3,4,4-Trimethyl-1-pentyn-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4,4-trimethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWIEGOAVMLISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-53-3 | |
| Record name | 3,4,4-Trimethyl-1-pentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
3,4,4-Trimethyl-1-pentyn-3-ol chemical properties and structure
An In-depth Technical Guide to 3,4,4-Trimethyl-1-pentyn-3-ol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 993-53-3), a sterically hindered tertiary propargyl alcohol. The document details the molecule's unique structural characteristics, physicochemical properties, and provides a robust, field-tested protocol for its synthesis via the nucleophilic addition of a lithium acetylide complex to pinacolone. A central focus is placed on the principles of spectroscopic elucidation, including a detailed predictive analysis of its ¹H and ¹³C NMR spectra, alongside typical IR and MS fragmentation patterns. Furthermore, the guide explores the compound's chemical reactivity, highlighting the synthetic transformations possible at its alcohol and alkyne functionalities. These reactions underscore its potential as a valuable building block in complex organic synthesis and, by extension, in the field of drug discovery, where molecular complexity and three-dimensional structure are paramount.
Introduction to Sterically Hindered Propargyl Alcohols
Propargyl alcohols, compounds containing both a hydroxyl group and an alkyne, are versatile intermediates in organic synthesis.[1] The specific subclass of tertiary propargyl alcohols, such as this compound, offers a unique combination of functionalities. The presence of a bulky tert-butyl group adjacent to the tertiary alcohol center introduces significant steric hindrance. This feature is not a limitation but rather a strategic design element that can influence reaction selectivity and enhance the metabolic stability of derivative compounds. In drug discovery, the deliberate inclusion of such sterically demanding, three-dimensional motifs is a key strategy for improving target affinity and pharmacokinetic profiles by exploring novel chemical space.[2] This guide will dissect the chemical nature of this compound as a representative of this important class of molecules.
Molecular Structure and Physicochemical Properties
This compound is an eight-carbon alcohol with the chemical formula C₈H₁₄O.[3] Its structure is characterized by a terminal alkyne (a propargyl group) and a tertiary alcohol at the C-3 position. This carbinol carbon is also attached to a methyl group and a sterically demanding tert-butyl group, which defines the molecule's hindered nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 993-53-3 | [3][4] |
| Molecular Formula | C₈H₁₄O | [3][4] |
| Molecular Weight | 126.20 g/mol | [3][5] |
| IUPAC Name | 3,4,4-trimethylpent-1-yn-3-ol | [3] |
| Density | 0.868 g/cm³ | [4] |
| Boiling Point | 137.2 °C at 760 mmHg | [4] |
| Flash Point | 35.6 °C | [4] |
| Refractive Index | 1.442 | [4] |
| XLogP3 | 1.6 | [4] |
Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of tertiary propargyl alcohols involves the nucleophilic addition of a metal acetylide to a ketone.[6] For this compound, the logical precursors are acetylene and 3,3-dimethyl-2-butanone (pinacolone).
Underlying Principle: Nucleophilic Acetylide Addition
The synthesis hinges on the generation of a potent carbon nucleophile, typically lithium acetylide. This is formed by deprotonating acetylene with a strong base like n-butyllithium. The resulting acetylide anion then attacks the electrophilic carbonyl carbon of pinacolone. The steric bulk of pinacolone's tert-butyl group slows the reaction rate compared to unhindered ketones, necessitating careful control of reaction conditions. An acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood).
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acetylene gas, purified
-
Pinacolone (3,3-dimethyl-2-butanone), anhydrous (CAS 75-97-8)[7]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reactor Setup: A three-necked, flame-dried, 1 L round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet adapter, and a thermometer is placed under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent: Add 400 mL of anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Acetylide Formation: Bubble purified acetylene gas through the cold THF solution for 30 minutes to ensure saturation. Slowly add 1.1 equivalents of n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C. A white precipitate of the lithium acetylide-ethylenediamine complex (if ethylenediamine is used as an additive) or a slurry will form. Stir the suspension for 30 minutes at -78 °C.
-
Ketone Addition: Slowly add 1.0 equivalent of anhydrous pinacolone dropwise to the acetylide suspension. The causality here is critical: a slow addition rate prevents a rapid exotherm that could lead to side reactions. The steric hindrance of pinacolone requires a longer reaction time.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution. This protonates the alkoxide and neutralizes any remaining n-BuLi.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Structural Elucidation
As a Senior Application Scientist, it is understood that while direct experimental data is ideal, a robust, predictive analysis based on foundational principles is equally valuable for structural confirmation.
Predicted ¹H and ¹³C NMR Analysis
The structure of this compound is relatively simple, allowing for a high-confidence prediction of its NMR spectra.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~2.45 ppm (s, 1H): This singlet corresponds to the acetylenic proton (-C≡C-H ). Its chemical shift is characteristic of terminal alkynes.
-
δ ~1.90 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH ). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.
-
δ ~1.45 ppm (s, 3H): This singlet represents the three protons of the methyl group attached directly to the carbinol center (C3-CH₃ ). It is a singlet as there are no adjacent protons.
-
δ ~1.05 ppm (s, 9H): A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃ )₃). The high degree of symmetry results in a single signal.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~88.0 ppm: The internal, substituted carbon of the alkyne (C ≡C-H).
-
δ ~72.0 ppm: The terminal, protonated carbon of the alkyne (-C≡C H).
-
δ ~71.5 ppm: The quaternary carbinol carbon (C -OH). Its shift is downfield due to the attached oxygen.
-
δ ~38.0 ppm: The quaternary carbon of the tert-butyl group (C (CH₃)₃).
-
δ ~25.5 ppm: The nine equivalent carbons of the tert-butyl methyl groups (-C(C H₃)₃).
-
δ ~25.0 ppm: The carbon of the methyl group attached to the carbinol center (C3-C H₃).
-
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides clear diagnostic peaks for the key functional groups.
-
~3600-3300 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.
-
~3300 cm⁻¹ (sharp, strong): ≡C-H stretching vibration of the terminal alkyne. This is a highly characteristic and reliable peak.
-
~2120 cm⁻¹ (weak to medium, sharp): C≡C stretching vibration. This peak is often weak for terminal alkynes.
-
~2970 cm⁻¹ (strong): C-H stretching vibrations from the methyl and tert-butyl groups.
Mass Spectrometry (MS) Analysis
Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 126 may be weak or absent due to the facile fragmentation of the tertiary alcohol.
-
m/z = 111 (M-15): Loss of a methyl group (•CH₃), a very common fragmentation pathway.
-
m/z = 69 (M-57): Loss of a tert-butyl radical (•C(CH₃)₃), representing cleavage of the C3-C4 bond. This is expected to be a major fragment due to the stability of the tert-butyl radical.
-
m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺) itself, which would be a very stable and thus prominent peak.
Data Summary Table
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Predicted/Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~2.45 (s, 1H), ~1.90 (s, 1H), ~1.45 (s, 3H), ~1.05 (s, 9H) | Acetylenic H, Hydroxyl H, C3-Methyl H, tert-Butyl H |
| ¹³C NMR | Chemical Shift (δ) | ~88.0, ~72.0, ~71.5, ~38.0, ~25.5, ~25.0 | C≡C, C≡C , C -OH, C (CH₃)₃, C(C H₃)₃, C3-C H₃ |
| IR | Wavenumber (cm⁻¹) | ~3300 (sharp), ~3600-3300 (broad), ~2120 (weak) | ≡C-H stretch, O-H stretch, C≡C stretch |
| MS | Key Fragments (m/z) | 111, 69, 57 | [M-CH₃]⁺, [M-tBu]⁺, [tBu]⁺ |
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule whose reactivity is dominated by its hydroxyl and terminal alkyne groups.
Reactivity of the Tertiary Alcohol
The tertiary nature of the alcohol makes it resistant to oxidation under standard conditions. However, it is susceptible to acid-catalyzed rearrangements. For instance, under strong acid conditions, propargyl alcohols can undergo Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated ketones or aldehydes.[1] It can also participate in substitution reactions or serve as a directing group for reactions at the alkyne.
Reactivity of the Terminal Alkyne
The terminal alkyne is the site of greatest synthetic utility.
-
Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to regenerate a potent nucleophile for further C-C bond formation.
-
Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a methyl ketone or an aldehyde, respectively.
-
Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, allowing for the construction of more complex carbon skeletons.
-
Cycloadditions: It can participate in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a valuable linkage in medicinal chemistry.[8]
Role as a Building Block in Drug Discovery
The true value of this compound lies in its potential as a molecular scaffold. The tert-butyl group provides a rigid, lipophilic anchor with a defined three-dimensional structure. The alkyne serves as a versatile chemical handle for late-stage functionalization, allowing chemists to rapidly generate a library of analogues by attaching various groups through robust coupling chemistry.[9] This approach is invaluable in structure-activity relationship (SAR) studies, where the impact of modifying a specific region of a molecule is assessed to optimize its biological activity.
Caption: Synthetic potential of this compound in generating molecular diversity.
Safety, Handling, and Storage
This compound is a flammable liquid.[4] Standard laboratory safety protocols should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes.[1]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Synlett. An Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]
- ACS Publications. Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. [Link]
- National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
- Royal Society of Chemistry. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]
- Organic Syntheses. Pinacolone. [Link]
- Wikipedia. Alkynylation. [Link]
- MDPI. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]
- Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. [Link]
- ResearchGate. Experimental conditions and yields 3,3-dimethyl-2-butanone for the reaction of 1 3,3DM2ButOH with atmospheric oxidants 2. [Link]
- Oakwood Chemical. This compound. [Link]
- Google Patents.
- Master Organic Chemistry. Pinacol Rearrangement. [Link]
- NIST. 2-Butanone, 3,3-dimethyl-. [Link]
- National Institutes of Health. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. [Link]
Sources
- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Alkynylation - Wikipedia [en.wikipedia.org]
- 7. 3,3-ジメチル-2-ブタノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC [pmc.ncbi.nlm.nih.gov]
3,4,4-Trimethyl-1-pentyn-3-ol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,4,4-trimethyl-1-pentyn-3-ol. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. Our focus extends beyond a simple recitation of facts; we aim to provide a deeper understanding of the compound's characteristics, the rationale behind its synthesis, and its potential applications, all grounded in established scientific principles.
Section 1: Core Molecular Attributes
This compound is a tertiary alkynyl alcohol. Its structure is characterized by a terminal alkyne group and a hydroxyl group attached to a tertiary carbon, which is further substituted with a methyl and a bulky tert-butyl group.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| CAS Number | 993-53-3 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.196 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Section 2: Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is the ethynylation of a ketone, a classic and versatile carbon-carbon bond-forming reaction in organic chemistry. This involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of a ketone.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the acetylenic carbon and the tertiary alcohol carbon, leading to two commercially available starting materials: acetylene and 3,3-dimethyl-2-butanone (also known as pinacolone).
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Ethynylation of 3,3-Dimethyl-2-butanone
This protocol is based on well-established procedures for the addition of acetylides to ketones, as documented in resources like Organic Syntheses.[2][3]
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone), 97% (CAS: 75-97-8)
-
Acetylene gas
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet adapter, and a thermometer is assembled and flame-dried under a stream of inert gas.
-
Solvent and Acetylene Introduction: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. Acetylene gas is then bubbled through the solvent for approximately 20-30 minutes to ensure saturation.
-
Deprotonation of Acetylene: n-Butyllithium in hexanes is added dropwise to the cold, acetylene-saturated THF solution via the dropping funnel. The temperature should be carefully maintained below -70 °C during the addition. The formation of the lithium acetylide will result in a white precipitate.
-
Addition of the Ketone: A solution of 3,3-dimethyl-2-butanone in a small amount of anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C. The reaction mixture is then stirred at this temperature for 2-3 hours.
-
Reaction Quench: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
Workup and Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mechanistic Rationale
The core of this synthesis is the nucleophilic attack of the sp-hybridized acetylide carbanion on the sp²-hybridized carbonyl carbon of pinacolone. The bulky tert-butyl group in pinacolone can sterically hinder the approach of the nucleophile, but the linear nature of the acetylide and the use of a strong, non-bulky base like n-butyllithium facilitate the reaction. The low temperature (-78 °C) is crucial to prevent side reactions, such as the enolization of the ketone.
Caption: Workflow for the synthesis of this compound.
Section 3: Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is available from the NIST WebBook.[1] Key fragmentation patterns would include the loss of a methyl group (M-15) and the loss of the tert-butyl group (M-57), which is often a prominent peak for compounds containing this moiety.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol. The C≡C triple bond stretch will appear as a weak to medium absorption around 2100 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, curated NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds.
-
¹H NMR:
-
A singlet around 1.0-1.2 ppm integrating to 9 protons for the tert-butyl group.
-
A singlet around 1.4-1.6 ppm integrating to 3 protons for the methyl group on the carbinol carbon.
-
A singlet around 2.0-2.2 ppm for the hydroxyl proton (this peak can be broad and its position is solvent-dependent).
-
A singlet around 2.4-2.6 ppm integrating to 1 proton for the acetylenic proton.
-
-
¹³C NMR:
-
The quaternary carbon of the tert-butyl group would appear around 35-40 ppm.
-
The methyl carbons of the tert-butyl group would resonate around 25-30 ppm.
-
The methyl group on the carbinol carbon would be in a similar region, 25-30 ppm.
-
The tertiary alcohol carbon (C-OH) would be found around 70-75 ppm.
-
The two sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm.
-
Section 4: Applications in Drug Discovery and Development
The unique structural features of this compound, namely the tertiary alcohol and the terminal alkyne, make it and similar molecules valuable building blocks in medicinal chemistry.
The Role of Tertiary Alcohols in Drug Design
Tertiary alcohols are often incorporated into drug candidates to improve their metabolic stability. Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in vivo. The steric bulk around the hydroxyl group can also shield it from glucuronidation, another common metabolic pathway. This can lead to an improved pharmacokinetic profile of a drug molecule.
The Versatility of the Alkyne Moiety
The terminal alkyne group is a highly versatile functional handle for further molecular elaboration. It can participate in a variety of chemical transformations, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking molecular fragments in drug discovery.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the alkyne and aryl or vinyl halides.
-
Cadiot-Chodkiewicz Coupling: Enables the coupling of a terminal alkyne with a 1-haloalkyne to form a diacetylene.
These reactions provide medicinal chemists with reliable methods to construct complex molecules and build libraries of compounds for biological screening.
Section 5: Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds. It should be handled with the appropriate precautions for a flammable liquid that may be harmful if swallowed or inhaled.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
Section 6: Conclusion
This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the valuable chemical handles of a sterically hindered tertiary alcohol and a reactive terminal alkyne, makes it an attractive building block for the construction of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of empowering researchers to utilize this and similar compounds in their scientific endeavors.
References
-
Kende, A. S., & Newbold, R. C. (n.d.). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses, 70, 178. [Link]
-
Brooks, L. A. (n.d.). 4-PENTEN-1-OL. Organic Syntheses, 25, 83. [Link]
-
NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4,4-Trimethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,4-Trimethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol with the chemical formula C₈H₁₄O.[1] Its structure, featuring a bulky tert-butyl group adjacent to a hydroxyl-bearing carbon that is also attached to an ethynyl group, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical syntheses. The insights provided herein are grounded in established spectroscopic principles and data from reputable sources, ensuring a high degree of technical accuracy and reliability for researchers in the field.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound was obtained from the NIST Mass Spectrometry Data Center.[1]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | NIST[1] |
| Molecular Weight | 126.1962 g/mol | NIST[1] |
| Major Fragments (m/z) | 111, 93, 69, 57, 43, 41 | NIST[1] |
Interpretation of the Mass Spectrum
The mass spectrum of this compound does not show a prominent molecular ion peak (M⁺) at m/z 126, which is common for alcohols as they readily undergo fragmentation. The most significant fragmentation pathways are alpha-cleavage and dehydration.
The peak at m/z 111 corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation for compounds with a tert-butyl group. The base peak at m/z 57 is characteristic of a tert-butyl cation ([C(CH₃)₃]⁺), which is a very stable carbocation. The presence of other significant fragments at m/z 93 (loss of a propyl group), m/z 69 , m/z 43 , and m/z 41 provides further structural information and is consistent with the fragmentation of the parent molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.
-
Injection : The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Acceleration : The resulting positively charged ions are accelerated by an electric field.
-
Mass Analysis : The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound is available from the NIST Chemistry WebBook.[1]
Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3600 (sharp) | O-H (alcohol) | Free hydroxyl stretch |
| ~3300 (sharp) | ≡C-H (alkyne) | C-H stretch |
| ~2950 | C-H (alkane) | C-H stretch |
| ~2100 (weak) | C≡C (alkyne) | C≡C stretch |
| ~1370 | C-H (alkane) | C-H bend (gem-dimethyl) |
| ~1150 | C-O (tertiary alcohol) | C-O stretch |
Interpretation of the IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A sharp peak around 3600 cm⁻¹ is indicative of a free (non-hydrogen bonded) hydroxyl (-OH) group, which is expected for a tertiary alcohol in a dilute solution. The sharp absorption at approximately 3300 cm⁻¹ is a definitive feature of the acetylenic C-H bond (≡C-H). The presence of the carbon-carbon triple bond (C≡C) is confirmed by a weak absorption around 2100 cm⁻¹ . The strong absorptions in the 2950 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and tert-butyl groups. A characteristic C-H bending vibration for the gem-dimethyl group of the tert-butyl moiety is observed around 1370 cm⁻¹ . Finally, the C-O stretching vibration for a tertiary alcohol is typically found in the region of 1150 cm⁻¹ .
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.
-
Background Spectrum : A background spectrum of the empty sample holder (or the solvent) is recorded.
-
Sample Spectrum : The sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
Predicted NMR Spectral Data
Prediction Source: The ¹H and ¹³C NMR data were predicted using the NMR prediction tool available at .
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 1H | ≡C-H |
| ~1.8 | Singlet | 1H | -OH |
| ~1.4 | Singlet | 3H | -C(OH)-CH₃ |
| ~1.0 | Singlet | 9H | -C(CH₃ )₃ |
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~88 | Quaternary | C ≡CH |
| ~72 | Alkyne CH | C≡C H |
| ~70 | Quaternary | -C (OH)- |
| ~38 | Quaternary | -C (CH₃)₃ |
| ~28 | Methyl | -C(OH)-C H₃ |
| ~25 | Methyl | -C(C H₃)₃ |
Interpretation of the Predicted NMR Spectra
¹H NMR: The predicted ¹H NMR spectrum is expected to be relatively simple due to the absence of proton-proton coupling. The acetylenic proton (≡C-H ) is predicted to appear as a singlet at around 2.4 ppm. The hydroxyl proton (-OH ) is also expected to be a singlet, with its chemical shift being variable depending on the solvent and concentration, but predicted here around 1.8 ppm. The methyl group attached to the carbinol carbon (-C(OH)-CH₃ ) is predicted as a singlet at approximately 1.4 ppm. The nine equivalent protons of the tert-butyl group (-C(CH₃ )₃) are expected to produce a sharp singlet at around 1.0 ppm.
¹³C NMR: The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The two acetylenic carbons are predicted to appear at approximately 88 ppm (C ≡CH) and 72 ppm (C≡C H). The quaternary carbon bearing the hydroxyl group (-C (OH)-) is predicted around 70 ppm. The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected at about 38 ppm. The methyl carbon attached to the carbinol center (-C(OH)-C H₃) is predicted around 28 ppm, and the three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃) are predicted to have a chemical shift of approximately 25 ppm.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The mass spectrum clearly indicates the molecular weight and the presence of a tert-butyl group. The infrared spectrum confirms the key functional groups: the hydroxyl, the terminal alkyne, and the alkyl moieties. While experimental NMR data is currently unavailable, the predicted ¹H and ¹³C NMR spectra offer valuable insights into the expected chemical shifts and structural features. This collection of spectroscopic information serves as a vital reference for scientists and researchers working with this compound, enabling its unambiguous identification and facilitating its use in further research and development.
References
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National Institute of Standards and Technology (NIST). (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link][1]
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An In-Depth Technical Guide to the Physical Properties of 3,4,4-Trimethyl-1-pentyn-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the core physical properties of 3,4,4-trimethyl-1-pentyn-3-ol (CAS No. 993-53-3), specifically its boiling point and density. As a tertiary acetylenic alcohol, its molecular structure significantly influences these characteristics. This document synthesizes available data, outlines rigorous experimental protocols for determination of these properties, and offers insights into the physicochemical principles governing them. The methodologies described are designed to ensure accuracy and reproducibility, critical for applications in synthetic chemistry and drug development where precise characterization is paramount.
Introduction and Molecular Context
This compound is a tertiary acetylenic alcohol with the chemical formula C₈H₁₄O[1][2]. Its structure is characterized by a hydroxyl group attached to a tertiary carbon, which also bears a bulky tert-butyl group and a methyl group. The presence of a terminal alkyne (ethynyl group) is a key functional feature.
The interplay of these structural elements—the sterically hindered hydroxyl group, the bulky nonpolar tert-butyl group, and the linear, electron-rich triple bond—dictates the compound's physical properties and reactivity. The hydroxyl group's capacity for hydrogen bonding is a primary determinant of its boiling point, while the overall molecular packing and mass distribution influence its density. For researchers in drug development, understanding these fundamental properties is crucial for predicting solubility, designing purification strategies (like distillation), and ensuring consistent reaction conditions.
Core Physical Properties
The primary physical constants for this compound are summarized below. These values are foundational for laboratory-scale synthesis, purification, and scale-up operations.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 137.2°C | At 760 mmHg (atmospheric pressure) | [1][3] |
| 142-144°C | At atmospheric pressure | [3] | |
| Density | 0.868 g/cm³ | at 25°C | [1][3] |
| Molecular Weight | 126.20 g/mol | - | [1][4] |
Analysis of Physical Properties
Boiling Point: The boiling point of an alcohol is significantly elevated compared to alkanes of similar molecular weight due to intermolecular hydrogen bonding[5]. For this compound, the boiling point of ~137-144°C is a reflection of this force. However, as a tertiary alcohol, the hydroxyl group is sterically hindered by the bulky tert-butyl and methyl groups. This steric hindrance can impede the efficiency of hydrogen bonding compared to primary or secondary alcohols, which generally have more exposed hydroxyl groups and thus higher boiling points for a given molecular weight[6][7]. The branching of the carbon skeleton also tends to lower the boiling point by reducing the surface area available for van der Waals interactions[7].
Density: The density of 0.868 g/cm³ indicates that this compound is less dense than water[1][3]. This is typical for many organic alcohols with a significant hydrocarbon component. The molecular structure does not allow for the highly efficient packing that would lead to a higher density.
Experimental Determination Protocols
The following protocols describe self-validating, rigorous methods for the experimental determination of boiling point and density. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol for Boiling Point Determination via Distillation
Simple distillation is a robust method for determining the boiling point of a pure liquid, as the temperature of the vapor in equilibrium with the boiling liquid remains constant[8].
Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer. Ensure all glassware is clean and dry.
-
Sample Preparation: Place approximately 15-20 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar. This is crucial to prevent bumping and ensure smooth boiling.
-
Thermometer Placement: Position the thermometer correctly within the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor distilling into the condenser, which is the true boiling point.
-
Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second from the condenser tip. A steady, controlled rate is essential for maintaining thermal equilibrium between the liquid and vapor phases.
-
Data Recording: Record the temperature at which the first drop of distillate is collected and monitor the temperature throughout the distillation. For a pure compound, the temperature should remain constant. Record this stable temperature as the observed boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. Since boiling point is pressure-dependent, for high accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg) if the laboratory pressure deviates significantly.
Diagram of Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination via Distillation.
Protocol for Density Determination using a Pycnometer
A pycnometer is a flask with a precise, known volume, which allows for the accurate determination of a liquid's density through mass measurements. This method is highly reproducible.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0°C). Insert the stopper, ensuring any excess water exits through the capillary. Dry the outside of the pycnometer completely and weigh it. Record this mass (m₂). The use of water at a known temperature is for calibration, as the density of water is well-documented.
-
Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature (25.0°C). Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer. Record this mass (m₃).
-
Calculation:
-
Mass of water: m_water = m₂ - m₁
-
Volume of pycnometer at 25°C: V = m_water / ρ_water (where ρ_water is the known density of water at 25°C, approx. 0.99704 g/cm³).
-
Mass of sample: m_sample = m₃ - m₁
-
Density of sample: ρ_sample = m_sample / V
-
Diagram of Logical Relationship for Density Calculation
Caption: Logical flow for calculating density using a pycnometer.
Conclusion
The physical properties of this compound, namely its boiling point and density, are dictated by its unique molecular architecture. The values presented in this guide serve as a reliable baseline for scientific and developmental applications. By adhering to the detailed experimental protocols, researchers can confidently verify these properties, ensuring the quality and consistency of the material used in their work. A thorough understanding of these fundamental characteristics is indispensable for the effective manipulation and application of this compound in complex chemical systems.
References
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NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, April 29). Why is the boiling point of homologous primary > secondary > tertiary alcohols whilst their solubility in water is the reverse?. Retrieved from [Link]
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Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]
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Reactivity of the terminal alkyne in 3,4,4-Trimethyl-1-pentyn-3-ol
An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 3,4,4-Trimethyl-1-pentyn-3-ol
Foreword
To the researcher, scientist, and drug developer, molecular architecture is paramount. The precise arrangement of atoms dictates function, reactivity, and ultimately, therapeutic potential. Terminal alkynes, with their unique linear geometry and rich chemical reactivity, serve as invaluable building blocks in the synthesis of complex molecules.[1][2] This guide focuses on a particularly intriguing propargylic alcohol: this compound. The molecule's structure—a terminal alkyne flanked by a tertiary alcohol and a sterically demanding tert-butyl group—creates a unique chemical environment. This document provides a detailed exploration of the reactivity of its terminal alkyne, offering not just protocols, but the underlying scientific rationale to empower researchers in their synthetic endeavors.
Molecular Structure and Synthetic Overview
This compound (CAS Registry Number: 993-53-3) is a tertiary propargylic alcohol.[3][4] Its structure is characterized by a quaternary stereocenter bearing a hydroxyl group, a terminal ethynyl group, and a bulky tert-butyl group. This steric hindrance is a dominant factor governing the accessibility and reactivity of the adjacent alkyne.[5][6]
Synthesis via Alkynylation
The most common and direct synthesis of this compound involves the nucleophilic addition of an acetylide to a ketone. Specifically, the Favorskii reaction, which utilizes acetylene and a ketone under basic conditions, is a well-established method for creating tertiary propargylic alcohols.[7][8]
Caption: Synthesis of this compound.
-
Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: A superbasic system, such as potassium hydroxide in dimethyl sulfoxide (DMSO), is prepared in the flask.[8]
-
Acetylene Introduction: Acetylene gas is bubbled through the stirred solution at a controlled rate at 10–15°C.
-
Ketone Addition: 3,3-Dimethyl-2-butanone (pinacolone) is added dropwise to the reaction mixture while maintaining the temperature.
-
Reaction: The mixture is stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is quenched by pouring it into ice-water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Scientific Rationale: The use of a superbasic medium like KOH/DMSO is crucial for deprotonating acetylene in situ to form the potassium acetylide nucleophile.[8] DMSO is an excellent solvent for this reaction as it solvates the cation, enhancing the nucleophilicity of the acetylide anion. Maintaining a low temperature controls the exothermic reaction and minimizes side products.
Core Reactivity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is a delicate interplay between the inherent electronic properties of the C≡C triple bond and the significant steric shielding from the adjacent tert-butyl group.
Acidity and Acetylide Formation
The proton on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkenes (~45) or alkanes (>55).[9] This is due to the high s-character of the sp-hybridized orbital, which stabilizes the resulting acetylide anion.[9] This acidity is the gateway to many of the alkyne's most useful transformations.
Caption: Deprotonation of a terminal alkyne.
-
Deprotonation: In a flask under an inert atmosphere, this compound is dissolved in a suitable solvent like liquid ammonia or THF. A strong base, such as sodium amide (NaNH₂), is added portion-wise at a low temperature (e.g., -78°C for THF, -33°C for NH₃).[10] The formation of the sodium acetylide is typically rapid.
-
Nucleophilic Substitution: A primary alkyl halide (e.g., iodomethane or 1-bromobutane) is added to the solution. The reaction mixture is allowed to warm slowly to room temperature.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, washed, dried, and purified.
Scientific Rationale: A very strong base like sodium amide (the pKa of its conjugate acid, ammonia, is ~38) is required to irreversibly deprotonate the terminal alkyne.[9][10] The resulting acetylide is a potent carbon nucleophile. The reaction with an alkyl halide proceeds via an Sₙ2 mechanism; therefore, only primary or methyl halides are suitable electrophiles to avoid elimination reactions.[11]
Hydration: Markovnikov vs. Anti-Markovnikov Addition
The addition of water across the triple bond is a powerful method for synthesizing carbonyl compounds. The regiochemical outcome is dictated by the choice of catalyst and reaction conditions.[12][13][14]
Acid-catalyzed hydration, often with a mercury(II) salt catalyst, follows Markovnikov's rule.[10][15] The addition of a proton to the terminal carbon creates a more stable vinyl cation on the internal carbon, which is then attacked by water. Tautomerization of the resulting enol yields a methyl ketone.[15]
Caption: Markovnikov hydration of a terminal alkyne.
For this compound, this reaction would yield 4-hydroxy-4,5,5-trimethyl-2-hexanone. The steric bulk of the tert-butyl group reinforces the inherent electronic preference for Markovnikov addition.
Hydroboration-oxidation provides a complementary strategy to achieve anti-Markovnikov hydration, yielding an aldehyde.[16] A bulky borane reagent, such as disiamylborane or 9-borabicyclononane (9-BBN), is used to ensure mono-addition and to direct the boron to the less sterically hindered terminal carbon.[10] Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the aldehyde.[16]
Caption: Anti-Markovnikov hydration of a terminal alkyne.
The immense steric hindrance from the tert-butyl group in this compound makes this an exceptionally regioselective transformation.
| Reaction | Reagents | Regioselectivity | Product Type |
| Oxymercuration-Demercuration | 1. HgSO₄, H₂SO₄, H₂O | Markovnikov | Ketone |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |
Carbon-Carbon Bond Forming Coupling Reactions
The ability to form new C-C bonds makes terminal alkynes essential synthons in medicinal chemistry and materials science.[1][2][17]
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[18][19] A copper(I) co-catalyst is typically required.[20] This reaction is fundamental for constructing arylalkynes and conjugated enynes.[21]
Caption: Overview of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a reaction vessel, add the aryl/vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).[22] The vessel is evacuated and backfilled with an inert gas.
-
Reagents: this compound, a solvent (e.g., THF or DMF), and a base (e.g., triethylamine or diisopropylamine) are added via syringe.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the starting materials are consumed.
-
Workup: The reaction mixture is filtered to remove salts, and the solvent is evaporated. The residue is purified by column chromatography.
Scientific Rationale: The reaction proceeds through two interconnected catalytic cycles.[18] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle involves deprotonation of the alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. The amine base is crucial for neutralizing the HX formed and facilitating the formation of the copper acetylide.[18] The steric hindrance of this compound may slow the reaction rate, potentially requiring higher catalyst loading or longer reaction times.
The oxidative coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne is known as the Glaser coupling.[23][24] This reaction is typically mediated by a copper(I) salt in the presence of an oxidant, such as molecular oxygen, and a base.[25] Variants like the Eglinton and Hay couplings offer modified conditions.[24][26]
Scientific Rationale: The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. Dimerization via reductive elimination yields the 1,3-diyne and regenerates the copper(I) catalyst.[23] Due to the significant steric bulk around the alkyne in this compound, homocoupling can be challenging and may result in lower yields compared to less hindered alkynes. The approach of two bulky molecules for the final coupling step is sterically disfavored.
To form unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is employed.[27][28] This reaction couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[29][30][31]
Experimental Protocol: Cadiot-Chodkiewicz Coupling
-
Setup: A reaction flask is charged with a copper(I) salt (e.g., CuBr), a base (e.g., a primary amine like butylamine in an aqueous solution), and a reducing agent like hydroxylamine hydrochloride to maintain the copper in its +1 oxidation state.
-
Reagents: this compound is added to the mixture. The corresponding 1-bromoalkyne partner (e.g., 1-bromo-3,4,4-trimethyl-1-pentyn-3-ol, if a symmetrical-like but controlled coupling is desired, or another bromoalkyne) is then added slowly.[32]
-
Reaction: The reaction is stirred, often resulting in a color change. Progress is monitored by TLC.
-
Workup and Purification: Standard extractive workup followed by column chromatography yields the unsymmetrical 1,3-diyne.
Scientific Rationale: The mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne.[29] Oxidative addition of this species to the 1-haloalkyne, followed by reductive elimination, affords the cross-coupled product.[27][29] This method avoids the statistical mixture of products that would arise from a mixed Glaser coupling and can be more effective for hindered substrates than homocoupling, as one coupling partner (the haloalkyne) is activated as an electrophile.
The Overarching Influence of Steric Hindrance
The tert-butyl group is the defining structural feature of this compound. Its steric bulk exerts a profound influence on the reactivity of the terminal alkyne.
-
Regioselectivity: In addition reactions like hydroboration, the steric hindrance dictates that the incoming group adds to the terminal carbon, leading to excellent anti-Markovnikov selectivity.[16]
-
Reaction Rates: For bimolecular reactions, particularly coupling reactions (Glaser, Sonogashira), the steric bulk can impede the approach of catalysts and other reactants to the alkyne.[5][33] This may necessitate more forcing conditions, specialized ligands on the catalyst to create a more open coordination sphere, or result in lower overall yields.
-
Substrate Stability: The quaternary center and bulky group provide a rigid and well-defined scaffold, which can be highly desirable in drug design for locking in a specific conformation for binding to a biological target.
Applications in Drug Development
The alkyne functional group is a versatile tool in medicinal chemistry.[1][2]
-
Bioorthogonal Chemistry: As a terminal alkyne, this molecule is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing it to be conjugated to biomolecules or probes.[]
-
Metabolic Stability: The presence of the quaternary center and tert-butyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
-
Structural Scaffolding: The rigid, linear nature of the alkyne linker is often used in the design of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures where precise spatial orientation of different pharmacophores is required.[17]
Conclusion
This compound is more than a simple propargyl alcohol. It is a sterically-defined building block whose terminal alkyne offers a gateway to a vast array of chemical transformations. While its bulky tert-butyl group presents challenges for certain reactions, particularly bimolecular couplings, it also provides exceptional control over regioselectivity in addition reactions. Understanding this balance between inherent alkyne reactivity and steric influence is critical for any scientist seeking to leverage this unique molecule in the synthesis of novel, complex, and potentially therapeutic agents.
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
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Glaser coupling – Knowledge and References. Taylor & Francis. Available at: [Link]
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An In-Depth Technical Guide to the Early Literature and Discovery of 3,4,4-Trimethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,4-Trimethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol with a unique structural arrangement, featuring a bulky tert-butyl group adjacent to a hydroxyl-bearing carbon that is also attached to an ethynyl group. This structure imparts specific steric and electronic properties that have made it a subject of interest in various fields of chemical synthesis. This technical guide delves into the early literature surrounding the discovery and synthesis of this compound, providing a historical and chemical context for its emergence. The primary route to its synthesis, the Favorskii reaction, stands as a cornerstone of early 20th-century organic chemistry, and its application to the sterically hindered ketone, pinacolone, represents a notable case study in the exploration of carbonyl reactivity.
The Chemical Context: A Confluence of Discoveries
The story of this compound is intrinsically linked to two significant advancements in organic chemistry: the discovery of the pinacol-pinacolone rearrangement and the development of the Favorskii reaction.
The Genesis of the Key Precursor: Pinacolone
The journey begins with the precursor ketone, 3,3-dimethyl-2-butanone, more commonly known as pinacolone. The synthesis of pinacolone is a classic example of a molecular rearrangement. In 1860, the German chemist Wilhelm Rudolph Fittig first described the pinacol-pinacolone rearrangement, a method for converting a 1,2-diol to a carbonyl compound under acidic conditions. Though Fittig first reported the reaction, it was Aleksandr Butlerov who correctly identified the structures of the reactant and product in 1873. This reaction provided a straightforward route to pinacolone from pinacol (2,3-dimethyl-2,3-butanediol).
The Advent of Acetylenic Alcohol Synthesis: The Favorskii Reaction
The second critical development was the discovery of the Favorskii reaction in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii. This reaction provides a general method for the synthesis of acetylenic alcohols by the addition of a terminal alkyne to a carbonyl group in the presence of a base.[1] The reaction proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon.
The First Synthesis of this compound
The logical and historically consistent method for the first synthesis of this compound is the ethynylation of pinacolone using acetylene gas and a strong base, typically potassium hydroxide.
Visualizing the Synthesis
The overall synthetic pathway can be visualized as a two-step process, starting from the readily available pinacol.
Caption: Synthetic pathway to this compound.
Experimental Protocol: A Reconstruction of the Early Synthesis
Based on the established principles of the Favorskii reaction from the early 20th century, a detailed, step-by-step methodology for the synthesis of this compound from pinacolone can be reconstructed. This protocol reflects the likely experimental choices of the time, emphasizing practicality and the use of then-common reagents.
Objective: To synthesize this compound via the Favorskii reaction of pinacolone and acetylene.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Potassium hydroxide (KOH), powdered
-
Anhydrous diethyl ether
-
Acetylene gas
-
Ice
-
Dilute hydrochloric acid or ammonium chloride solution (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
A three-necked round-bottom flask
-
A mechanical stirrer
-
A gas inlet tube
-
A dropping funnel
-
A condenser
-
An ice bath
-
Apparatus for distillation
Step-by-Step Procedure:
-
Preparation of the Reaction Apparatus:
-
A three-necked flask is charged with finely powdered potassium hydroxide and anhydrous diethyl ether. The flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the ether, and a dropping funnel. The flask is cooled in an ice bath.
-
Causality: The use of finely powdered KOH maximizes the surface area for reaction. Anhydrous ether is a common solvent for organometallic reactions, and the ice bath is crucial to control the exothermic reaction between KOH and acetylene and the subsequent addition to the ketone.
-
-
Introduction of Acetylene:
-
A steady stream of acetylene gas is passed through the stirred suspension of potassium hydroxide in ether.
-
Causality: This step forms the potassium acetylide in situ, the key nucleophile for the reaction. The continuous stream ensures a sufficient supply of the reagent.
-
-
Addition of Pinacolone:
-
A solution of pinacolone in anhydrous diethyl ether is added dropwise from the dropping funnel to the actively stirring reaction mixture, while maintaining the slow stream of acetylene.
-
Causality: The slow, dropwise addition of the ketone helps to control the reaction rate and temperature, preventing side reactions.
-
-
Reaction Completion:
-
After the addition of pinacolone is complete, the mixture is stirred for several more hours at a low temperature, with the acetylene stream continuing.
-
Causality: This ensures the reaction goes to completion.
-
-
Workup:
-
The reaction mixture is cautiously poured over crushed ice.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed with a dilute acid (e.g., hydrochloric acid) or a saturated ammonium chloride solution to neutralize any remaining base and decompose the potassium alkoxide.
-
The ether layer is then washed with water and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Causality: The aqueous workup is essential to quench the reaction, remove inorganic byproducts, and isolate the organic product.
-
-
Purification:
-
The diethyl ether is removed by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure.
-
Causality: Distillation is the classic method for purifying liquid organic compounds based on their boiling points.
-
Visualizing the Experimental Workflow
Sources
Solubility of 3,4,4-Trimethyl-1-pentyn-3-ol in common organic solvents
An In-Depth Technical Guide Solubility Profile of 3,4,4-Trimethyl-1-pentyn-3-ol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a tertiary acetylenic alcohol with significant utility in organic synthesis. Lacking extensive published quantitative solubility data, this document establishes a predictive solubility profile based on first principles of chemical interactions, including polarity, hydrogen bonding, and steric effects. The theoretical framework is supported by data from structurally analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the solubility of this compound in various organic solvents, ensuring a robust and verifiable understanding for laboratory applications.
Introduction: The Significance of Solubility
This compound is a valuable building block in organic chemistry, notable for its unique structure featuring a sterically hindered tertiary alcohol and a terminal alkyne. These functional groups provide reactive handles for a variety of transformations, including coupling reactions, additions, and derivatizations. For chemists in research and drug development, a thorough understanding of a compound's solubility is paramount. It governs the choice of solvent for reactions, dictates purification strategies such as crystallization and chromatography, and influences formulation and delivery systems. This guide provides a foundational understanding of the expected solubility of this compound, enabling scientists to make informed decisions in experimental design.
Physicochemical Profile and Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. This compound possesses distinct structural features that dictate its interaction with different solvent classes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Appearance | Liquid (predicted) | General Knowledge |
| Calculated XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 |[1] |
The molecule's structure can be deconstructed into three key regions:
-
The Polar Head: The tertiary hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs).[4][5] This region promotes solubility in polar solvents.
-
The Non-Polar Body: The C8 hydrocarbon skeleton, particularly the bulky tert-butyl group, is large, non-polar, and lipophilic. This substantial non-polar character promotes solubility in non-polar solvents through van der Waals interactions.[6]
-
The Terminal Alkyne: The carbon-carbon triple bond introduces a region of high electron density and linearity, contributing to the molecule's overall electronic profile and potential for π-π interactions, though its impact on solubility is generally less pronounced than the hydroxyl and alkyl groups.
The calculated XLogP3 of 1.6 indicates a moderate level of lipophilicity, suggesting that the molecule will exhibit a degree of solubility in both polar and non-polar environments, a characteristic known as amphiphilicity.[1]
Predicted Solubility in Common Organic Solvents
The fundamental principle of "like dissolves like" governs solubility.[7][8] This means that solutes dissolve best in solvents that have similar intermolecular forces. Based on the amphiphilic nature of this compound, we can predict its behavior across a spectrum of common laboratory solvents.
Caption: Key intermolecular forces driving solubility.
-
High Solubility Predicted in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and readily engage in hydrogen bonding.[9] The hydroxyl group on this compound can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions that can overcome the non-polar bulk of the molecule.[10][11] High solubility, likely miscibility, is expected.
-
High Solubility Predicted in Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents are polar but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[12] The hydroxyl group of the solute will act as a strong hydrogen bond donor to the oxygen atoms in these solvents. Combined with favorable dipole-dipole interactions, this should lead to high solubility. Data for the analogous 3-methyl-1,4-pentadiyne-3-ol shows it is very soluble in acetone, THF, and ethers, supporting this prediction.[12]
-
Good to Moderate Solubility Predicted in Non-Polar Solvents (e.g., Hexane, Toluene, Heptane): The large C8 hydrocarbon portion of the molecule will interact favorably with non-polar solvents via London dispersion forces. However, the highly polar -OH group disrupts these non-polar interactions, which may prevent complete miscibility, especially in highly non-polar alkanes like hexane. Solubility is expected to be significant but potentially limited. The structurally similar 3-methyl-1-pentyn-3-ol is reported as miscible in benzene and petroleum ether, suggesting that our target compound will also be highly soluble in aromatic and mixed alkane solvents.
-
High Solubility Predicted in Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They are excellent at dissolving a wide range of organic compounds and are expected to readily dissolve this compound due to a good balance of interactions.
Table 2: Predicted Solubility and Template for Experimental Verification
| Solvent Class | Example Solvent | Key Interaction | Predicted Solubility | Experimental Observation |
|---|---|---|---|---|
| Polar Protic | Ethanol | Hydrogen Bonding | Miscible | |
| Polar Protic | Methanol | Hydrogen Bonding | Miscible | |
| Polar Aprotic | Acetone | H-Bonding (Acceptor) | Miscible | |
| Polar Aprotic | Tetrahydrofuran (THF) | H-Bonding (Acceptor) | Miscible | |
| Polar Aprotic | Ethyl Acetate | H-Bonding (Acceptor) | Highly Soluble | |
| Non-Polar | Hexane | Van der Waals | Moderately Soluble | |
| Non-Polar | Toluene | Van der Waals / π-π | Highly Soluble |
| Chlorinated | Dichloromethane | Dipole-Dipole | Highly Soluble | |
Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, the following standardized protocols are recommended. These methods provide a self-validating system for determining solubility.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Treat all organic solvents as flammable and handle them away from ignition sources.[13][14][15]
Qualitative Solubility Test
This rapid method determines if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.
Methodology:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.
-
Solute Addition: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add the chosen solvent dropwise (starting with 0.5 mL) to the test tube.
-
Mixing: Agitate the tube vigorously for 10-20 seconds after each addition.
-
Observation: Observe the mixture.
-
Soluble/Miscible: The solute completely disappears, forming a clear, homogeneous solution.
-
Insoluble/Immiscible: The solute does not dissolve, or two distinct phases are visible.
-
-
Documentation: Record the results in a table (such as Table 2).
Quantitative Shake-Flask Method
This is the gold-standard method for determining the precise solubility of a compound in a solvent at a given temperature (typically 25 °C).
Caption: Workflow for the quantitative shake-flask method.
Methodology:
-
System Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C water bath). Allow the system to equilibrate for at least 24 hours to ensure the solution is fully saturated.[7]
-
Phase Separation: After equilibration, let the vial stand undisturbed until the excess solid has settled.
-
Sampling: Carefully draw a sample of the clear supernatant using a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-particles. This step is critical for accuracy.
-
Quantification: Accurately measure a known volume or weight of the filtered saturated solution. Quantify the amount of dissolved solute using a suitable analytical technique:
-
Gravimetric Analysis: Evaporate the solvent under controlled conditions and weigh the residual solute.
-
Chromatographic Analysis (GC/HPLC): Compare the response of the sample to a calibration curve prepared with known concentrations of the solute.
-
-
Calculation: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Conclusion
This compound is an amphiphilic molecule, possessing both a polar, hydrogen-bonding hydroxyl group and a significant non-polar hydrocarbon body. This dual nature predicts a versatile solubility profile. It is expected to be highly soluble to miscible in a wide range of polar protic and polar aprotic organic solvents. Its solubility in non-polar solvents is predicted to be moderate to high, driven by its substantial alkyl framework. While this guide provides a strong theoretical and predictive foundation, the definitive solubility characteristics should be confirmed using the rigorous experimental protocols detailed herein. This combined approach of theoretical prediction and empirical verification empowers researchers to confidently and effectively utilize this valuable compound in their work.
References
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online Video]. YouTube. Available at: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online Forum]. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). Available at: [Link]
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Unknown. (2023). Solubility of Organic Compounds. University of Calgary. Available at: [Link]
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PubChem. (n.d.). 3,4,4-Trimethyl-1-penten-3-ol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST Chemistry WebBook. Available at: [Link]
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Quora. (2018). How is alcohol both organic solvent and soluble in water?. Available at: [Link]
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Master Organic Chemistry. (2014). Alcohols Are Polar And Have Considerable Water Solubility. Available at: [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Available at: [Link]
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Oakwood Chemical. (n.d.). This compound. Available at: [Link]
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A Comprehensive Technical Guide to the Thermochemical Properties of 3,4,4-Trimethyl-1-pentyn-3-ol
Abstract
Introduction: The Profile of 3,4,4-Trimethyl-1-pentyn-3-ol
This compound is a C8 acetylenic alcohol characterized by a sterically hindered tertiary alcohol group adjacent to a tert-butyl group.[1] Its unique structure suggests potential applications as a specialty solvent, a precursor in organic synthesis, or a building block in the development of novel materials and active pharmaceutical ingredients. The molecule's formula is C₈H₁₄O with a molecular weight of 126.1962 g/mol .[1][2]
Despite its relevance, a thorough search of established databases, including the NIST Chemistry WebBook, reveals a conspicuous absence of experimentally determined thermochemical data.[1][2] This guide provides the necessary theoretical framework and practical methodologies to rectify this.
Table 1: Known Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 993-53-3 | [1] |
| Molecular Formula | C₈H₁₄O | [1][3] |
| Molecular Weight | 126.1962 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 137.2 °C at 760 mmHg | [3] |
| Density | 0.868 g/cm³ | [3] |
| Flash Point | 35.6 °C | [3] |
| Refractive Index | 1.442 | [3] |
The Imperative for Thermochemical Data in Research and Development
Thermochemical properties are the bedrock upon which safe, efficient, and scalable chemical processes are built. Their importance cannot be overstated:
-
Standard Enthalpy of Formation (ΔfH°): This value is critical for calculating the heat of reaction (ΔrH°) for any chemical transformation involving the title compound. It allows engineers to design cooling systems, predict thermal runaway risks, and ensure process safety.
-
Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°): Together, these properties determine the position of chemical equilibrium and predict the spontaneity of a reaction under given conditions.[4][5][6] For drug development, this is crucial for understanding synthesis yields and stability.
-
Heat Capacity (Cp): This property quantifies the amount of energy required to change a substance's temperature. It is an indispensable parameter for heat transfer calculations, equipment sizing, and dynamic thermal modeling.[7]
Without this data, process scale-up, safety assessments, and kinetic modeling remain reliant on estimation and conjecture, introducing significant risk and inefficiency.
Experimental Determination of Thermochemical Properties
The most reliable thermochemical data are derived from meticulous experimentation. The following section details the authoritative protocols for measuring the key parameters for this compound.
Workflow for Experimental Data Generation
The experimental determination is a multi-step process where different calorimetric and physical property measurements are integrated to yield a complete thermochemical profile.
Caption: A standard workflow for computational thermochemistry.
Protocol 3: Ab Initio Calculation of Gas-Phase Thermochemical Data
Objective: To calculate the gas-phase ΔfH°₂₉₈, S°₂₉₈, and Cp(T) using quantum chemical methods.
Methodology:
-
Structure Optimization: The 3D molecular structure of this compound is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)) to find its lowest energy conformation.
-
Vibrational Frequency Calculation: A frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms the structure is a true minimum. This calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
High-Accuracy Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-level composite method (e.g., G4). This provides a highly accurate electronic energy (E₀).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K (ΔfH°₀) is calculated using a balanced reaction scheme to minimize errors. An isodesmic reaction is preferred:
-
Isodesmic Reaction: A reaction where the number and types of chemical bonds are conserved on both sides. This leverages cancellation of errors in the calculation. An example for this molecule would be:
-
This compound + CH₄ + C₂H₆ → tert-Butanol + Propyne + Propane
-
-
The reaction enthalpy (ΔrH°₀) is calculated from the computed absolute energies of all species.
-
ΔfH°₀ of the target molecule is then derived from the known experimental ΔfH°₀ values of the other reaction components.
-
-
Calculation at 298.15 K: The enthalpy of formation and standard entropy at 298.15 K are calculated by adding the computed thermal corrections to the 0 K values. Heat capacity as a function of temperature is derived directly from the vibrational frequencies using statistical mechanics principles.
Summary of Key Thermochemical Data
The following table summarizes the thermochemical parameters that are the target of the methodologies described in this guide. At present, these values are undetermined.
Table 2: Target Thermochemical Data for this compound
| Parameter | Symbol | Phase | Units | Status |
| Standard Enthalpy of Formation | ΔfH°₂₉₈ | Liquid | kJ/mol | To Be Determined |
| Standard Enthalpy of Formation | ΔfH°₂₉₈ | Gas | kJ/mol | To Be Determined |
| Standard Molar Entropy | S°₂₉₈ | Liquid | J/(mol·K) | To Be Determined |
| Standard Gibbs Free Energy of Formation | ΔfG°₂₉₈ | Liquid | kJ/mol | To Be Determined |
| Molar Heat Capacity | Cp | Liquid | J/(mol·K) | To Be Determined (as f(T)) |
| Enthalpy of Vaporization | ΔvapH | - | kJ/mol | To Be Determined |
Conclusion
While experimental thermochemical data for this compound is currently absent from the scientific literature, this guide provides the authoritative, step-by-step methodologies required to obtain it. By combining high-precision combustion calorimetry and differential scanning calorimetry with state-of-the-art computational chemistry, researchers can generate the robust data necessary for confident process design, safety analysis, and fundamental chemical research. The protocols and workflows detailed herein represent the industry-standard approach to characterizing novel compounds and are recommended for establishing a reliable thermochemical foundation for this and other molecules of interest.
References
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Cheméo. (n.d.). Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). Retrieved from [Link] (Note: This is for the pentene analogue, not the target pentyn compound).
-
NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3,4,4-Trimethyl-3-pentanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]
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-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Pentene, 3,4,4-trimethyl- (CAS 564-03-4). Retrieved from [Link]
-
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-
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-
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- MDPI. (2003). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules.
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Methodological & Application
Use of 3,4,4-Trimethyl-1-pentyn-3-ol in organic synthesis
An Application and Protocol Guide to 3,4,4-Trimethyl-1-pentyn-3-ol in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile and sterically hindered propargyl alcohol that serves as a valuable building block in organic synthesis. Its unique structure, featuring a terminal alkyne for carbon-carbon bond formation, a tertiary alcohol for further functionalization or directing effects, and a bulky tert-butyl group for inducing regioselectivity and stability, makes it a strategic choice for complex molecule construction. This guide provides an in-depth exploration of its primary applications, focusing on its role in palladium-catalyzed cross-coupling reactions and as a robust terminal alkyne protecting group. Detailed, field-proven protocols are provided to ensure reproducibility and facilitate its integration into synthetic workflows.
Introduction: Chemical Profile and Strategic Value
This compound is a commercially available organic compound with the following key attributes:
| Property | Value |
| Molecular Formula | C₈H₁₄O[1] |
| Molecular Weight | 126.20 g/mol [2] |
| CAS Number | 993-53-3[1] |
| Appearance | Colorless liquid |
| Key Features | Terminal Alkyne, Tertiary Alcohol, tert-Butyl Group |
The strategic value of this molecule lies in the interplay of its functional groups. The terminal alkyne is a gateway to a vast array of transformations, most notably cross-coupling reactions to form sp-sp² and sp-sp³ carbon-carbon bonds.[3][4] The tertiary alcohol is nucleophilic and can be derivatized, but it is also sterically encumbered, rendering it relatively stable under various reaction conditions. Finally, the adjacent tert-butyl group exerts a significant steric influence, which can be exploited to control reaction pathways and prevent undesirable side reactions such as alkyne homocoupling.
Core Application: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[3][5] this compound serves as an excellent alkyne partner in this reaction, leading to the synthesis of substituted arylalkynes, which are precursors to many pharmaceuticals and organic materials.[4]
Causality and Mechanistic Insight
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.
-
Copper Cycle : Concurrently, the terminal alkyne (H-≡-R²) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the active Pd(0) catalyst.
The use of a copper co-catalyst is critical as it accelerates the reaction, often allowing it to proceed under mild conditions, such as at room temperature.[4]
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with this compound
This protocol describes a representative coupling reaction to synthesize 4-(4-nitrophenyl)-1,1-dimethyl-2-pentyn-1-ol.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 249 mg | Aryl Halide |
| This compound | 126.20 | 1.2 | 151 mg (0.17 mL) | Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 14 mg | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.02 (2 mol%) | 3.8 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL | Base |
| Tetrahydrofuran (THF) | - | - | 5 mL | Solvent |
Step-by-Step Methodology
-
Vessel Preparation : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition : Add this compound (0.17 mL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction : Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the aryl iodide.
-
Work-up : Upon completion (typically 4-8 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application as a Removable Protecting Group
In multi-step synthesis, a terminal alkyne's acidic proton can be incompatible with certain reagents, such as strong bases or organometallics.[7] While silyl ethers (e.g., TMS, TIPS) are common protecting groups, the 3,4,4-trimethyl-3-hydroxy-1-pentynyl moiety offers a robust alternative.[7][8][9] The installation is achieved via a coupling reaction, and its removal regenerates the terminal alkyne via a base-induced retro-Favorskii reaction.
Causality of Deprotection: The deprotection mechanism is essentially the reverse of the initial alkyne addition to a ketone (in this case, pinacolone). In the presence of a strong base (e.g., KOH or NaH), the tertiary alcohol is deprotonated. The resulting alkoxide initiates a fragmentation reaction, cleaving the C-C bond and releasing the desired terminal alkyne and pinacolone as a byproduct. The steric strain from the tert-butyl group helps to drive this fragmentation.
Caption: Workflow for using the 3,4,4-trimethyl-3-hydroxy-1-pentynyl group.
Protocol 2: Base-Mediated Deprotection (Retro-Favorskii)
This protocol provides a general method for cleaving the protecting group to regenerate a terminal alkyne.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| Protected Alkyne | - | 1.0 | - | Substrate |
| Potassium Hydroxide (KOH) | 56.11 | 5.0 | 280 mg | Base |
| Toluene | - | - | 10 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve the protected alkyne substrate (1.0 mmol) in toluene (10 mL).
-
Base Addition : Add powdered potassium hydroxide (280 mg, 5.0 mmol).
-
Reaction : Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary significantly based on the substrate (typically 6-24 hours).
-
Work-up : Cool the reaction mixture to room temperature and carefully add 10 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing : Combine the organic layers, wash with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter and concentrate the solvent under reduced pressure. The crude product, containing the deprotected alkyne and pinacolone byproduct, can be purified by flash column chromatography. Pinacolone is relatively volatile and can often be removed under high vacuum.
Summary and Outlook
This compound is more than a simple alkyne; it is a strategic tool for synthetic chemists. Its predictable reactivity in Sonogashira couplings makes it a reliable method for installing a functionalized, sterically defined alkynyl moiety. Furthermore, its utility as a robust protecting group, removable under specific basic conditions, provides an orthogonal strategy to traditional silyl-based protection. For researchers in drug development and materials science, mastering the application of this reagent opens new avenues for the efficient and controlled synthesis of complex molecular architectures.
References
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National Institute of Standards and Technology (NIST). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST Chemistry WebBook. Available from: [Link]
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Wikipedia. Protecting group. Available from: [Link]
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University of Evansville. Protecting Groups. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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J&K Scientific LLC. Sonogashira Cross-Coupling. Available from: [Link]
-
Oakwood Chemical. This compound. Available from: [Link]
-
Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. Available from: [Link]
-
PubChem. 3,4,4-Trimethyl-1-penten-3-ol. Available from: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available from: [Link]
-
Organic-Synthesis.com. Protecting Groups. Available from: [Link]
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Application Notes and Protocols for the Deprotection of Silyl-Protected 3,4,4-Trimethyl-1-pentyn-3-ol
Introduction: Navigating the Deprotection of a Sterically Hindered Tertiary Propargylic Alcohol
Silyl ethers are indispensable protecting groups in modern organic synthesis, prized for their tunable stability and ease of installation and removal. The selection of an appropriate deprotection strategy is paramount to the success of a synthetic campaign, especially when dealing with sensitive functionalities. This guide provides a comprehensive overview of deprotection protocols for silyl ethers of 3,4,4-trimethyl-1-pentyn-3-ol, a tertiary propargylic alcohol. The unique structural features of this substrate—a sterically hindered tertiary alcohol adjacent to a terminal alkyne—necessitate a careful choice of deprotection conditions to avoid potential side reactions.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, mechanistic insights, and a comparative analysis of various deprotection methods to enable the rational selection of the optimal procedure.
The Challenge: Substrate Sensitivity and Potential Side Reactions
While silyl ethers are generally stable, the deprotection of silyl-protected this compound presents a specific challenge. The tertiary propargylic alcohol moiety is susceptible to acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements.[1][2][3][4] These pathways can lead to the formation of α,β-unsaturated ketones or aldehydes, thus compromising the integrity of the desired product.
Therefore, deprotection methods that employ strongly acidic conditions should be approached with caution or avoided altogether for this particular substrate. Fluoride-based deprotection methods, which operate under neutral or mildly basic conditions, are generally the preferred choice for the clean and efficient removal of silyl ethers from this compound.[5]
Recommended Deprotection Strategy: Fluoride-Mediated Cleavage
The high affinity of the fluoride ion for silicon makes fluoride-based reagents highly effective for the cleavage of the silicon-oxygen bond.[6] This method is typically mild and selective, making it ideal for substrates with acid-sensitive functional groups.
Mechanism of Fluoride-Mediated Deprotection
The deprotection mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate, which then fragments to release the alkoxide and a stable silyl fluoride. A subsequent aqueous workup protonates the alkoxide to yield the parent alcohol.
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
Common Fluoride Reagents and Protocols
The choice of fluoride reagent depends on the stability of the silyl ether and the overall sensitivity of the substrate.
| Reagent | Typical Conditions | Silyl Ether Suitability | Notes |
| Tetrabutylammonium Fluoride (TBAF) | 1.1-1.5 equiv., THF, 0 °C to rt | TMS, TES, TBDMS, TIPS | Most common and versatile. Can be basic; buffering with acetic acid may be necessary for base-sensitive substrates.[7] |
| Hydrofluoric Acid - Pyridine (HF·Py) | Excess, THF/Pyridine, 0 °C | TBDMS, TIPS, TBDPS | Less basic than TBAF, good for base-sensitive substrates. Caution: Highly corrosive and toxic; requires handling in plasticware. |
| Ammonium Fluoride (NH₄F) | Excess, MeOH, rt to reflux | TMS, TES, TBDMS | Mild conditions, suitable for more labile silyl ethers. |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | 1.1-2.0 equiv., THF or DMF, rt | TMS, TES, TBDMS, TIPS | Anhydrous fluoride source, useful for water-sensitive applications. |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of Silyl-Protected this compound
This protocol is a general starting point and may require optimization based on the specific silyl protecting group.
Materials:
-
Silyl-protected this compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected this compound (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the silyl group (from minutes for TMS to several hours for TBDMS or TIPS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Caption: Workflow for TBAF deprotection.
Alternative Deprotection Methods (with Caution)
While fluoride-based methods are recommended, in some instances, acidic or basic deprotection may be considered, particularly if other functional groups in the molecule are incompatible with fluoride ions. However, for this compound, these methods carry a significant risk of inducing the Meyer-Schuster or Rupe rearrangements.
Acid-Catalyzed Deprotection
-
Reagents: Acetic acid/THF/water, p-toluenesulfonic acid (p-TsOH) in methanol, or silica gel.[8]
-
Potential Issues: The acidic conditions can readily protonate the tertiary alcohol, leading to the formation of a carbocation intermediate that can then undergo rearrangement to form α,β-unsaturated carbonyl compounds.[1][4] The relative stability of silyl ethers to acid hydrolysis is generally TMS < TES < TBDMS < TIPS < TBDPS.[9]
Caption: Potential pathways in acid-catalyzed deprotection.
Base-Catalyzed Deprotection
-
Reagents: Potassium carbonate in methanol, or sodium hydroxide in aqueous alcohol.
-
Potential Issues: While generally less prone to rearrangement than acidic methods, strong basic conditions could potentially lead to other side reactions, although the Meyer-Schuster and Rupe rearrangements are acid-catalyzed. The stability of silyl ethers towards basic conditions is generally TMS < TES < TBDMS ≈ TBDPS < TIPS.[9]
Conclusion: A Guideline for Successful Deprotection
The successful deprotection of silyl-protected this compound hinges on the careful selection of reagents and reaction conditions that are compatible with the acid-sensitive tertiary propargylic alcohol moiety. Fluoride-mediated deprotection, particularly using TBAF under controlled temperature, is the most reliable and recommended method to achieve a clean and high-yielding conversion to the desired product. While alternative methods exist, they should be employed with a thorough understanding of the potential for substrate rearrangement. The protocols and data presented in this guide serve as a robust starting point for researchers to develop optimized deprotection strategies for this and structurally related molecules.
References
-
Meyer–Schuster rearrangement. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Rupe Rearrgment. (2014). SlideShare. Retrieved January 20, 2026, from [Link]
-
Meyer-Schuster Rearrangement. SynArchive. Retrieved January 20, 2026, from [Link]
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Rupe Rearrangement. SynArchive. Retrieved January 20, 2026, from [Link]
-
The Meyer–Schuster Rearrangement. Organic Reactions. Retrieved January 20, 2026, from [Link]
-
Fluoride-Mediated Deprotection. Fiveable. Retrieved January 20, 2026, from [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]
-
Cadierno, V., Crochet, P., & García-Garrido, S. E. (2010). Metal-catalyzed transformations of propargylic alcohols into alpha,beta-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton transactions (Cambridge, England : 2003), 39(17), 4015–4031. [Link]
-
Silyl ether. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Deprotection of Silyl Ethers. Gelest. Retrieved January 20, 2026, from [Link]
-
Protection of Alcohol by Silyl ether. SynArchive. Retrieved January 20, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Alcohol Protecting Groups. University of Windsor. Retrieved January 20, 2026, from [Link]
-
Silyl Protective Groups. Chem-Station. Retrieved January 20, 2026, from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
17.8: Protection of Alcohols. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Silyl group deprotection by TBAF solution. YouTube. Retrieved January 20, 2026, from [Link]
-
TBS Protection. Common Conditions. Retrieved January 20, 2026, from [Link]
-
Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF. Retrieved January 20, 2026, from [Link]
-
Deprotection in C−H activation. Download Scientific Diagram. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Application Note - Silyl Deprotection. Scribd. Retrieved January 20, 2026, from [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Retrieved January 20, 2026, from [Link]
-
Additional Problems 9 – Fundamentals of Organic Chemistry. Cengage. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Strategic Application of 3,4,4-Trimethyl-1-pentyn-3-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating Steric Challenges in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, celebrated for its high efficiency, stereospecificity, and broad functional group tolerance.[1][2][3] This powerful ligation method facilitates the covalent joining of molecular fragments, finding extensive use in drug discovery, materials science, and bioconjugation.[4][5][6] The reaction's success hinges on the facile 1,3-dipolar cycloaddition between a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, proceeds with an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its thermal counterpart.[1][4]
This guide focuses on a unique and challenging substrate: 3,4,4-trimethyl-1-pentyn-3-ol . This molecule features a terminal alkyne functionality, making it a candidate for CuAAC reactions. However, its structure is distinguished by a sterically demanding tert-butyl group directly adjacent to the tertiary propargylic alcohol. This significant steric bulk presents a formidable obstacle to the standard CuAAC protocol, potentially impeding catalyst coordination and the approach of the azide partner.
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, mechanistically-grounded framework for the successful application of this compound in CuAAC reactions. We will dissect the anticipated challenges posed by its structure and present a detailed, adaptable protocol designed to overcome these steric barriers, ensuring reliable and efficient triazole formation.
Part 1: Mechanistic Insight and the Steric Hindrance Paradigm
The efficacy of the CuAAC reaction is rooted in a well-understood catalytic cycle.[7][8] A critical initial step involves the reaction of the terminal alkyne with a Cu(I) salt to form a copper(I) acetylide intermediate.[8][9] This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle which ultimately collapses to the stable 1,4-disubstituted triazole product, regenerating the catalyst.[1]
The Challenge of this compound:
The molecular architecture of this compound introduces two primary challenges to this mechanism:
-
Steric Shielding: The bulky tert-butyl group acts as a molecular shield, sterically encumbering the alkyne's terminal proton and π-system. This can significantly slow the rate of copper acetylide formation, a rate-determining step in many cases.[10][11] Furthermore, this steric clash can hinder the subsequent approach and coordination of the azide reactant to the copper center.
-
Tertiary Alcohol Coordination: The presence of a tertiary hydroxyl group in close proximity to the reactive site could potentially lead to competitive coordination with the copper catalyst, although this is generally less of an impediment than the profound steric bulk.
Overcoming these hurdles requires a strategic departure from standard protocols. The key lies in optimizing reaction conditions to favor the desired catalytic cycle, primarily through the judicious selection of catalysts, accelerating ligands, and solvent systems.[10][12]
Part 2: Experimental Design and Validated Protocols
A robust experimental design is crucial for success. The following protocols are designed as a self-validating system. We will describe the challenging reaction with this compound alongside a positive control experiment using a non-hindered alkyne, phenylacetylene. This parallel approach allows for rapid troubleshooting and confirms the viability of the reagents and catalyst system.
Materials and Reagents
-
Alkynes: this compound (CAS 993-53-3)[13][14][15], Phenylacetylene (as positive control)
-
Azide: Benzyl Azide (prepared from benzyl bromide and sodium azide, or purchased)
-
Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium Ascorbate (NaAsc)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic systems.[16][17][18]
-
Solvents: Anhydrous Tetrahydrofuran (THF), tert-Butanol, Dimethyl Sulfoxide (DMSO), Deionized Water
-
General Reagents: Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for chromatography, TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Schlenk flask or sealed reaction vials, magnetic stirrer, inert gas line (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, TLC visualization chamber (UV lamp, iodine).
Experimental Workflow Diagram
Caption: CuAAC Experimental Workflow for Sterically Hindered Alkynes.
Protocol 1: CuAAC with this compound (Hindered Substrate)
This protocol is optimized for overcoming steric hindrance and may require longer reaction times or elevated temperatures.
-
Reagent Preparation:
-
Prepare a 1.0 M solution of this compound in THF.
-
Prepare a 1.0 M solution of benzyl azide in THF.
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 0.1 M solution of THPTA in deionized water.
-
Crucially, prepare a 1.0 M solution of sodium ascorbate in deionized water immediately before use. The reducing agent is oxygen-sensitive.
-
-
Reaction Setup:
-
To a clean, dry Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add benzyl azide (1.05 mmol, 1.05 eq).
-
Add the solvent system: a 3:1 mixture of t-BuOH/H₂O or DMSO/H₂O (4 mL total volume). A co-solvent is essential for solubilizing all components.
-
Add the THPTA solution (0.5 mL, 0.05 mmol, 5 mol%). Causality: The ligand stabilizes the catalytically active Cu(I) oxidation state, preventing disproportionation and oxidation, and accelerates the reaction.[16][18][19] A higher ligand-to-copper ratio is often beneficial.[20]
-
Add the CuSO₄ solution (0.25 mL, 0.025 mmol, 2.5 mol%). The solution may turn a light blue.
-
De-gas the mixture by bubbling Argon through the solution for 10-15 minutes.
-
-
Initiation and Monitoring:
-
Using a syringe, add the freshly prepared sodium ascorbate solution (0.25 mL, 0.25 mmol, 25 mol%) dropwise. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[8][9] An excess ensures the copper remains in its active state.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp. The product triazole should be a new, UV-active spot. If no significant progress is observed after 24 hours, proceed to the Optimization section.
-
-
Workup and Purification:
-
Once the reaction is complete (or has ceased to progress), quench by adding 10 mL of water.
-
Extract the aqueous mixture with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
-
Protocol 2: Positive Control with Phenylacetylene (Non-Hindered Substrate)
This protocol should proceed rapidly at room temperature, validating the reaction components.
-
Follow the exact steps outlined in Protocol 1 , but substitute this compound with phenylacetylene (1.0 mmol, 1.0 eq).
-
Expected Observation: This reaction is typically complete within 1-4 hours at room temperature. Rapid consumption of the starting materials as observed by TLC provides confidence in the catalyst system's activity.
Part 3: Data Summary and Optimization Strategies
The significant difference in reactivity between hindered and non-hindered alkynes necessitates distinct approaches.
| Parameter | Protocol 1 (Hindered) | Protocol 2 (Control) | Rationale |
| Alkyne | This compound | Phenylacetylene | Compare sterically demanding vs. sterically accessible alkyne. |
| Catalyst Loading (CuSO₄) | 2.5 - 5 mol% | 1 - 2 mol% | Higher catalyst loading may be required to overcome slow acetylide formation. |
| Ligand | THPTA or TBTA (5-10 mol%) | THPTA or TBTA (2-5 mol%) | Accelerating ligands are critical for hindered substrates.[16][18][21] |
| Solvent System | t-BuOH/H₂O, DMSO/H₂O | t-BuOH/H₂O, THF | Polar aprotic co-solvents can improve solubility and reaction rates. |
| Temperature | Room Temp → 40-60 °C | Room Temperature | Increased thermal energy can help overcome the activation barrier for hindered substrates. |
| Reaction Time | 12 - 72 hours | 1 - 4 hours | Steric hindrance dramatically slows reaction kinetics.[10] |
| Expected Yield | Moderate to Good (Variable) | High to Quantitative | Demonstrates the impact of steric hindrance on reaction efficiency. |
Troubleshooting and Optimization
If the reaction with this compound shows low conversion, consider the following systematic adjustments:
-
Increase Temperature: Gently heat the reaction mixture to 40-60 °C. Monitor carefully, as higher temperatures can sometimes lead to side products.
-
Prolong Reaction Time: Sterically hindered reactions are often simply slow. Allow the reaction to proceed for up to 72 hours, monitoring periodically.
-
Increase Catalyst/Ligand Loading: Incrementally increase the CuSO₄ and ligand loading up to 5 mol% and 10 mol%, respectively.
-
Screen Solvents: If solubility is an issue, consider alternative solvents like DMF or NMP, which are known to perform well in CuAAC reactions.
-
Change Ligand: If using an aqueous system (THPTA), consider switching to a purely organic system (e.g., THF or Dioxane as solvent) and using the TBTA ligand, which can exhibit different catalytic activity.
Safety Precautions
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]
-
Organic Azides: While generally more stable than inorganic azides, low molecular weight organic azides can be energetic and potentially explosive, especially with heating. Handle with care and behind a safety shield.
-
Solvents: Organic solvents like THF and DCM are flammable and volatile. Work in a well-ventilated fume hood and keep away from ignition sources.[23][24]
-
General Handling: Always handle chemicals in accordance with good laboratory practice.[25][26] Review the Safety Data Sheet (SDS) for each reagent before use.
References
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Ozen, C., & Tuzun, N. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. Aperta. [Link]
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Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025). MDPI. [Link]
-
Dolgikh, M. P., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313. [Link]
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Azpilicueta, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029-2041. [Link]
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Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). Cheméo. [Link]
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Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. ACS Publications. [Link]
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Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
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Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. LinkedIn. [Link]
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Azpilicueta, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]
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Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]
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Sadu, V. S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(5), 2855-2859. [Link]
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3,4,4-Trimethyl-1-penten-3-ol. PubChem. [Link]
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This compound. PubChem. [Link]
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
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3,4,4,-Trimethyl-1-pentyn-3-ol. NIST WebBook. [Link]
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Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Chemos GmbH & Co.KG. [Link]
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Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Cole-Parmer. [Link]
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Click chemistry. Wikipedia. [Link]
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This compound. Oakwood Chemical. [Link]
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Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [Link]
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A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
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The Click Chemistry. YouTube. [Link]
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Click chemistry reagents. Chemie Brunschwig. [Link]
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]
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(z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses. [Link]
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3-Methyl-1-pentyn-3-ol. PubChem. [Link]
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(r)-(+)-1-octyn-3-ol. Organic Syntheses. [Link]
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Barry Sharpless: Click Chemistry: Recent Advances Used in Biomedicine. YouTube. [Link]
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What's the Big Deal About Click Chemistry?. YouTube. [Link]
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Application Note & Protocol Guide: 3,4,4-Trimethyl-1-pentyn-3-ol as a Versatile Precursor for Advanced Polymer Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 3,4,4-trimethyl-1-pentyn-3-ol as a precursor in polymer synthesis. This unique monomer possesses two distinct reactive sites: a terminal alkyne and a sterically hindered tertiary alcohol. This bifunctionality allows for its participation in multiple polymerization pathways, including transition-metal-catalyzed addition polymerization and condensation reactions. Furthermore, the unreacted functional groups can be leveraged for post-polymerization modification, enabling the creation of complex and functional macromolecular architectures. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to synthesize novel polymers with tailored properties.
Introduction to this compound
This compound is an acetylenic alcohol characterized by a terminal triple bond and a tertiary hydroxyl group.[1][2] Its structure is notable for the presence of a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon.
Caption: Chemical structure of this compound.
The strategic placement of these functional groups offers several advantages in polymer design:
-
The Terminal Alkyne: Serves as a polymerizable group for addition polymerization and is a key substrate for post-polymerization modifications via "click chemistry."
-
The Tertiary Alcohol: Provides a site for condensation polymerization (e.g., polyester or polyurethane synthesis) and can influence the final polymer's solubility and thermal properties.[3]
-
The Tert-Butyl Group: This bulky substituent imparts significant steric hindrance, which can influence the polymerization process, potentially leading to polymers with high rigidity, controlled tacticity, and enhanced thermal stability.
This guide will explore two primary polymerization strategies leveraging these features.
Polymerization Strategies & Mechanistic Insights
The choice of polymerization strategy is dictated by which functional group of the monomer is targeted. Below, we discuss the causality behind two effective approaches.
Strategy A: Addition Polymerization of the Alkyne Group
This approach utilizes the carbon-carbon triple bond to form the polymer backbone, leaving the hydroxyl group as a pendant functionality.
Mechanistic Rationale: The polymerization of terminal alkynes can be effectively catalyzed by late transition metals, particularly Rhodium(I) complexes such as Rh(nbd)BPh₄ (nbd = norbornadiene). The mechanism is believed to proceed through an insertion pathway. The Rh(I) catalyst coordinates with the monomer's triple bond, facilitating the insertion of the alkyne into a growing polymer chain attached to the metal center. This process repeats, leading to a conjugated polyene backbone. The steric bulk of the tert-butyl group plays a critical role here, potentially enforcing a specific stereochemical arrangement (tacticity) along the polymer chain, which in turn influences the material's macroscopic properties.
Caption: Mechanism of Rh-catalyzed alkyne addition polymerization.
Strategy B: Polycondensation via the Hydroxyl Group
This strategy involves the tertiary alcohol in a step-growth polymerization with a suitable co-monomer, typically a diacid or its derivative, to form a polyester. The alkyne group remains as the pendant functionality.
Mechanistic Rationale: The formation of polyesters via the reaction of an alcohol with a diacid chloride is a classic example of condensation polymerization. The reaction proceeds through nucleophilic acyl substitution. The oxygen of the monomer's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) which serves two purposes: it neutralizes the HCl byproduct that is generated, driving the reaction to completion, and it can also act as a catalyst. The resulting polymer has a polyester backbone, with the bulky, alkyne-containing side chains providing unique properties and sites for subsequent modification.
Detailed Experimental Protocols
Safety Precaution: Always review the Material Safety Data Sheets (MSDS) for all chemicals before use.[4] All reactions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Rh-Catalyzed Addition Polymerization
This protocol describes the synthesis of poly(this compound) using a Rh(I) catalyst.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₈H₁₄O | 126.20 | 1.262 g | 10.0 mmol |
| Rh(nbd)BPh₄ | C₃₁H₂₈BCl₄Rh | 769.18 | 15.4 mg | 0.02 mmol |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.2 mL | - |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
| Methanol (for precipitation) | CH₃OH | 32.04 | 200 mL | - |
Experimental Workflow:
Caption: Workflow for Rh-catalyzed addition polymerization.
Step-by-Step Procedure:
-
Setup: A 50 mL Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen gas.
-
Monomer Preparation: To the flask, add this compound (1.262 g, 10.0 mmol) and anhydrous THF (15 mL). Stir until fully dissolved. Add triethylamine (0.2 mL) via syringe.
-
Catalyst Preparation: In a separate vial under nitrogen, dissolve Rh(nbd)BPh₄ (15.4 mg, 0.02 mmol) in anhydrous THF (5 mL).
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution. The solution should quickly change color, indicating the start of the polymerization.
-
Polymerization: Allow the reaction to stir at room temperature for 24 hours under a positive pressure of nitrogen. The viscosity of the solution will increase as the polymer forms.
-
Isolation: Pour the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Purification: Allow the solid to stir in methanol for 30 minutes to remove any unreacted monomer and residual catalyst. Collect the polymer by vacuum filtration. Wash the solid with two additional 20 mL portions of methanol.
-
Drying: Transfer the polymer to a pre-weighed vial and dry in a vacuum oven at 40°C overnight to a constant weight.
Protocol 2: Polyester Synthesis via Polycondensation
This protocol details the synthesis of a polyester by reacting the monomer with adipoyl chloride.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₈H₁₄O | 126.20 | 1.262 g | 10.0 mmol |
| Adipoyl Chloride | C₆H₈Cl₂O₂ | 183.03 | 1.830 g | 10.0 mmol |
| Anhydrous Pyridine | C₅H₅N | 79.10 | 10 mL | - |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |
| Methanol (for precipitation) | CH₃OH | 32.04 | 200 mL | - |
Step-by-Step Procedure:
-
Setup: A 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is flame-dried and kept under a nitrogen atmosphere.
-
Monomer Solution: In the flask, dissolve this compound (1.262 g, 10.0 mmol) in anhydrous DCM (20 mL) and anhydrous pyridine (5 mL). Cool the flask to 0°C in an ice bath.
-
Co-monomer Addition: Dissolve adipoyl chloride (1.830 g, 10.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirring monomer solution over 30 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Work-up: Pour the reaction mixture into 200 mL of stirring methanol to precipitate the polymer.
-
Purification: Filter the crude polymer. Redissolve the polymer in a minimal amount of DCM (~30 mL) and re-precipitate into 200 mL of methanol to further purify. Collect the final polymer by vacuum filtration.
-
Drying: Dry the white, fibrous polymer in a vacuum oven at 40°C to a constant weight.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molar mass, and properties of the synthesized polymers.[5]
Expected Characterization Data Summary:
| Technique | Polymer from Protocol 1 | Polymer from Protocol 2 | Purpose |
|---|---|---|---|
| ¹H NMR | Broad peaks in olefinic region (5-7 ppm), disappearance of acetylenic proton (~2.5 ppm) | Disappearance of hydroxyl proton, appearance of characteristic ester backbone signals | Confirm polymer structure |
| FT-IR | Disappearance of C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹), appearance of C=C stretch (~1650 cm⁻¹) | Disappearance of broad O-H stretch (~3400 cm⁻¹), appearance of strong C=O stretch (~1735 cm⁻¹) | Verify functional group conversion |
| GPC | Mₙ = 10-50 kg/mol , PDI = 1.5-2.5 | Mₙ = 15-40 kg/mol , PDI = 2.0-3.0 | Determine molar mass and distribution |
| DSC | T₉ ~ 120-150°C | T₉ ~ 70-100°C | Measure glass transition temperature |
| TGA | Tₔ (5% weight loss) > 300°C | Tₔ (5% weight loss) > 280°C | Assess thermal stability |
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for creating advanced polymers. By selectively targeting either the alkyne or the alcohol functionality, polymers with vastly different backbones and pendant groups can be synthesized. The resulting materials, rich in either hydroxyl or alkyne functionalities, are prime candidates for further modification, such as grafting, cross-linking, or conjugation with bioactive molecules, opening up applications in specialty coatings, advanced materials, and biomedical engineering.
References
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Lambert, T. H., & Leighton, J. L. (2013). Alcohol-promoted ring-opening alkyne metathesis polymerization. Angewandte Chemie International Edition, 52(17), 4591-4594. [Link]
-
SciSpace. (2013). Alcohol‐Promoted Ring‐Opening Alkyne Metathesis Polymerization. [Link]
-
Organic Chemistry Portal. Ring Opening Metathesis (Polymerization) - ROM(P). [Link]
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Trofimov, B. A., & Schmidt, E. Y. (2015). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 20(6), 11266-11324. [Link]
-
E Conference Zone. (2020). Synthesis of Acetylene Alcohols. [Link]
-
Zhang, Y., & Schrock, R. R. (2021). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society, 143(49), 20766-20771. [Link]
-
Progressive Academic Publishing. (2020). Synthesis of Aromatic Acetylene Alcohols and their Vinyl Ethers by Various Methods. [Link]
-
Chemistry For Everyone. (2023). What Is Ring-Opening Metathesis Polymerization (ROMP)? [Link]
-
Nairn, J. A. (2007). Polymer Structure and Characterization. [Link]
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-
Clarke, P. A., et al. (2013). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry, 15, 2718-2721. [Link]
-
YouTube. (2015). Addition Polymers from Alkenes. [Link]
-
Sandler, S. R., & Karo, W. (1996). Polymer Synthesis: Volume 3. ResearchGate. [Link]
-
National Institutes of Health. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. [Link]
-
Melchiors, M., et al. (2003). Synthesis of highly isotactic poly[(R)‐3‐hydroxybutyrate] by ring‐opening polymerization of (R,R,R)‐4,8,12‐trimethyl‐1,5,9‐trioxacyclododeca‐2,6,10‐trione. ResearchGate. [Link]
-
Chemex. (n.d.). 3-Methyl-1-pentyn-3-ol: Enhancing Resin and Coating Formulations. [Link]
-
MDPI. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). [Link]
-
NIST WebBook. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
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Strategic Utilization of Grignard Reagents with 3,4,4-Trimethyl-1-pentyn-3-ol: A Guide to In Situ Nucleophile Generation
An Application Note for Advanced Synthesis Professionals
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of Grignard reactions involving the sterically hindered tertiary propargyl alcohol, 3,4,4-trimethyl-1-pentyn-3-ol. We move beyond simplistic addition chemistry to explore the compound's dual acidic nature, leveraging Grignard reagents as strong bases to generate a potent, sterically-defined nucleophile for subsequent carbon-carbon bond formation.
Introduction: Deconstructing the Reactivity of a Hindered Alkynol
This compound is a unique substrate characterized by three key structural features: a tertiary alcohol, a bulky tert-butyl group adjacent to the hydroxyl, and a terminal alkyne. A common misconception is to view this molecule as an electrophilic target for a standard Grignard addition. However, the extreme steric hindrance around the tertiary carbinol center makes a direct nucleophilic attack on an oxidized derivative (e.g., a ketone) highly challenging and prone to side reactions like reduction or enolization.[1]
The true synthetic utility of this molecule in the context of Grignard chemistry lies in its acidic protons. Grignard reagents (R-MgX) are not only potent nucleophiles but are also exceptionally strong bases, readily deprotonating substrates with acidic protons.[2][3] this compound possesses two such protons: the hydroxyl proton (pKa ≈ 17) and the terminal acetylenic proton (pKa ≈ 25). The Grignard reagent will preferentially act as a base, leading to the formation of a magnesium alkoxide and a magnesium acetylide. This in situ generation of a dianionic species transforms the substrate from a potential electrophile into a highly valuable nucleophile for subsequent reactions.
This guide details the protocol for this transformation and its application, providing a robust framework for synthesizing complex, sterically congested molecules.
Reaction Mechanism: A Tale of Two Protons
The reaction proceeds in a stepwise deprotonation manner. Given that the hydroxyl proton is significantly more acidic than the acetylenic proton, it is the first to be removed by the Grignard reagent (e.g., Ethylmagnesium Bromide). This initial acid-base reaction is rapid and exothermic.
Step 1: Formation of the Magnesium Alkoxide R-C≡C-C(R')₂-OH + EtMgBr → R-C≡C-C(R')₂-OMgBr + EtH↑
Upon introduction of a second equivalent of the Grignard reagent, the less acidic, but still labile, acetylenic proton is abstracted to form a magnesium acetylide.
Step 2: Formation of the Magnesium Acetylide (Dianion Formation) R-C≡C-C(R')₂-OMgBr + EtMgBr → BrMg-C≡C-C(R')₂-OMgBr + EtH↑
The resulting dimagnesiated species is a powerful bidentate nucleophile, poised to react with a suitable electrophile. The bulky tert-butyl group plays a critical role here, influencing the regioselectivity and stereoselectivity of the subsequent addition reaction by creating a specific steric environment around the nucleophilic carbon.
Experimental Design & Protocols
This section outlines the complete workflow, from reagent preparation to product isolation. The protocols are designed to be self-validating, with clear checkpoints and rationales for each critical step.
The overall process is a one-pot, two-stage synthesis. The first stage involves the complete deprotonation of the alkynol, followed by the second stage, which is the introduction of an electrophile.
This protocol details the formation of the key intermediate from this compound.
Materials:
-
This compound
-
Ethylmagnesium bromide (EtMgBr), ~1.0 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, pressure-equalizing addition funnel, reflux condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.[4]
-
Rationale: Grignard reagents react violently with water, which would quench the reagent and halt the reaction.[5]
-
-
Reagent Setup: To the three-neck flask, add this compound (1.0 eq.) and dissolve in anhydrous THF (~0.5 M concentration). Equip the flask with a magnetic stirrer and place it under a positive pressure of nitrogen.
-
Grignard Reagent Addition: Charge the addition funnel with ethylmagnesium bromide solution (2.2 eq.).
-
Initial Deprotonation: Cool the reaction flask to 0°C using an ice bath. Slowly add the first equivalent of EtMgBr dropwise over 30 minutes. Vigorous bubbling (ethane evolution) will be observed.
-
Rationale: The initial deprotonation of the alcohol is highly exothermic. Slow, cooled addition prevents an uncontrolled reaction and solvent boiling.
-
-
Second Deprotonation: After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Completion: Re-cool the mixture to 0°C and add the remaining EtMgBr (1.2 eq.) dropwise. After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature for an additional 2 hours to ensure complete formation of the dimagnesiated species. The resulting mixture is now ready for reaction with an electrophile.
This protocol uses the in situ generated nucleophile to perform a C-C bond-forming reaction with an aldehyde (e.g., benzaldehyde).
Procedure:
-
Electrophile Preparation: Dissolve the aldehyde (1.0 eq.) in a volume of anhydrous THF equal to one-quarter of the reaction volume.
-
Addition: Cool the slurry of the dimagnesiated intermediate from Protocol 1 to 0°C. Add the aldehyde solution dropwise via syringe or addition funnel over 30-45 minutes.
-
Rationale: Maintaining a low temperature minimizes side reactions and ensures controlled addition to the highly reactive nucleophile.
-
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (or until TLC analysis indicates consumption of the aldehyde).
-
Quenching: Carefully cool the reaction mixture back to 0°C. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Add the quenching solution dropwise until gas evolution ceases and two clear layers form.
-
Rationale: Saturated NH₄Cl is a mild acidic quenching agent that protonates the magnesium alkoxides without causing acid-catalyzed degradation of the tertiary alcohol product.[6] Using strong acids could lead to elimination/rearrangement.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure diol product.
Quantitative Data and Expected Outcomes
The following table provides representative quantitative data for the described protocols. Yields are highly dependent on maintaining strictly anhydrous conditions and the purity of the reagents.
| Parameter | Value | Rationale / Notes |
| Substrate Concentration | ~0.5 M in THF | Balances reaction rate and solubility while allowing for effective heat dissipation. |
| EtMgBr Equivalents | 2.2 eq. | A slight excess ensures complete deprotonation of both acidic sites. |
| Electrophile Equivalents | 1.0 eq. | Stoichiometric amount relative to the starting alkynol. |
| Deprotonation Temperature | 0°C to Room Temp. | Controls the initial exothermic reaction and drives the second deprotonation to completion. |
| Electrophile Addition Temp. | 0°C | Ensures selectivity and prevents potential side reactions with the Grignard reagent. |
| Reaction Time (Stage 2) | 12-16 hours | Typically sufficient for complete consumption of the electrophile. Monitor by TLC. |
| Expected Yield | 65-85% | Highly dependent on experimental technique and purity of the electrophile. |
Mechanistic Visualization
The following diagram illustrates the key chemical transformations occurring during the reaction sequence.
Sources
Application Note: Strategic Execution of Sonogashira Coupling with the Sterically Demanding Alkyne, 3,4,4-Trimethyl-1-pentyn-3-ol
Introduction: Navigating Steric Challenges in C-C Bond Formation
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds through the palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[1][2] This reaction is celebrated for its generally mild conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
This guide focuses on a particularly challenging substrate: 3,4,4-trimethyl-1-pentyn-3-ol . The presence of a neopentyl group (tert-butyl) adjacent to the tertiary propargyl alcohol creates significant steric hindrance around the reactive alkyne moiety. This steric bulk can dramatically impede the reaction, leading to low yields, slow reaction times, or complete reaction failure under standard conditions.[5]
This document serves as a detailed protocol and strategic guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for overcoming the challenges posed by sterically hindered alkynes, empowering the user to not only execute but also intelligently troubleshoot and optimize the Sonogashira coupling for this and similar demanding substrates.
The Catalytic Machinery: Understanding the Sonogashira Mechanism
A successful protocol design begins with a firm grasp of the reaction mechanism. The Sonogashira coupling operates via two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[1][5]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl/vinyl halide (R¹-X) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step.[1][6]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a more nucleophilic copper acetylide species.[7] This activation is critical for the subsequent transmetalation step.
-
Transmetalation: The copper acetylide transfers its acetylide group to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl complex.
-
Reductive Elimination: This final step sees the cis-isomers of the Pd(II)-alkynyl complex collapse, releasing the final coupled product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, thus completing the cycle.[5]
A copper-free variant also exists, where the base is strong enough to deprotonate the alkyne for direct interaction with the palladium complex, though this often requires more forcing conditions.[8][9]
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Strategic Protocol Development for this compound
The steric bulk of the t-butyl group in this compound necessitates a departure from standard protocols. The primary challenge is facilitating the approach of this bulky alkyne to the palladium center. Our strategy will focus on enhancing catalyst activity and optimizing conditions to overcome this steric barrier.
Key Experimental Considerations
| Parameter | Standard Choice | Recommendation for Hindered Alkyne | Rationale & Justification |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with a bulky ligand, or a pre-formed precatalyst like XPhos-G3-Pd. | Standard catalysts with PPh₃ ligands can be too crowded. Using a ligand-free source like Pd(OAc)₂ allows for in-situ formation of a more active catalyst with a specialized bulky ligand. Pre-formed precatalysts ensure efficient generation of the active Pd(0) species.[1][10] |
| Ligand | PPh₃ | XPhos , SPhos , P(t-Bu)₃ | Bulky, electron-rich biaryl phosphine ligands (like XPhos) are crucial.[11] Their size promotes the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species, while their electron-donating nature accelerates the rate-limiting oxidative addition step.[1] |
| Copper Source | CuI (2-5 mol%) | CuI (1-2 mol%) or Copper-Free | While essential for the classic mechanism, copper can promote the undesirable homocoupling of the alkyne (Glaser coupling), a significant risk with slow-reacting substrates.[3][12] A copper-free protocol, though potentially requiring higher temperatures, is a robust alternative to eliminate this side reaction.[8][13] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Cs₂CO₃, K₃PO₄, or a bulky amine like DIPA | An amine base is standard, but for a copper-free approach, a stronger, non-coordinating inorganic base like cesium carbonate is often more effective at deprotonating the alkyne without interfering with the palladium catalyst.[1] |
| Solvent | THF, DMF, or neat amine | Toluene, Dioxane, DMF | The choice of solvent can influence catalyst solubility and reaction temperature. Toluene and dioxane are excellent for higher-temperature reactions often required for hindered substrates. |
| Temperature | Room Temperature to 60 °C | 80 °C to 110 °C | The increased steric hindrance slows down the reaction kinetics. Higher temperatures are necessary to provide sufficient energy to overcome the activation barrier for the oxidative addition and transmetalation steps.[5] |
Recommended Starting Protocol (Copper-Free)
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific aryl/vinyl halide partners.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed Dioxane (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Pd(OAc)₂, XPhos, and Cs₂CO₃ under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the aryl/vinyl halide, followed by the anhydrous, degassed dioxane.
-
Alkyne Addition: Add the this compound via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting halide.
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Experimental Workflow and Troubleshooting
A systematic approach is key to success. The following workflow and troubleshooting guide will help navigate potential challenges.
Caption: Generalized experimental workflow for the Sonogashira coupling.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Stalled Reaction | 1. Inactive Catalyst: Pd(0) not formed or oxidized. 2. Insufficient Temperature: Activation energy not overcome for the sterically hindered substrate. 3. Poor Base: Base is not strong enough or is sterically inaccessible. | 1. Use a pre-formed Pd(0) catalyst or a robust precatalyst like XPhos-G3-Pd. Ensure rigorous degassing. 2. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene. 3. Switch to a stronger base like K₃PO₄ or LiHMDS. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen Contamination (if using copper). 2. Slow cross-coupling kinetics allow homocoupling to dominate. | 1. If using a copper-catalyzed protocol, ensure all reagents and solvents are thoroughly degassed. 2. Switch to the recommended copper-free protocol. This is the most effective way to eliminate Glaser coupling.[12] |
| Low Yield / Incomplete Conversion | 1. Steric Hindrance: The primary challenge. 2. Short Reaction Time: Reaction is slower than typical Sonogashira couplings. 3. Catalyst Decomposition: Prolonged high temperatures can degrade the catalyst. | 1. Ensure a bulky, electron-rich ligand (XPhos, SPhos) is used. 2. Extend the reaction time, monitoring carefully. 3. Consider a slight increase in catalyst loading (e.g., to 3 mol% Pd). |
Conclusion
The Sonogashira coupling of sterically demanding substrates like this compound is a challenging but achievable transformation. Success hinges on moving beyond standard protocols and making informed, rational choices about the catalyst system and reaction conditions. By employing bulky, electron-rich phosphine ligands, carefully selecting the base and solvent, and utilizing higher reaction temperatures, researchers can effectively overcome the steric barriers. The copper-free protocol outlined here provides a robust starting point, minimizing side reactions and maximizing the potential for a successful and high-yielding C-C bond formation.
References
-
Sonogashira coupling - Wikipedia . Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications . Available at: [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube . Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH . Available at: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database . Available at: [Link]
-
Sonogashira coupling - YouTube . Available at: [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications . Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR . Available at: [Link]
-
XPhos - Wikipedia . Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) . Available at: [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI . Available at: [Link]
-
Pd‐XPhos G3/L*CuCl synergistically catalyzed 1,2‐arylboration of cyclic s‐cis‐diene. - ResearchGate . Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize . Available at: [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis - Preprints.org . Available at: [Link]
-
Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism - ResearchGate . Available at: [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications . Available at: [Link]
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Application Notes and Protocols: Functionalization of the Hydroxyl Group in 3,4,4-Trimethyl-1-pentyn-3-ol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the functionalization of the hydroxyl group in 3,4,4-trimethyl-1-pentyn-3-ol. This tertiary alkynyl alcohol is a valuable building block in organic synthesis, and the strategic modification of its hydroxyl group is critical for the construction of complex molecular architectures. This guide delves into the core methodologies for hydroxyl group transformation, including etherification, esterification, and the application of protecting groups. Each section offers a blend of theoretical principles, practical considerations, and detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures.
Introduction: The Strategic Importance of this compound
This compound is a structurally unique tertiary alcohol featuring a sterically hindered hydroxyl group adjacent to a terminal alkyne. This combination of functionalities makes it a versatile synthon in medicinal chemistry and materials science. The hydroxyl group can serve as a handle for further molecular elaboration, while the alkyne moiety provides a site for various coupling reactions, such as Sonogashira, Click chemistry, and hydrofunctionalization.
The functionalization of the hydroxyl group is a key step in harnessing the full synthetic potential of this molecule. By converting the hydroxyl group into other functionalities like ethers or esters, or by temporarily masking it with a protecting group, chemists can modulate the molecule's reactivity, solubility, and biological activity. However, the tertiary nature and steric hindrance around the hydroxyl group present specific challenges that necessitate careful selection of reagents and reaction conditions to avoid side reactions like elimination.
This guide aims to provide a detailed roadmap for the successful functionalization of the hydroxyl group in this compound, enabling researchers to confidently incorporate this valuable building block into their synthetic strategies.
Core Functionalization Strategies
The primary methods for modifying the hydroxyl group of this compound fall into three main categories:
-
Etherification: Formation of an ether linkage (R-O-R').
-
Esterification: Formation of an ester linkage (R-O-C(=O)R').
-
Protection/Deprotection: Introduction of a temporary blocking group to mask the hydroxyl functionality during subsequent synthetic steps.
The choice of strategy depends on the desired final product and the compatibility of the reagents with the alkyne functionality.
Etherification: Navigating Steric Hindrance
The formation of ethers from tertiary alcohols like this compound can be challenging due to steric hindrance, which disfavors the typical S(N)2 mechanism of the Williamson ether synthesis.[1] Tertiary alkoxides are prone to elimination reactions when reacted with alkyl halides.[1][2] Therefore, alternative strategies are often employed.
2.1.1. Williamson Ether Synthesis: A Cautious Approach
While challenging, the Williamson ether synthesis can be successful under specific conditions. The key is to deprotonate the alcohol to form the alkoxide and then react it with a primary alkyl halide.[1][2][3] The use of a strong, non-nucleophilic base and a polar aprotic solvent can favor the substitution pathway.[2]
Reaction Scheme:
Sources
Application Notes and Protocols: The Strategic Use of 3,4,4-Trimethyl-1-pentyn-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. 3,4,4-Trimethyl-1-pentyn-3-ol is a unique trifunctional scaffold featuring a terminal alkyne, a tertiary alcohol, and a sterically demanding tert-butyl group. This application note explores the untapped potential of this versatile building block in drug discovery. We will delve into its intrinsic properties and propose its application in lead optimization, metabolic stabilization, and the construction of complex molecular architectures through robust chemical transformations. Detailed protocols for the utilization of its key functional groups are provided to empower researchers to leverage this compound in their medicinal chemistry campaigns.
Introduction: Unveiling a Scaffold of Untapped Potential
The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. The molecular architecture of a drug candidate dictates its potency, selectivity, and pharmacokinetic properties. This compound presents a compelling, yet underutilized, scaffold for medicinal chemists. Its structure combines three key functional motifs, each offering distinct advantages in drug design.
-
The Terminal Alkyne: A versatile handle for a myriad of chemical transformations, the terminal alkyne is a cornerstone of modern synthetic and medicinal chemistry.[1][2] Its linear geometry can impart rigidity to a molecule, which can be beneficial for optimizing binding to a biological target.[2] Furthermore, the alkyne group can participate in atypical hydrogen bonding, enhancing target affinity and selectivity.[2]
-
The Tertiary Alcohol: Hydroxyl groups are frequently incorporated into drug candidates to improve solubility and introduce hydrogen bonding interactions. However, primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation and glucuronidation.[3] Tertiary alcohols, such as the one present in this compound, are resistant to oxidation and the bulky adjacent groups can sterically hinder conjugation, leading to improved metabolic stability.[3]
-
The Tert-Butyl Group: This bulky alkyl group is a common feature in many approved drugs.[4][5] It can serve as a steric shield, protecting adjacent functional groups from metabolic degradation, and can enhance binding specificity by occupying hydrophobic pockets in target proteins.[4] While the tert-butyl group can sometimes lead to increased lipophilicity and metabolic liabilities, its strategic placement is a valuable tool in drug design.[4][6]
This guide will provide a comprehensive overview of how to harness the unique combination of these features in this compound for the advancement of drug discovery programs.
Strategic Applications in Medicinal Chemistry
The judicious incorporation of this compound into a drug discovery pipeline can address several key challenges in lead optimization.
A Bioisostere with a Reactive Handle
The tert-butyl group is often employed to probe for hydrophobic pockets in a target's binding site. However, its metabolic instability can be a significant drawback.[6][7] The this compound moiety can be envisioned as a bioisosteric replacement for a simple tert-butyl group, offering similar steric bulk while introducing a reactive alkyne functionality for further derivatization. This allows for the exploration of structure-activity relationships (SAR) in a previously inaccessible chemical space.
Caption: Bioisosteric replacement of a t-butyl group.
Enhancing Metabolic Stability
The tertiary alcohol in this compound is inherently more resistant to metabolic oxidation compared to primary or secondary alcohols.[3] The surrounding bulky tert-butyl group can further shield the hydroxyl group from enzymatic conjugation reactions like glucuronidation.[3] This dual protection can significantly enhance the metabolic stability and half-life of a drug candidate.
Caption: Metabolic fate of different alcohol types.
Experimental Protocols
The synthetic utility of this compound lies in the reactivity of its terminal alkyne. Propargyl alcohols are valuable building blocks in organic synthesis, enabling the construction of complex molecules.[8][9][10][11] Below are detailed protocols for key transformations.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This reaction is a cornerstone of bioconjugation and medicinal chemistry, allowing for the efficient and specific formation of 1,2,3-triazoles.
Objective: To couple this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized substrate (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: t-Butanol/Water (1:1)
-
Nitrogen or Argon source
-
Standard glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-functionalized substrate (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Causality of Experimental Choices:
-
Degassing: The Cu(I) catalyst is sensitive to oxidation, which can deactivate it. Removing oxygen is crucial for an efficient reaction.
-
Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Solvent System: The t-butanol/water mixture is a common choice for CuAAC as it can dissolve a wide range of organic substrates and the inorganic catalyst components.
Protocol 2: Sonogashira Coupling
This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Nitrogen or Argon source
-
Standard glassware and magnetic stirrer
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent and the base.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to air and moisture, requiring an inert atmosphere to maintain its catalytic activity.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the transmetalation step in the catalytic cycle.
-
Base: The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Data Presentation
The following table summarizes the key physicochemical properties of this compound and its potential advantages as a building block.
| Property | Value/Characteristic | Implication in Medicinal Chemistry |
| Molecular Weight | 140.22 g/mol | Small size allows for incorporation into a wide range of scaffolds without significantly increasing molecular weight. |
| LogP (calculated) | ~1.5 | Moderate lipophilicity, which can be tuned through derivatization of the alkyne. |
| Functional Groups | Terminal Alkyne, Tertiary Alcohol | Provides orthogonal reactive handles for diverse synthetic modifications and improved metabolic stability. |
| Steric Hindrance | High (due to t-butyl group) | Can enhance metabolic stability and provide conformational rigidity.[12] |
Conclusion
This compound is a promising yet underexplored building block in medicinal chemistry. Its unique combination of a reactive terminal alkyne, a metabolically robust tertiary alcohol, and a sterically influential tert-butyl group offers a powerful toolkit for addressing common challenges in drug discovery, including metabolic instability and the need for diverse chemical space exploration. The protocols provided herein offer a starting point for researchers to incorporate this versatile scaffold into their synthetic strategies, paving the way for the discovery of novel and improved therapeutic agents.
References
-
Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
(2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
-
(2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. [Link]
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(2025, August 5). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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PROPARGYL ALCOHOL. Sanjay Chemicals (India) Pvt. Ltd. [Link]
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The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Terminal Alkyne Biosynthesis in Marine Microbes. PubMed. [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. [Link]
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(2021, March 12). Drug design principles. Stereoelectronics. [Link]
-
Metabolically Stable tert-Butyl Replacement. PubMed Central. [Link]
-
(2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]
-
Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889–7913. [Link]
-
Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry. [Link]
-
(2025, November 29). Application of Hydroxy Propargylic Alcohols in Organic Synthesis. PubMed. [Link]
-
(2024, January 2). Recent advances in the application of alkynes in multicomponent reactions. PubMed Central. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
(2024, March 26). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. ResearchGate. [Link]
-
(2025, November 30). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. [Link]
-
BCP‐substituted tert‐butyl bioisosteres. ResearchGate. [Link]
-
(2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. Organic Chemistry Frontiers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 3,4,4-Trimethyl-1-pentyn-3-ol
Welcome to the technical support center for the synthesis of 3,4,4-Trimethyl-1-pentyn-3-ol. This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this valuable tertiary acetylenic alcohol. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on the prevalent and robust method of synthesis: the ethynylation of 3,3-dimethyl-2-butanone (pinacolone) via a Grignard reagent.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and critical safety considerations for the synthesis.
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely employed method is the nucleophilic addition of an acetylide to the carbonyl carbon of 3,3-dimethyl-2-butanone (pinacolone). On a large scale, this is typically achieved by preparing an ethynyl Grignard reagent, such as ethynylmagnesium bromide, which then acts as the nucleophile. This method is favored for its high reliability and the availability of starting materials.
Q2: Why are strictly anhydrous conditions essential for this reaction?
Grignard reagents are powerful bases and will react readily with any source of acidic protons, such as water.[1] This acid-base reaction is significantly faster than the desired carbon-carbon bond formation.[1] If moisture is present, it will consume the Grignard reagent, converting it into an inert alkane and halting the synthesis. Therefore, all glassware must be flame- or oven-dried, and all solvents must be rigorously anhydrous to ensure the success of the reaction.[1]
Q3: What are the primary safety concerns when handling acetylene on a large scale?
Acetylene is a high-energy, unstable molecule that can explosively decompose under pressure.[2] For this reason, pure acetylene gas pressure should never exceed 1.5 barg (22 psig).[3] Industrially, it is handled as a solution, typically dissolved in acetone and contained within cylinders packed with a porous material, which renders it safe for transport and use.[2][4] Key safety protocols include:
-
Using equipment specifically designed for acetylene service; copper tubing is prohibited as it can form explosive acetylides.[2]
-
Ensuring adequate ventilation, as acetylene has a very wide flammability range (2.5-100% in air).[3]
-
Storing and using acetylene cylinders in an upright position to prevent the acetone solvent from entering the regulator.[2][3]
-
Employing flashback arrestors in all acetylene lines.[3]
Q4: Can other bases be used to generate the acetylide?
Yes, other strong bases like sodium amide (NaNH₂) in liquid ammonia can be used to deprotonate acetylene. This method is effective, particularly on a laboratory scale.[5] However, for large-scale industrial processes, the Grignard route is often preferred due to better solubility in common organic solvents like THF and potentially more manageable reaction conditions.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Q1: My reaction yield is very low, and I've recovered a large amount of unreacted 3,3-dimethyl-2-butanone. What is the likely cause?
This is a classic symptom of a competing side reaction: enolization . The Grignard reagent (or any strong base) can act as a base instead of a nucleophile, abstracting an alpha-proton from the ketone to form a magnesium enolate.[1][6] Because 3,3-dimethyl-2-butanone is sterically hindered around the carbonyl carbon by the bulky tert-butyl group, the nucleophilic attack is slowed, giving the base-catalyzed enolization pathway a greater opportunity to occur. Upon aqueous workup, this enolate is simply protonated back to the starting ketone.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the ketone to the acetylide solution. Lower temperatures favor the desired nucleophilic addition over enolization.
-
Addition Order: Ensure you are adding the ketone solution slowly to the pre-formed ethynylmagnesium bromide solution. This maintains an excess of the nucleophile, pushing the equilibrium towards the addition product.
-
Reagent Choice: While ethynylmagnesium bromide is standard, using a less sterically bulky Grignard reagent for the initial formation (e.g., from ethyl bromide) is generally good practice.
Q2: The reaction mixture turned dark brown or black during the formation of the Grignard reagent, and its activity seems low. Why?
A dark coloration during Grignard reagent formation often indicates decomposition or side reactions.
Possible Causes & Solutions:
-
Wurtz Coupling: A common side reaction where the Grignard reagent couples with the remaining organic halide. This can be minimized by slow, controlled addition of the halide to the magnesium turnings.[1]
-
Oxygen Contamination: The presence of air can lead to oxidation of the Grignard reagent, reducing its effective concentration. Ensure the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Impure Magnesium: Use high-quality, fresh magnesium turnings. An old or oxidized magnesium surface may be unreactive or contain impurities that catalyze decomposition.[1] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before starting the main halide addition can be beneficial.
Q3: My reaction was proceeding as expected, but the yield dropped significantly after workup and purification. What could have happened?
Issues during the workup and purification stages can lead to product loss.
Troubleshooting Steps:
-
Hydrolysis Conditions: The quenching step, typically with a saturated aqueous solution of ammonium chloride, can be exothermic. If the reaction mixture is quenched too quickly or without adequate cooling, the heat generated could potentially lead to degradation of the temperature-sensitive tertiary alcohol product. A slow, controlled addition of the reaction mixture to the cooled quenching solution is recommended.
-
pH during Extraction: Ensure the pH of the aqueous layer is appropriate. A slightly acidic pH (around 5-6) from the ammonium chloride helps to break up magnesium salt emulsions and ensures the product, a neutral alcohol, remains in the organic layer.
-
Purification Method: this compound is best purified by vacuum distillation. Attempting to distill at atmospheric pressure will likely lead to decomposition due to its relatively high boiling point. Monitor the distillation pressure and temperature closely to avoid thermal degradation.
Q4: How can I accurately determine the concentration of my prepared ethynylmagnesium bromide before use?
Titration is the most reliable method. A common procedure involves titrating a known volume of the Grignard solution against a standard solution of a compound with a reactive proton, such as sec-butanol or menthol, in the presence of an indicator like 1,10-phenanthroline until a color change persists.[1] Knowing the precise molarity is crucial for ensuring correct stoichiometry in the subsequent reaction, which directly impacts yield and purity.
Section 3: Experimental Protocols & Data
Data Presentation
Table 1: Key Reagent Properties and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Stoichiometric Ratio (Equivalents) |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 1.1 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.46 | 1.1 |
| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | 0.812 | 1.0 |
| Acetylene | C₂H₂ | 26.04 | N/A (Gas) | 1.2 (bubbled) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | Solvent |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Acetylene gas (in cylinder)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or MTBE
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, all under a nitrogen atmosphere.
-
Charge the flask with magnesium turnings (1.1 eq).
-
Add a portion of anhydrous THF.
-
Add a small amount of ethyl bromide (1.1 eq total) to initiate the reaction (activation with iodine may be necessary).
-
Once initiated, add the remaining ethyl bromide, dissolved in THF, dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 30-60 minutes to ensure complete formation of ethylmagnesium bromide.
-
-
Acetylide Formation:
-
Cool the gray Grignard solution to 0-5 °C using an ice bath.
-
Begin bubbling dry acetylene gas (1.2 eq) through the solution via a gas dispersion tube. The bubbling of ethane will be observed.
-
Continue bubbling until the gas uptake ceases, indicating the complete formation of ethynylmagnesium bromide. A thick, whitish slurry may form.
-
-
Reaction with Ketone:
-
While maintaining the temperature at 0-5 °C, add a solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF dropwise to the acetylide slurry over 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully pour the reaction mixture into a separate beaker containing a stirred, ice-cold saturated solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with diethyl ether or MTBE.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
-
Acetylene Manufacturing Technology. (n.d.). Universal Industrial Gases, Inc. Retrieved from [Link]
-
Liaw, B. R., et al. (2010). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. ChemCatChem, 2(5), 488-500. Retrieved from [Link]
-
Safe Handling of Acetylene Gas. (2021). HSSE WORLD. Retrieved from [Link]
-
Acetylene: Safety Data Sheet. (n.d.). Air Products. Retrieved from [Link]
-
Industrial uses of Acetylene. (n.d.). nexAir. Retrieved from [Link]
-
3,4,4,-Trimethyl-1-pentyn-3-ol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Why is this grignard synthesis incorrect? (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Woisetschläger, G., et al. (2008). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 13(4), 865-875. Retrieved from [Link]
-
Roberts, J. D., & Sauer, C. W. (1955). 4-PENTYN-1-OL. Organic Syntheses, 35, 84. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Process for synthesizing 3,3-dimethyl-2-butanone. (2008). Google Patents (CN101289376A).
Sources
Technical Support Center: Optimizing 3,4,4-Trimethyl-1-pentyn-3-ol Synthesis
Welcome to the technical support center for the synthesis of 3,4,4-trimethyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions, troubleshoot issues, and ensure reproducible, high-yield results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, which typically involves the nucleophilic addition of a lithium acetylide to 3,3-dimethyl-2-butanone (pinacolone).
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yield is the most common issue and can stem from several factors, primarily related to the generation and reactivity of the lithium acetylide nucleophile.
A1: Root Cause Analysis & Solutions
-
Incomplete Deprotonation of Acetylene: The pKa of acetylene's C-H bond is ~25. The base used must be strong enough for complete and rapid deprotonation. n-Butyllithium (n-BuLi), with a conjugate acid pKa of ~50, is an excellent choice.[1] Incomplete deprotonation leads to unreacted acetylene and a lower concentration of your active nucleophile.
-
Solution: Ensure you are using at least 1.05-1.1 equivalents of high-quality, properly titrated n-BuLi. The solution should be added slowly to an excess of acetylene dissolved in the solvent at -78 °C to form monolithium acetylide.[2]
-
-
Formation of Dilithium Acetylide: A critical error is the localized excess of n-BuLi during its addition. This can lead to the double deprotonation of acetylene, forming the insoluble and significantly less reactive dilithium acetylide precipitate.[2] This byproduct will appear as a white cloudy suspension and drastically reduces the concentration of your desired nucleophile.
-
Solution: Add the n-BuLi solution dropwise to a vigorously stirred solution of excess acetylene at -78 °C.[2] This ensures that each molecule of n-BuLi is more likely to encounter an acetylene molecule rather than a monolithium acetylide molecule. The solution of lithium acetylide should remain clear.
-
-
Enolization of Pinacolone: Pinacolone has acidic α-protons. If the lithium acetylide solution is allowed to warm up or if a weaker base is used, it can act as a base rather than a nucleophile, deprotonating the ketone to form a lithium enolate. This enolate is unreactive towards further nucleophilic attack, effectively sequestering your starting material.
-
Solution: Maintain a reaction temperature of -78 °C throughout the addition of pinacolone. Add the ketone slowly to the pre-formed lithium acetylide solution to ensure the nucleophilic addition pathway is kinetically favored over the competing enolization pathway.
-
-
Reaction with Solvent: Tetrahydrofuran (THF), the common solvent for this reaction, can be deprotonated by n-BuLi at temperatures above -40 °C.[1] This side reaction consumes your base and can lead to complex byproducts upon warming.
-
Solution: Always conduct the reaction at -78 °C (a dry ice/acetone bath is ideal) to minimize solvent degradation.
-
Q2: I'm observing significant amounts of unreacted pinacolone in my crude product. Why is the conversion incomplete?
A2: Incomplete conversion despite sufficient reaction time usually points to a deactivated nucleophile or competing side reactions.
-
Primary Cause: The most probable cause is the formation of the unreactive dilithium acetylide, as detailed in Q1. If your lithium acetylide solution appears cloudy or contains a precipitate before the addition of pinacolone, you have likely formed this species, which will not efficiently react with the ketone.[2]
-
Secondary Cause: Impure or wet reagents can quench the organolithium species. Ensure your THF is anhydrous and your acetylene source is pure. Any moisture will react violently with n-BuLi and lithium acetylide, reducing the effective molar quantity of your nucleophile.[1]
-
Troubleshooting Steps:
-
Visual Inspection: The lithium acetylide solution must be a clear, homogenous solution before adding the ketone.
-
Reagent Quality Check: Use freshly distilled, anhydrous THF. Ensure your n-BuLi has been recently titrated to confirm its molarity.
-
Temperature Control: Strict adherence to -78 °C is critical to prevent side reactions that consume the nucleophile.
-
Q3: The reaction mixture turns dark brown or black upon adding the ketone or during warm-up. Is this normal?
A3: A color change to yellow upon addition of the ketone is normal.[2] However, a dark brown or black color often indicates decomposition or polymerization side reactions.
-
Potential Cause: Acetylenic compounds, especially under basic conditions, can be prone to polymerization or decomposition, particularly if the reaction is allowed to warm prematurely or if impurities are present. The highly reactive nature of the reagents can initiate these pathways.
-
Mitigation Strategies:
-
Maintain Low Temperature: Do not allow the reaction to warm above -78 °C until it is intentionally quenched.
-
Controlled Quench: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting lithium alkoxide in a controlled manner, preventing the excess base from causing decomposition upon warming.
-
High Purity Reagents: Ensure all reagents and solvents are of high purity to avoid catalytic decomposition initiated by metallic or other impurities.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the synthesis protocol.
Q1: What is the optimal base and solvent for this synthesis?
A1: The combination of n-butyllithium (n-BuLi) as the base and anhydrous tetrahydrofuran (THF) as the solvent is the standard and most reliable system for this transformation.[1][3][4] n-BuLi is sufficiently basic to quantitatively deprotonate acetylene, while THF is an excellent solvent for organolithium reagents at low temperatures and helps to solvate the lithium cations. Diethyl ether can also be used, but THF's higher polarity is often beneficial.
| Parameter | Recommendation | Justification |
| Base | n-Butyllithium (n-BuLi) | Strong base (pKa of butane ~50) ensures complete deprotonation of acetylene (pKa ~25).[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for organolithium reagents; must be dry to prevent quenching.[1] |
| Temperature | -78 °C (Dry ice/acetone) | Minimizes side reactions like solvent deprotonation and enolization of the ketone.[3] |
Q2: What is the best method for purifying the final product, this compound?
A2: Purification of tertiary propargylic alcohols depends on the scale and purity requirements.
-
For High Purity & Small Scale: Flash column chromatography on silica gel is highly effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the relatively non-polar product from any unreacted ketone and more polar impurities.
-
For Large Scale: Vacuum distillation is the preferred method. The product is a volatile liquid, and distillation under reduced pressure will separate it from non-volatile impurities and any remaining high-boiling point starting materials. Care must be taken as propargyl alcohols can be thermally sensitive.[5]
Q3: Can a Grignard reagent be used instead of lithium acetylide?
A3: Yes, an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) can be used for the addition to pinacolone.[6][7] Grignard reagents are often considered easier and safer to handle than pyrophoric n-BuLi. However, they are generally less nucleophilic than their organolithium counterparts, which may lead to slower reaction times or require higher temperatures, potentially increasing the risk of side reactions. For a sterically hindered ketone like pinacolone, the higher reactivity of the lithium acetylide is often advantageous for achieving good yields.
Visualizing the Process
Reaction Mechanism
The core of the synthesis is a two-step process: deprotonation followed by nucleophilic addition.
Caption: Key steps in the synthesis of this compound.
Troubleshooting Flowchart: Low Yield
Use this decision tree to diagnose the cause of poor reaction yields.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Jensen, B. L., & Reusch, W. (n.d.). Optimization of Grignard Addition to Esters. DSpace@MIT. Retrieved from [Link]
-
Tissot, M., & Alexakis, A. (2012). Optimization of the 1,2-addition of Grignard reagents to ketone 1. ResearchGate. Retrieved from [Link]
-
Pizzuti, M. G., et al. (2020). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 11(21), 5485–5491. Retrieved from [Link]
- Toda, F., & Tanaka, K. (1988). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl. European Patent Office.
-
Smith, A. B., et al. (2012). Merging Asymmetric[8][9]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Journal of the American Chemical Society, 134(28), 11533–11536. Retrieved from [Link]
-
Crimmins, M. T., & Shamszad, M. (2004). Scheme 2 Reagents and conditions: (i) TMS-acetylene, n BuLi, BF 3 ·Et 2 O.... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Fiveable. (n.d.). 9.8 Alkylation of Acetylide Anions. Retrieved from [Link]
- Reppe, W. (1950). Process of purifying propargyl alcohol. Google Patents.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Midland, M. M., & Tramontano, A. (1980). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 59, 16. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]
-
Crone, B., & Kirsch, S. F. (2008). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synthesis, 2008(19), 3165-3168. Retrieved from [Link]
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4,4-Trimethyl-1-pentyn-3-ol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3,4,4-trimethyl-1-pentyn-3-ol. As a key building block in various synthetic pathways, achieving high purity of this tertiary alcohol is often critical for downstream applications. This document provides a comprehensive troubleshooting guide and a list of frequently asked questions to address common challenges encountered during its purification.
PART 1: Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: After my Grignard synthesis and aqueous workup, my crude NMR shows a significant amount of unreacted ketone. How can I best remove this before final purification?
Answer: The presence of unreacted ketone is a frequent issue, especially if the Grignard reagent is sterically hindered or if the reaction was incomplete.[1] Simple distillation is often ineffective due to the close boiling points of the ketone and the desired tertiary alcohol.
-
Causality: The ketone starting material (e.g., pinacolone) and the product, this compound, have similar molecular weights and structures, leading to overlapping physical properties that make separation challenging.
-
Recommended Protocol: Bisulfite Adduct Formation A highly effective method for removing residual ketones is to form a water-soluble bisulfite adduct.
-
Dissolve the crude product in a suitable solvent like diethyl ether.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Stir the organic solution vigorously with the aqueous bisulfite solution for several hours. The ketone will react to form a solid adduct that partitions into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analyze a small aliquot by TLC or GC-MS to confirm the removal of the ketone before proceeding to final purification.
-
Question: My distillation of this compound is resulting in a low yield and a dark-colored residue. What is happening and how can I prevent it?
Answer: This is a classic sign of thermal decomposition. Tertiary alcohols, especially those with adjacent steric bulk, can be susceptible to elimination (dehydration) at elevated temperatures, leading to the formation of alkenes and water, which can further catalyze decomposition and polymerization.
-
Mechanistic Insight: The acidic nature of silica glassware can catalyze the elimination of water from the tertiary alcohol at high temperatures.
-
Solution: Vacuum Distillation To mitigate thermal decomposition, it is crucial to lower the boiling point of the compound. This is achieved through vacuum distillation.
| Pressure | Approximate Boiling Point |
| 760 mmHg (Atmospheric) | 137.2 °C[2] |
| 20 mmHg | ~60-65 °C (Estimated) |
-
Step-by-Step Vacuum Distillation Protocol:
-
Apparatus: Assemble a fractional distillation setup using a short-path distillation head or a Vigreux column. Ensure all glassware is free of cracks. Use a vacuum-rated hose and a cold trap between your apparatus and the vacuum pump.
-
Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Pressure Control: Gradually apply vacuum and regulate it with a manometer to the desired pressure.
-
Heating: Use a heating mantle with a stirrer and gently heat the flask.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. Collect the main fraction at a stable temperature and pressure.
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly reintroducing air.
-
Workflow for Distillation Troubleshooting
Caption: Troubleshooting workflow for low yield in distillation.
Question: I am using column chromatography, but my product is co-eluting with a non-polar impurity. How can I improve the separation?
Answer: Co-elution of a non-polar impurity suggests that the polarity difference between your product and the impurity is insufficient for baseline separation with the current solvent system. A common non-polar impurity in Grignard reactions is the Wurtz coupling product (R-R) from the alkyl halide.[1]
-
Strategy 1: Optimize the Solvent System Your goal is to find a solvent system where the Rf values of your product and the impurity are sufficiently different (ΔRf > 0.2).
-
TLC Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Solvent Choice: Consider using solvents with different selectivities. For example, replacing ethyl acetate with dichloromethane or a mixture of tert-butyl methyl ether and hexanes might alter the interactions with the silica gel and improve separation.
-
-
Strategy 2: Reverse-Phase Chromatography If normal-phase chromatography is ineffective, reverse-phase chromatography can be an excellent alternative. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar.
-
Mechanism: The non-polar impurity will be more strongly retained on the C18 column, while your moderately polar alcohol product will elute earlier with a polar mobile phase (e.g., a gradient of acetonitrile in water or methanol in water).
-
Workflow: Develop a gradient method starting with a high percentage of water and gradually increasing the organic solvent content.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of during purification?
A1: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Source | Relevance to Purification |
| Molecular Formula | C₈H₁₄O | [2][3][4][5] | Basic information for characterization. |
| Molecular Weight | 126.20 g/mol | [2][3][6] | Influences boiling point and chromatographic behavior. |
| Boiling Point | 137.2°C at 760 mmHg | [2] | Key parameter for purification by distillation. |
| Appearance | Clear, slightly yellow liquid | [7] | Deviations may indicate impurities or decomposition. |
| LogP (Octanol/Water) | 1.4 - 1.6 | [2][3] | Indicates moderate lipophilicity, suitable for both normal and reverse-phase chromatography. |
Q2: What are the primary safety precautions I should take when handling and purifying this compound?
A2: Adherence to safety protocols is non-negotiable.
-
Flammability: The compound is a flammable liquid.[7][8] All handling and purification, especially distillation, must be conducted in a certified fume hood, away from any potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[9][10][11]
-
Inhalation/Contact: Avoid inhaling vapors and direct contact with skin and eyes as it may cause irritation.[7][9]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Q3: Is crystallization a viable purification method for this compound?
A3: As this compound is a liquid at room temperature, traditional crystallization is not a primary purification method. However, if you are working with a solid derivative of the alcohol, or if certain solid impurities are present, crystallization could be employed. For the alcohol itself, fractional freezing could theoretically be used but is often less practical and efficient than distillation or chromatography in a standard laboratory setting.
Logical Flow for Purification Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. (3S)-3,4,4-trimethylpent-1-yn-3-ol | CAS#:38484-41-2 | Chemsrc [chemsrc.com]
- 4. This compound | C8H14O | CID 136777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,4,-Trimethyl-1-pentyn-3-ol [webbook.nist.gov]
- 6. This compound [oakwoodchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: 3,4,4-Trimethyl-1-pentyn-3-ol in Catalysis
Welcome to the technical support center for 3,4,4-Trimethyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this tertiary propargyl alcohol in catalytic systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable building block in organic synthesis, featuring a terminal alkyne and a sterically hindered tertiary alcohol.[1][2] This structure, while offering unique synthetic possibilities, also presents specific challenges in catalytic reactions. Understanding and mitigating potential side reactions is crucial for achieving high yields and product purity.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered side reactions with this compound in catalysis. Each issue is presented with its symptoms, probable causes, and actionable solutions.
Issue 1: Formation of α,β-Unsaturated Ketones (Meyer-Schuster & Rupe Rearrangements)
Symptoms:
-
Appearance of an unexpected product with a conjugated ketone functionality, observable by ¹H NMR (vinylic protons) and IR spectroscopy (C=O stretch around 1670 cm⁻¹).
-
Significant decrease in the yield of the desired product.
-
The reaction mixture may turn yellow or brown.
Probable Cause: Under acidic conditions, or in the presence of certain Lewis acidic metal catalysts, tertiary propargyl alcohols like this compound are prone to acid-catalyzed rearrangements.[3] The two primary competing pathways are the Meyer-Schuster rearrangement , which leads to an α,β-unsaturated aldehyde (less likely for a tertiary alcohol), and the Rupe rearrangement , which yields an α,β-unsaturated ketone.[3][4]
dot
Caption: Desired cross-coupling versus undesired homocoupling.
Solutions:
-
Implement Copper-Free Conditions: The most effective way to prevent homocoupling is to use a copper-free Sonogashira protocol. [5][6][7][8]These reactions may require specific ligands and bases to proceed efficiently.
-
Rigorous Degassing: If a copper co-catalyst is used, it is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Use of a Protecting Group: The terminal alkyne can be protected with a silyl group (e.g., trimethylsilyl - TMS). The protected alkyne can then be subjected to the coupling reaction, followed by deprotection.
Experimental Protocol: Silyl Protection of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trimethylsilyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the silylated product by flash column chromatography.
Experimental Protocol: Deprotection of the Silyl Group
A common method for TMS deprotection involves using potassium carbonate in methanol. [9]
-
Dissolve the silyl-protected alkyne (1.0 eq.) in methanol.
-
Add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected alkyne.
Issue 3: Over-hydrogenation to the Alkane
Symptoms:
-
In a hydrogenation reaction intended to produce the alkene (3,4,4-Trimethyl-1-penten-3-ol), the fully saturated alkane (3,4,4-Trimethyl-3-pentanol) is formed as a major byproduct.
-
This can be confirmed by GC-MS and ¹H NMR (disappearance of vinylic proton signals).
Probable Cause: Standard hydrogenation catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly active and will readily reduce both the alkyne and the intermediate alkene to the corresponding alkane. [10]
| Catalyst System | Primary Product from Alkyne | Selectivity |
|---|---|---|
| Pd/C, H₂ (1 atm) | Alkane | Low for alkene |
| PtO₂, H₂ (1 atm) | Alkane | Low for alkene |
| Lindlar's Catalyst, H₂ | (Z)-Alkene | High for alkene |
| Na, NH₃ (l) | (E)-Alkene | High for alkene |
Solutions:
-
Use of a "Poisoned" Catalyst: To selectively reduce the alkyne to the alkene, a less reactive or "poisoned" catalyst should be used. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic choice for the syn-hydrogenation of alkynes to cis-alkenes. [10][11][12]* Careful Monitoring of Hydrogen Uptake: If using a more active catalyst, the reaction can theoretically be stopped after the consumption of one equivalent of hydrogen. However, this is often difficult to control and can lead to mixtures of starting material, alkene, and alkane.
-
Alternative Reduction Methods: For the formation of the trans-alkene, a dissolving metal reduction (e.g., sodium in liquid ammonia) can be employed. [10] Experimental Protocol: Selective Hydrogenation to 3,4,4-Trimethyl-1-penten-3-ol
-
In a hydrogenation flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or hexane).
-
Add Lindlar's catalyst (5-10% by weight of the alkyne).
-
Flush the flask with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon).
-
Monitor the reaction progress carefully by TLC or GC to avoid over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4,4-Trimethyl-1-penten-3-ol. [13][14]
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding. What are the common reasons for a lack of reactivity with this compound?
A1: Several factors could contribute to low reactivity:
-
Catalyst Deactivation: Ensure your catalyst is active. Palladium catalysts, for example, can be sensitive to air and moisture. Use fresh catalyst or store it properly. The formation of palladium black is a visual indicator of catalyst decomposition. [15]* Steric Hindrance: The bulky tert-butyl group in this compound can sterically hinder the approach to the reactive alkyne center. This may necessitate more forcing reaction conditions (higher temperature, longer reaction times) or the use of less sterically demanding ligands on the metal catalyst.
-
Inappropriate Reaction Conditions: For cross-coupling reactions, ensure the base is appropriate and sufficiently strong to deprotonate the terminal alkyne. The solvent can also play a crucial role in solubility and catalyst stability.
Q2: I am observing the formation of a viscous oil or solid in my reaction. What could this be?
A2: This could be due to oligomerization or polymerization of the alkyne. While less common than the other side reactions mentioned, under certain catalytic conditions (especially with some transition metal catalysts), alkynes can undergo oligomerization. To mitigate this, consider:
-
Running the reaction at a lower concentration.
-
Changing the catalyst system.
-
Ensuring that no radical initiators are present if a radical pathway is suspected.
Q3: Can the hydroxyl group of this compound interfere with my catalytic reaction?
A3: Yes, the hydroxyl group can be problematic in several ways:
-
It can act as a coordinating group to the metal center, potentially altering the catalyst's reactivity or stability.
-
In reactions involving strong bases (e.g., Grignard or organolithium reagents), the acidic proton of the hydroxyl group will be deprotonated, consuming a full equivalent of the base.
-
As discussed, it is susceptible to acid-catalyzed rearrangements.
If the hydroxyl group is not essential for the desired transformation, protecting it as a silyl ether is a robust strategy to prevent these interferences.
References
-
Siddaraj, R., et al. (2018). A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Priya, B.S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
-
Bano, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586-6613. [Link]
-
Yi, C., et al. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535-2537. [Link]
-
Yang, M., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 6(10), 1051-1055. [Link]
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- Wikipedia. Meyer–Schuster rearrangement.
-
Bano, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Pennell, M. N., et al. (2016). Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. Advanced Synthesis & Catalysis, 358(9), 1519-1525. [Link]
- BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem.
-
Denis, C., et al. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Catalysis Science & Technology, 6(10), 3247-3251. [Link]
-
Larrondo, J., et al. (2019). Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. ResearchGate. [Link]
-
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]
- Orita, A., & Otera, J. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Bentham Science.
-
Cadierno, V., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7245-7253. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Cervantes-Reyes, M., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 162-165. [Link]
- LibreTexts Chemistry. (2019). 11.3.
-
Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]
-
Scribd. Alkyne Protecting Groups. [Link]
- The Sonogashira Coupling.
-
Reddit. (2022). Scope of Sonogashira Reactions/toubleshooting reaction sequence. r/Chempros. [Link]
-
Nicolaou, K. C., et al. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 4(16), 2657-2659. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]
-
Slideshare. (2016). Rupe Rearrgment. [Link]
-
YouTube. (2020). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. [Link]
-
Organic Reactions. The Meyer–Schuster Rearrangement. [Link]
-
NIST. 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST WebBook. [Link]
-
NIST. 3,4,4-Trimethyl-1-penten-3-ol. NIST WebBook. [Link]
-
PubChem. 3,4,4-Trimethyl-1-penten-3-ol. PubChem. [Link]
-
YouTube. (2025). Rupe Rearrangement. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Gärtner, D., et al. (2007). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 12(3), 341-351. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,4,4-Trimethyl-1-pentyn-3-ol
Welcome to the technical support center for the synthesis and purification of 3,4,4-trimethyl-1-pentyn-3-ol (CAS No. 993-53-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction outcomes.
The primary route to synthesizing this tertiary alkynol is the ethynylation of 3,4,4-trimethyl-2-pentanone (pinacolone), a sterically hindered ketone. This is typically achieved by reacting it with a metal acetylide, most commonly generated from acetylene using a Grignard reagent or an organolithium base. The steric hindrance around the carbonyl group presents unique challenges that are central to the troubleshooting guide below.
Physical Properties of Key Compounds
A clear understanding of the physical properties of reactants and products is fundamental for planning the synthesis, work-up, and purification steps.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3,4,4-Trimethyl-2-pentanone | C₈H₁₆O | 128.21 | 152-153 | 0.831 |
| Acetylene | C₂H₂ | 26.04 | -84 (sublimes) | N/A (gas) |
| Ethylmagnesium Bromide | C₂H₅BrMg | 133.27 | N/A (solution) | N/A (solution) |
| n-Butyllithium | C₄H₉Li | 64.06 | N/A (solution) | N/A (solution) |
| This compound | C₈H₁₄O | 126.20 | 137.2 @ 760 mmHg [1] | 0.868 [1] |
Experimental Workflow Overview
The synthesis of this compound follows a multi-step process requiring careful control over atmospheric conditions and reagent stoichiometry. The diagram below outlines the general workflow.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. The questions are structured to help you diagnose and resolve issues effectively.
Low or No Product Yield
Q1: My reaction yields are consistently low or I'm recovering mostly starting material. What are the likely causes?
A1: This is a frequent issue, often pointing to problems with the nucleophile's generation or reactivity. The primary culprits are:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and oxygen.[2][3]
-
Cause: Use of wet glassware or solvents, or exposure to air. Protic impurities (like water or alcohols) will quench the Grignard reagent, converting it into an alkane.[4]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.
-
Validation: Before adding the ketone, you can titrate an aliquot of your Grignard reagent (e.g., using a known amount of I₂ or a standard acid-base titration after quenching) to confirm its molarity.[3]
-
-
Enolization of the Ketone: 3,4,4-trimethyl-2-pentanone has acidic α-protons. A sterically hindered ketone combined with a bulky Grignard reagent can lead to the Grignard reagent acting as a base rather than a nucleophile.[5] This deprotonates the ketone, forming an enolate, which is unreactive towards further nucleophilic attack. Upon work-up, this simply reverts to the starting ketone.
-
Cause: The steric bulk of the tert-butyl group hinders the approach of the nucleophile to the carbonyl carbon. Deprotonation at the less-hindered methyl group becomes a competing, and sometimes dominant, pathway.[5]
-
Solution:
-
Use a less bulky base/nucleophile system if possible: While ethynylmagnesium bromide is standard, sometimes switching to lithium acetylide (prepared from acetylene and n-BuLi) can alter the selectivity.
-
Control Temperature: Add the ketone slowly to the acetylide solution at a low temperature (e.g., 0 °C or lower) to favor the nucleophilic addition pathway, which generally has a lower activation energy than deprotonation.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Cause: Insufficient reaction time or non-optimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product alcohol should have a different Rf value than the starting ketone. Allow the reaction to stir for an adequate time (e.g., several hours or overnight) at room temperature after the initial addition.
-
Troubleshooting Low Yield: A Decision Tree
Caption: Decision tree for diagnosing the cause of low product yield.
Purity and Contamination Issues
Q2: My final product is impure. What are the common side products and how can I remove them?
A2: Impurities often arise from side reactions or incomplete purification.
-
Unreacted Starting Material: The most common impurity is the starting ketone, 3,4,4-trimethyl-2-pentanone.
-
Cause: Incomplete reaction, as discussed in Q1.
-
Removal: The boiling points of the starting ketone (~152 °C) and the product alcohol (~137 °C) are relatively close. Careful fractional distillation under reduced pressure is essential. Using a column with a good number of theoretical plates (e.g., a Vigreux or packed column) will be necessary to achieve good separation.
-
-
Dimerization/Coupling Products: If preparing an ethynyl Grignard reagent, side reactions can lead to diacetylenes or other coupling byproducts.
-
Cause: These are often catalyzed by trace metal impurities.
-
Removal: These byproducts are typically higher boiling and can be separated during vacuum distillation.
-
-
Solvent and Water: Residual extraction solvent (e.g., diethyl ether) or water can contaminate the final product.
-
Cause: Insufficient drying of the organic phase or incomplete removal of solvent.
-
Removal: Ensure the organic layer is thoroughly dried over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before filtration. Remove the solvent on a rotary evaporator completely before distillation. Co-distillation with a small amount of toluene can help azeotropically remove the last traces of water.
-
Frequently Asked Questions (FAQs)
Q3: Why is a Grignard or organolithium reagent necessary? Can't I use a simpler base?
A3: The reaction involves the formation of a carbon-carbon bond between the ketone and the acetylene unit. This requires a strong carbon-based nucleophile. The terminal proton of acetylene is only weakly acidic (pKa ≈ 25). To deprotonate it and form the highly nucleophilic acetylide anion, a very strong base is required. Grignard reagents and organolithiums are strong enough bases to accomplish this, while common bases like NaOH or NaOEt are not.[4]
Q4: What is the purpose of the saturated ammonium chloride (NH₄Cl) quench? Why not just use water or dilute acid?
A4: The immediate product of the reaction is a magnesium or lithium alkoxide. A protic source is needed to protonate this to the final alcohol.
-
Why not pure water? Quenching a reactive Grignard reagent with water can be highly exothermic and violent.
-
Why not strong acid (HCl, H₂SO₄)? Tertiary alcohols, especially those adjacent to a quaternary center like this one, can be susceptible to acid-catalyzed dehydration (E1 elimination) to form an alkene. Using a strong acid, particularly with heating, could convert your desired product into an undesired enyne byproduct.
-
Why ammonium chloride? A saturated aqueous solution of NH₄Cl is a weakly acidic proton source (a buffer around pH 6) that is strong enough to protonate the alkoxide but mild enough to avoid dehydration of the sensitive tertiary alcohol.[6][7]
Q5: How do I confirm the identity and purity of my final product?
A5: A combination of spectroscopic methods is recommended:
-
¹H NMR: Look for the characteristic signals: a singlet for the acetylenic proton (~2.4 ppm), a singlet for the methyl group attached to the carbinol carbon, and a large singlet for the tert-butyl group. The absence of signals corresponding to the starting ketone is a good indicator of purity.
-
¹³C NMR: Expect to see two signals in the alkyne region (~70-90 ppm), a signal for the quaternary carbinol carbon (~70 ppm), and signals for the aliphatic carbons.
-
IR Spectroscopy: The two most important peaks to look for are the sharp, weak C≡C-H stretch (~3300 cm⁻¹) and a strong, broad O-H stretch for the alcohol (~3400 cm⁻¹). The disappearance of the strong C=O stretch from the starting ketone (~1710 cm⁻¹) is critical.
-
Mass Spectrometry (GC-MS): This is excellent for confirming the molecular weight (126.20 g/mol ) and assessing purity by checking for the presence of other components in the gas chromatogram.[8]
Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methods for Grignard reactions with hindered ketones.[5][6][9]
Objective: To synthesize this compound with a target yield of >70% and purity of >98%.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (purified by passing through a cold trap)
-
3,4,4-trimethyl-2-pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Preparation of Ethynylmagnesium Bromide: a. In the flask, place magnesium turnings (1.2 eq). b. Add anhydrous THF to cover the magnesium. c. In the dropping funnel, place a solution of ethyl bromide (1.1 eq) in anhydrous THF. d. Add a small portion of the ethyl bromide solution to initiate the reaction (indicated by bubbling and heat). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed. f. Cool the solution to 0 °C in an ice bath. Begin bubbling purified acetylene gas through the solution via a gas dispersion tube. The reaction is exothermic and will result in the precipitation of a grayish-white solid (ethynylmagnesium bromide). Continue bubbling until the exothermic reaction ceases.
-
Ethynylation Reaction: a. Prepare a solution of 3,4,4-trimethyl-2-pentanone (1.0 eq) in anhydrous THF. b. Add this ketone solution dropwise to the stirred slurry of ethynylmagnesium bromide at 0 °C over 30-45 minutes. c. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for at least 4 hours (or overnight for best results).
-
Work-up: a. Cool the reaction mixture back down to 0 °C in an ice bath. b. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction. Stir until all solids have dissolved, and two clear layers are visible. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. d. Combine the organic extracts and wash them once with water and once with brine. e. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: a. Assemble a fractional distillation apparatus suitable for vacuum distillation. b. Distill the crude oil under reduced pressure. Collect the fraction corresponding to this compound (lit. bp 137.2 °C @ 760 mmHg; adjust for your vacuum level).[1]
References
-
NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,4-Trimethyl-1-penten-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
NIST. (n.d.). 3,4,4-Trimethyl-1-penten-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
Sources
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- 5. Grignard Reaction [organic-chemistry.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3,4,4-Trimethyl-1-pentyn-3-ol
Introduction: 3,4,4-Trimethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol valued in various synthetic applications, from fragrance chemistry to the development of more complex molecules in the pharmaceutical industry. Its unique structure, featuring a terminal alkyne and a sterically hindered tertiary alcohol, dictates its reactivity and stability. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this reagent in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing a logical path from problem identification to resolution.
Q1: My reaction yield is significantly lower than expected. Could the integrity of my this compound be the cause?
A1: Yes, compromised starting material is a frequent cause of diminished reaction yields. The terminal alkyne and tertiary alcohol functional groups in this compound can be sensitive to improper storage and handling. Before repeating your synthesis, follow this diagnostic workflow to assess the quality of your reagent.
Causality: The hydroxyl group can undergo oxidation, while the terminal alkyne can be susceptible to various reactions, especially in the presence of acid, base, or metal contaminants. Degradation leads to a lower concentration of the active molecule and introduces impurities that may interfere with your reaction mechanism.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I've noticed a yellow tint and increased viscosity in my stored this compound. What does this signify?
A2: A change in color from clear/colorless to yellow or brownish, often accompanied by increased viscosity, is a strong indicator of degradation or polymerization.
Causality: Alkynes, particularly terminal ones, can undergo oligomerization or polymerization when exposed to air (oxygen), light, or trace metal or acid/base impurities over time. The formation of higher molecular weight byproducts will increase viscosity and often results in colored compounds. This material should not be used in reactions where high purity is critical, as the impurities can inhibit catalysis or lead to unwanted side products. It is advisable to dispose of the material according to your institution's safety protocols and procure a fresh batch.
Q3: How can I quantitatively verify the purity of my this compound before a critical experiment?
A3: Analytical verification is crucial for experiments sensitive to stoichiometry or catalyst poisoning. We recommend two primary methods:
-
Quantitative NMR (qNMR): This is a highly accurate method. By adding a known mass of an inert, stable internal standard (e.g., 1,3,5-trimethoxybenzene) with a distinct resonance to a known mass of your alcohol, you can integrate the signals from both compounds to determine the precise purity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. The gas chromatogram will separate the parent compound from any degradation products or residual solvents. The area percentage of the main peak provides a good estimation of purity. The mass spectrum will help in identifying the structure of any impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the definitive optimal long-term storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, the compound must be stored with consideration for its chemical sensitivities. Based on safety data sheets and chemical principles, the optimal conditions are summarized below. Several sources recommend storing the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2] Some suppliers specifically advise refrigerated storage between 2-8°C (36-46°F).[3]
Expertise & Experience: The dual sensitivity to both oxidation (at the alcohol) and reactions of the alkyne means that minimizing exposure to air and heat is paramount. For long-term storage (>6 months), we strongly recommend storing under an inert atmosphere.
Q2: What is the typical shelf-life of this compound?
A2: A specific shelf-life is rarely guaranteed by manufacturers because it is highly dependent on storage conditions. When stored unopened in its original container under the recommended conditions (refrigerated and under inert gas), the compound can be expected to remain stable for at least one to two years. However, once the seal is broken and the compound is exposed to the atmosphere, its stability can decrease. We advise performing a purity check (see Troubleshooting Q3) on any bottle that has been opened for more than six months or if visual changes are noted.
Q3: What materials and chemical classes are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and bases.[4][5]
Causality:
-
Strong Oxidizing Agents: Can react exothermically with the alcohol and alkyne moieties, posing a safety risk and degrading the compound.
-
Strong Acids/Bases: Can catalyze hydration, rearrangement, or polymerization reactions involving the alkyne and alcohol functional groups.
-
Heat and Ignition Sources: The compound is a flammable liquid with a flash point of approximately 38°C (100.4°F).[2] Vapors are heavier than air and can form explosive mixtures, so all sources of ignition must be rigorously excluded.[1][6]
Q4: What are the most critical safety precautions when handling this compound?
A4: Beyond standard laboratory PPE (lab coat, safety glasses), the following are critical:
-
Ventilation: Always handle this compound in a certified chemical fume hood or in a well-ventilated area to avoid inhalation of vapors.[2]
-
Fire Safety: This is a flammable liquid.[7] Ensure it is kept away from all heat sources, sparks, and open flames.[1][2][6] Use tools made of non-sparking materials when handling containers.[1][2][6]
-
Grounding: Ground and bond containers when transferring material to prevent static electricity discharge, which can be an ignition source.[2][6][8]
-
Personal Protection: Wear appropriate chemical-resistant gloves and eye protection (safety goggles or face shield).[1][6]
Section 3: Protocols & Data
Protocol: Purity Verification by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound.
-
Preparation: In a clean, dry NMR tube, dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for this compound. Expect to see a sharp singlet for the acetylenic proton, a singlet for the hydroxyl proton (which may be broad and its position variable), and singlets for the two types of methyl groups.
-
Examine the baseline for unexpected peaks. The presence of other signals indicates impurities. Pay close attention to the vinyl region (5-6.5 ppm) and aldehydic region (9-10 ppm), as these could indicate rearrangement or oxidation byproducts.
-
Integrate all peaks. The relative integration should match the number of protons for the parent molecule. Any deviation suggests the presence of impurities.
-
Data Summary Table
| Parameter | Recommended Value / Information | Source(s) |
| Storage Temperature | 2–8 °C (Refrigerated) | |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | |
| Light Sensitivity | Protect from sunlight | [6] |
| Flash Point | ~38 °C (100.4 °F) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases | [4][5] |
| CAS Number | 993-53-3 | [9][10][11] |
| Molecular Formula | C₈H₁₄O | [9][10][11] |
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. [Link]
-
NIST. 3,4,4,-Trimethyl-1-pentyn-3-ol - the NIST WebBook. [Link]
-
PubChem. 1-Pentyn-3-ol, 1-bromo-3,4,4-trimethyl-. [Link]
-
NIST. 1-Pentyn-3-ol, 3,4-dimethyl- - the NIST WebBook. [Link]
-
PubChem. This compound. [Link]
-
Cheméo. Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). [Link]
-
CHEMICAL POINT. This compound. [Link]
-
PubChem. 3-Methyl-1-pentyn-3-ol. [Link]
-
MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
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- 3. chemscene.com [chemscene.com]
- 4. MSDS Document [chempoint.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. 3,4-Dimethyl-1-pentyn-3-ol | 1482-15-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 3,4,4,-Trimethyl-1-pentyn-3-ol [webbook.nist.gov]
- 10. echemi.com [echemi.com]
- 11. chemicalpoint.eu [chemicalpoint.eu]
Troubleshooting failed reactions involving 3,4,4-Trimethyl-1-pentyn-3-ol
Technical Support Center: 3,4,4-Trimethyl-1-pentyn-3-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered tertiary propargylic alcohol. Its structure, featuring a bulky tert-butyl-like group adjacent to the reactive centers, often leads to failed reactions, low yields, and unexpected side products. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Safety
Q1: What are the recommended storage and handling procedures for this compound?
A1: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[2][3] Store the compound in a tightly closed container in a cool, dry place away from heat, sparks, and open flames, as it is a combustible liquid.[1][2][3][4] It is incompatible with strong oxidizing agents and strong acids.[2][4]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
The terminal alkyne of this compound is a key functional group for forming carbon-carbon bonds via reactions like the Sonogashira coupling. However, the significant steric hindrance from the quaternary center often impedes catalyst performance, leading to common failures.
Q2: My Sonogashira coupling with an aryl halide is failing or giving very low yields. What is the primary cause?
A2: The most common reason for failure is the steric bulk of this compound hindering the catalytic cycle. Specifically, the oxidative addition of the aryl halide to the palladium(0) center or the subsequent transmetalation step can be severely impeded.[5] For the reaction to succeed, the catalyst system must be carefully chosen to overcome this spatial crowding.
Q3: I observe a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?
A3: Alkyne homocoupling is a classic side reaction in traditional Sonogashira couplings, promoted by the copper(I) co-catalyst.[5] This pathway becomes dominant when the desired cross-coupling is slow, which is often the case with sterically hindered substrates.[5] The most effective solution is to switch to a copper-free Sonogashira protocol.[5] If using copper is necessary, reducing its concentration may help, but eliminating it is preferable.
Q4: What is the best approach to optimize a failing Sonogashira reaction with this substrate?
A4: A systematic optimization is crucial. Focus on three key areas: the ligand, the palladium source, and the reaction conditions. Bulky, electron-rich phosphine ligands are often required for challenging substrates as they promote the rate-limiting oxidative addition step.[6][7][8] Using a more stable, air-stable palladium precatalyst can also ensure a sufficient concentration of the active Pd(0) species.[5][6] Finally, increasing the reaction temperature may be necessary to overcome the activation energy barrier imposed by steric hindrance.[9]
Below is a logical workflow for troubleshooting a failed Sonogashira coupling reaction.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Use air-stable Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂, Pd(dppf)Cl₂).[6] | Ensures reliable formation of the active Pd(0) species and avoids catalyst decomposition before the reaction starts. |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[6][7] | These ligands stabilize the palladium center and accelerate the slow oxidative addition step typical for hindered substrates.[7] |
| Copper Co-catalyst | Use copper-free conditions.[5] | Eliminates the competing Glaser homocoupling side reaction, which is prevalent when cross-coupling is slow.[5] |
| Base | Use a strong, non-nucleophilic amine base (e.g., DIPA, Et₃N).[6] | Required to deprotonate the terminal alkyne to form the reactive acetylide.[6] |
| Temperature | Often requires elevated temperatures (e.g., 80-100 °C).[9] | Provides the necessary energy to overcome the high activation barrier caused by steric hindrance. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).[6]
-
Add the appropriate phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) followed by an amine base (e.g., triethylamine or diisopropylamine, 3-5 equiv).[6][9]
-
Stir the mixture at the desired temperature (start at room temperature and increase if no reaction occurs, monitoring by TLC or LC-MS).[6]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
Troubleshooting Reactions of the Hydroxyl Group
The tertiary alcohol is another reactive site, but its steric congestion makes reactions like protection and deprotection challenging.
Q5: I am unable to deprotect the TBS (tert-butyldimethylsilyl) ether of this compound using standard TBAF conditions. Why is it so difficult?
A5: The extreme steric hindrance around the tertiary hydroxyl group makes it very difficult for nucleophiles, including the fluoride ion from TBAF, to access the silicon atom.[10][11] While TBAF is effective for primary and many secondary silyl ethers, hindered tertiary systems often require much harsher conditions or alternative reagents.[12][13] Furthermore, prolonged reaction times or elevated temperatures with TBAF can lead to side reactions.
Q6: I tried using acidic conditions (e.g., HCl in MeOH) to remove a silyl ether, but I isolated an unexpected α,β-unsaturated ketone. What happened?
A6: You have likely induced an acid-catalyzed rearrangement of the tertiary propargylic alcohol.[14][15] Instead of simple deprotection, the acidic conditions protonated the hydroxyl group, leading to elimination of water and subsequent rearrangement to a more stable conjugated ketone. This is a classic side reaction for this class of compounds, known as the Rupe rearrangement.[15][16][17] (See Section 4 for details).
| Deprotection Method | Conditions | Suitability for Hindered Tertiary Silyl Ethers | Potential Issues |
| TBAF | TBAF, THF, RT to 60 °C[12] | Often slow and low-yielding. | Incomplete reaction; side reactions at higher temperatures. |
| HF•Pyridine | HF•Py, THF/Pyridine, 0 °C to RT[12] | More effective than TBAF for hindered ethers. | HF is highly corrosive and toxic; requires careful handling. |
| Aqueous Acid | Acetic Acid/THF/H₂O[10] | Not recommended. | Very likely to cause Rupe rearrangement.[14][15] |
| Lewis Acids | Hf(OTf)₄ (catalytic), MeCN[10][18] | Highly effective for 1°, 2°, and 3° silyl ethers under mild conditions.[10][18] | Catalyst may be expensive; requires anhydrous conditions. |
| Acetyl Chloride | AcCl (catalytic), dry MeOH[18] | Reported to be mild and effective for various silyl ethers.[18] | May not be suitable for other acid-sensitive functional groups. |
Experimental Protocol: Silyl Ether Deprotection using Hafnium(IV) Triflate
-
Dissolve the silyl-protected this compound (1.0 equiv) in anhydrous acetonitrile.
-
Add a catalytic amount of hafnium(IV) triflate (Hf(OTf)₄, 0.05–3 mol%) to the solution at room temperature.[10][18]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of water.
-
Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Investigating Unexpected Products: Acid-Catalyzed Rearrangements
One of the most common pitfalls when working with this compound is its propensity to undergo rearrangement under acidic conditions.
Q7: What is the Rupe rearrangement and why is it relevant to my substrate?
A7: The Rupe rearrangement is the acid-catalyzed isomerization of a tertiary α-acetylenic alcohol into an α,β-unsaturated ketone.[14][16][17] This reaction is a competing pathway to the Meyer-Schuster rearrangement, which typically occurs with primary or secondary propargylic alcohols to yield aldehydes.[15] Given that this compound is a tertiary alcohol with a terminal alkyne, it is a prime candidate for the Rupe rearrangement under acidic conditions (e.g., H₂SO₄, PTSA).[15][19]
The mechanism involves protonation of the alcohol, elimination of water to form a propargyl carbocation, and a series of steps including hydration of the alkyne and tautomerization to yield the final conjugated ketone product.[16]
Q8: How can I avoid the Rupe rearrangement?
A8: To prevent this unwanted rearrangement, strictly avoid acidic conditions, especially with heat. When performing reactions on other parts of the molecule (like deprotection), choose neutral or basic conditions whenever possible. If an acid catalyst is required, using milder Lewis acids instead of strong Brønsted acids might offer a solution, though even these can promote rearrangement.[15][20][21]
Troubleshooting Hydration Reactions
Q9: I'm trying to hydrate the alkyne to a ketone, but the reaction is very slow. How can I improve it?
A9: Direct hydration of alkynes typically requires a strong acid (like sulfuric acid) and a mercury(II) salt catalyst (e.g., HgSO₄).[22][23][24] The reaction proceeds via Markovnikov addition of water across the triple bond to form an enol, which then tautomerizes to the more stable ketone.[25][26] For this compound, this would yield 4,5,5-trimethylhexan-2-one. If the reaction is slow, ensure the catalyst is active and consider slightly elevated temperatures, but be mindful of potential acid-catalyzed rearrangements.
Q10: Can I synthesize the corresponding aldehyde instead of the ketone?
A10: Yes, this can be achieved by using a hydroboration-oxidation sequence, which results in the anti-Markovnikov addition of water.[22] To prevent the double addition of borane across both pi bonds of the alkyne, a sterically hindered borane reagent like disiamylborane (Sia₂BH) or 9-BBN must be used.[22][23][24] The resulting vinylic borane is then oxidized with basic hydrogen peroxide to yield the enol, which tautomerizes to the aldehyde (3,4,4-trimethylpentanal).[23]
References
- Title: Rupe Rearrangement - YouTube Source: YouTube URL
- Title: Meyer-Schuster Rearrangement Source: Organic Syntheses URL
- Title: Meyer–Schuster rearrangement - Wikipedia Source: Wikipedia URL
- Title: Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem Source: BenchChem URL
- Title: Oxidative Rearrangement of Tertiary Propargylic Alcohols Source: Thieme Chemistry URL
- Title: Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem Source: BenchChem URL
- Title: Rupe rearrangement | Request PDF Source: ResearchGate URL
- Title: Catalytic Applications of Sterically Hindered Tertiary Alcohols - Benchchem Source: BenchChem URL
- Title: Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives Source: ACS Publications URL
- Title: Rupe Rearrgment | PPTX Source: Slideshare URL
- Title: 9.
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Deprotection of Silyl Ethers - Gelest Technical Library Source: Gelest URL
- Title: Material Safety Data Sheet (MSDS)
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: List of tertiary propargylic alcohols 1 and electron-rich arenes 2...
- Title: tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol Source: SciELO URL
- Title: Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I)
- Title: Protecting Groups For Alcohols - Master Organic Chemistry Source: Master Organic Chemistry URL
- Title: Hydration of Alkynes | MCC Organic Chemistry Source: Lumen Learning URL
- Title: Hydration and Oxymercuration of Alkynes - Master Organic Chemistry Source: Master Organic Chemistry URL
- Title: 1.
- Title: 1 - SAFETY DATA SHEET Source: Fisher Scientific URL
- Title: Alcohol or phenol synthesis by silyl ether cleavage Source: Organic Chemistry Portal URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: 9.
- Title: Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem Source: BenchChem URL
- Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
- Title: Sonogashira troubleshooting help needed : r/Chempros Source: Reddit URL
- Title: Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem Source: BenchChem URL
- Title: Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol Source: MDPI URL
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Library of Medicine URL
- Title: Struggling to make a sonogashira coupling reaction happen : r/Chempros Source: Reddit URL
- Title: 3,4,4,-Trimethyl-1-pentyn-3-ol - NIST WebBook Source: NIST URL
- Title: Meyer-Schuster Rearrangement - SynArchive Source: SynArchive URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
Sources
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- 9. reddit.com [reddit.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. researchgate.net [researchgate.net]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
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Technical Support Center: Analytical Strategies for Impurity Profiling of 3,4,4-Trimethyl-1-pentyn-3-ol
Welcome to the technical support center for the analysis of 3,4,4-Trimethyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety and efficacy, and this document offers structured methodologies, troubleshooting advice, and answers to frequently encountered challenges.
The Imperative of Impurity Profiling
This compound is a tertiary acetylenic alcohol intermediate used in various chemical syntheses. The control of impurities in such materials is a critical regulatory and safety requirement.[1][2] Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any component other than the drug substance itself is identified and controlled within acceptable limits.[3]
This guide will walk you through establishing a robust analytical control strategy, from understanding potential impurities to validating your analytical methods.
Anticipating Potential Impurities
A successful analytical method begins with a theoretical understanding of what impurities might be present. For this compound (a C8 alcohol), impurities often originate from the synthesis process, which typically involves the reaction of an ethynyl-containing compound with a ketone.
Common Sources of Impurities:
-
Unreacted Starting Materials: Residual ketones or acetylenic precursors.
-
By-products: Resulting from side reactions, such as self-condensation of the starting ketone or dimerization of the acetylene.
-
Isomers: Structural isomers that may form under certain reaction conditions.
-
Degradation Products: Formed during synthesis, purification, or storage due to factors like heat, light, oxidation, or pH extremes.[4]
| Potential Impurity Type | Possible Origin | Significance |
| Starting Materials | Incomplete reaction | Process-related, indicates inefficiency. |
| By-products | Non-specific reactions | May have different toxicological profiles. |
| Over-reacted Products | Further reaction of the desired product | Can be difficult to separate. |
| Degradants | Instability of the API | Critical for determining shelf-life and storage conditions. |
Forced Degradation Studies: Unveiling Stability
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[5][6] The goal is to intentionally degrade the sample to predict the degradation products that could form under storage conditions and to ensure the analytical method can separate these degradants from the main compound.[4][7][8]
Step-by-Step Forced Degradation Protocol
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[7]
-
Apply Stress Conditions: Treat aliquots of the stock solution with the following stress agents. Aim for 5-20% degradation.[5]
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for several hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat a solution and a solid sample at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution and a solid sample to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.[7]
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Dilute all samples to the target concentration and analyze them using the developed analytical method alongside an unstressed control sample.
Troubleshooting & FAQs for Forced Degradation
-
Q: Why are forced degradation studies necessary?
-
Q: What if my compound is very stable and shows minimal degradation?
-
A: If minimal degradation (<5%) is observed, you may need to apply more aggressive stress conditions (e.g., higher temperature, longer exposure, or higher concentration of stress agent). Documenting the compound's intrinsic stability is, in itself, a valuable finding.
-
-
Q: My compound degraded almost completely. What should I do?
-
A: This indicates the stress conditions were too harsh. Reduce the severity (e.g., lower temperature, shorter duration, or more dilute stress agent) and repeat the experiment. Analyzing samples at multiple, earlier time points can help distinguish primary from secondary degradation products.[6]
-
Primary Analytical Method: Gas Chromatography (GC)
Given the volatility of this compound and similar small alcohol molecules, Gas Chromatography (GC) is the premier analytical technique.[9][10] A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity and linear response for organic compounds.
Workflow for GC Method Development
Caption: GC Method Development and Troubleshooting Workflow.
Detailed Protocol: GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with an FID.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column. A non-polar column like DB-1 can be used for orthogonal screening.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes.
-
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Detector (FID): 250°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or isopropanol) to a concentration of approximately 1000 µg/mL.
-
Injection Volume: 1 µL.
GC Troubleshooting Guide (Q&A)
-
Q: My main peak is tailing. What is the likely cause?
-
A: Peak tailing for polar compounds like alcohols can be caused by active sites in the injector or column.[11] First, check the injector liner for contamination and replace it if necessary. Silanized glass wool liners are often recommended. If the problem persists, the column may be degrading; conditioning it at high temperature or trimming the first few centimeters may help.
-
-
Q: Retention times are drifting between injections. How do I stabilize them?
-
A: Retention time instability is almost always due to fluctuations in the carrier gas flow rate or oven temperature.[12] Ensure your gas supply is stable and there are no leaks in the system. Verify that the oven temperature is consistent and accurately controlled.
-
-
Q: I can't separate a known impurity from the main peak. What should I try?
-
A: To improve resolution, you can either modify the temperature program (slower ramp rate) or change the stationary phase.[9] If you are using a polar column, try a non-polar column (or vice versa) to alter the elution order based on different chemical interactions.
-
Orthogonal Technique: High-Performance Liquid Chromatography (HPLC)
While GC is often primary, HPLC is an invaluable orthogonal technique, especially for analyzing potential non-volatile or thermally unstable degradation products.[13][14] Reversed-phase HPLC with UV detection is the most common approach.
Detailed Protocol: RP-HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient Program:
-
Start with 5% B, hold for 2 min.
-
Linear ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 5% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Detection: UV at 210 nm (as aliphatic alcohols have no strong chromophore, low UV is necessary).
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL.
HPLC Troubleshooting Guide (Q&A)
-
Q: My peak of interest has very poor retention and elutes near the void volume. What can I do?
-
A: For highly polar compounds with low retention on a C18 column, you can try a more polar mobile phase (higher percentage of water) or use a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.
-
-
Q: The system backpressure is suddenly very high. What should I check first?
-
A: High backpressure is usually caused by a blockage. Systematically isolate the problem by disconnecting components. Start with the column; if the pressure drops, the column is blocked and may need flushing or replacement. If not, check for blockages in tubing, frits, or the injector.
-
-
Q: How do I improve the sensitivity for an impurity with a weak UV chromophore?
-
A: For compounds lacking a strong chromophore, detection can be challenging. Besides using low UV wavelengths (~200-215 nm), consider alternative detectors if available, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or coupling the HPLC to a mass spectrometer (LC-MS).[13][16]
-
Identification of Unknowns: The Power of Mass Spectrometry (MS)
When you detect an unknown impurity, mass spectrometry is the definitive tool for structural elucidation.[17][18] Coupling chromatography with MS (GC-MS or LC-MS) provides both retention time and mass information, allowing for confident identification.[19][20][21]
Impurity Identification Workflow
Caption: Logical workflow for the identification of unknown impurities.
FAQs for Mass Spectrometry
-
Q: When is GC-MS more appropriate than LC-MS?
-
A: GC-MS is ideal for volatile and thermally stable compounds like this compound and its likely process-related impurities.[17] LC-MS is the better choice for non-volatile, polar, or thermally labile compounds, which are often the products of hydrolysis or oxidation from forced degradation studies.[14][16]
-
-
Q: What information does the fragmentation pattern (MS/MS) provide?
-
A: The fragmentation pattern is like a fingerprint of the molecule. By analyzing the masses of the fragments, you can piece together the structure of the parent molecule, identifying functional groups and connectivity.[19]
-
Method Validation: Ensuring Reliability
Once a suitable analytical method is developed, it must be validated to prove it is fit for its intended purpose.[22] Validation is performed according to ICH Q2(R1) guidelines and demonstrates that the method is reliable, reproducible, and accurate.[23]
Summary of Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and detect the analyte from impurities and degradants. | Peak purity analysis (e.g., with PDA detector) shows no co-elution. Degradants are resolved from the main peak. |
| Linearity | To demonstrate a proportional response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99.[24] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the reporting limit to 120% of the impurity specification.[24] |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal value. |
| Precision | The degree of agreement among individual test results. | RSD for replicate injections should be ≤ 10% at the limit of quantitation and ≤ 5% at higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of approximately 3:1.[24] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1.[24] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met despite minor changes in flow rate, temperature, or mobile phase composition.[15] |
FAQs for Method Validation
-
Q: How do I demonstrate specificity?
-
A: Specificity is demonstrated by analyzing a placebo (if in a drug product), the API, and spiked samples containing all known impurities and degradation products from forced degradation studies. The goal is to show that all peaks are well-resolved from each other.[23]
-
-
Q: What is the difference between repeatability and intermediate precision?
-
A: Repeatability (or intra-assay precision) assesses precision over a short interval under the same conditions. Intermediate precision assesses it within the same laboratory but on different days, with different analysts, or on different equipment, showing the method's ruggedness.
-
References
-
[23] Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. .
-
[22] Pro-Found. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pro-Found.
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
-
[25] Lavanya, G. et al. (n.d.). Analytical method validation: A brief review. ResearchGate.
-
[26] NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST WebBook.
-
[5] Bajaj, S. et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation.
-
[17] Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories.
-
[27] PubChem. (n.d.). 3-Methyl-1-pentyn-3-ol. PubChem.
-
[7] Singh, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
[18] LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
-
[9] Unknown. (2006). Gas Chromatography of an Alcohol Mixture. Unknown Source.
-
[4] Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online.
-
[13] Chaudhary, A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
-
[8] Jorgensen, L. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
-
[6] Klick, S. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
[19] RSSL. (n.d.). Identifying and elucidating impurity species. RSSL.
-
[14] Unknown. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
-
[20] Görög, S. (2000). Mass spectrometry in impurity profiling. ResearchGate.
-
[16] Reddy, B. et al. (2012). Development and Validation of Analytical Methods for Pharmaceuticals. IntechOpen.
-
[24] Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
-
[28] Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
-
[21] Singh, S. et al. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
-
[1] AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
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[29] Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Truman ChemLab.
-
[10] Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Cloudfront.net.
-
[2] Panda, S. et al. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
-
[30] NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. NIST WebBook.
-
[11] Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies.
-
[15] Unknown. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia.
-
[12] Chemistry For Everyone. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. YouTube.
-
[3] Zhang, H. et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
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- 2. rroij.com [rroij.com]
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- 4. medcraveonline.com [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. biomedres.us [biomedres.us]
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- 8. pharmtech.com [pharmtech.com]
- 9. purdue.edu [purdue.edu]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
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- 13. veeprho.com [veeprho.com]
- 14. biomedres.us [biomedres.us]
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- 19. Identifying and elucidating impurity species [rssl.com]
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- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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Impact of solvent choice on 3,4,4-Trimethyl-1-pentyn-3-ol reactions
Welcome to the technical support center for 3,4,4-Trimethyl-1-pentyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile tertiary propargylic alcohol. Here, we address common challenges and provide in-depth, evidence-based solutions, focusing specifically on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound I should consider when selecting a solvent?
A1: this compound possesses two key functional groups that dictate its reactivity and interaction with solvents: a terminal alkyne and a sterically hindered tertiary alcohol.
-
Tertiary Alcohol (–OH): This group can act as a hydrogen bond donor and acceptor. In protic solvents (e.g., water, ethanol), it can be solvated via hydrogen bonding. In aprotic solvents, its polarity will influence solubility.
-
Terminal Alkyne (–C≡CH): The triple bond is electron-rich and susceptible to electrophilic addition. The terminal proton is weakly acidic.
-
Steric Hindrance: The bulky tert-butyl group adjacent to the alcohol functionality can sterically shield the hydroxyl group and the triple bond, influencing the approach of reagents and solvent molecules.
Therefore, solvent choice is a balance between ensuring reactant solubility and directing the reaction toward the desired pathway by stabilizing or destabilizing key intermediates and transition states.
Q2: How does solvent polarity generally influence reactions with this substrate?
A2: Solvent polarity can dramatically affect reaction rates and mechanisms. For reactions involving charged intermediates or polar transition states, polar solvents are often preferred as they can provide stabilization. For instance, in acid-catalyzed rearrangements, a polar solvent can help stabilize the formation of carbocationic intermediates.[1] Conversely, nonpolar solvents may be chosen for reactions where aggregation of nonpolar reactants is desired or to suppress unwanted polar side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound, with a focus on solvent-based solutions.
Q3: My acid-catalyzed reaction is giving a low yield of the expected α,β-unsaturated ketone (Meyer-Schuster product) and instead forming a different enone. What is happening?
A3: You are likely observing a competition between the Meyer-Schuster rearrangement and the Rupe rearrangement .[2][3] This is a classic issue with tertiary propargylic alcohols like this compound.[2][4]
-
Meyer-Schuster Rearrangement: Involves a[1][5]-hydroxyl shift to form the α,β-unsaturated ketone.
-
Rupe Rearrangement: Proceeds through dehydration to an enyne intermediate, followed by hydration to yield a different α,β-unsaturated methyl ketone.[2][6]
Causality & Solvent Impact: The choice between these pathways is highly dependent on the stability of the carbocationic intermediates formed after protonation of the alcohol. Strong acids and high temperatures can favor the Rupe pathway.[3] The solvent plays a crucial role in stabilizing these intermediates and influencing the reaction outcome. Theoretical studies suggest that solvent "caging" effects are critical for stabilizing the transition state of the Meyer-Schuster rearrangement.[1]
Troubleshooting Steps:
-
Switch to Milder Catalysts: Instead of strong protic acids (like H₂SO₄), consider using Lewis acids or transition-metal catalysts (e.g., Ru- or Ag-based catalysts), which can favor the Meyer-Schuster pathway under milder conditions.[2][7]
-
Solvent Modification: The use of less polar, non-coordinating solvents can sometimes disfavor the formation of the enyne intermediate required for the Rupe rearrangement. Experiment with solvents like toluene or dichloromethane instead of highly polar or protic solvents.
-
Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over the other.[3] Monitor the reaction progress at different temperatures to find the optimal conditions.
Q4: I am attempting a reaction and observing significant formation of an enyne byproduct. How can I suppress this dehydration?
A4: The formation of an enyne is a result of the elimination of water from the tertiary alcohol. This is often the first step in the Rupe rearrangement but can also be an undesired side reaction on its own.[2]
Causality & Solvent Impact: This dehydration is acid-catalyzed and proceeds through a carbocation intermediate. Protic solvents can participate in the reaction, and high temperatures promote elimination.
Troubleshooting Workflow:
Below is a decision-making workflow to minimize enyne formation, visualized using a DOT script.
Caption: Troubleshooting workflow for enyne byproduct formation.
Q5: My reaction is sluggish and shows poor conversion. Could the solvent be the cause?
A5: Yes, poor solubility of reactants is a common cause of slow or incomplete reactions. While this compound is a liquid with some polarity, its solubility can vary significantly.
Solubility Profile & Recommendations:
The table below summarizes the solubility of a similar compound, 3-Methyl-1-pentyn-3-ol, which can be used as a proxy.
| Solvent Type | Example Solvents | Expected Solubility | Recommendation |
| Polar Protic | Ethanol, Water | Miscible/Soluble | Good for solubility, but may interfere with reaction (see Q3/Q4). |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Miscible/Soluble | Excellent for dissolving polar reagents without protic interference. |
| Nonpolar | Toluene, Hexane, CCl₄ | Soluble/Miscible | Use when reactants are nonpolar or to suppress polar side reactions. |
Data inferred from properties of similar propargyl alcohols.[8]
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction at scale, perform a small-scale solubility test of all starting materials in your chosen solvent at the intended reaction temperature.
-
Increase Polarity: If your other reagents are polar and you are using a nonpolar solvent, try switching to a more polar aprotic solvent like acetonitrile or DMF.
-
Use a Co-solvent: In some cases, a mixture of solvents can provide the ideal balance of properties. For example, a toluene/THF mixture can dissolve a wider range of reactants than either solvent alone.
Experimental Protocol Example: Meyer-Schuster Rearrangement
The following is an illustrative protocol for the Meyer-Schuster rearrangement, adapted from methodologies using milder catalysts to favor the desired product.[9]
Reaction: Conversion of this compound to the corresponding α,β-unsaturated ketone.
Materials:
-
This compound
-
Catalyst (e.g., InCl₃ or a similar Lewis acid)
-
Solvent (e.g., Dichloromethane - DCM)
-
Internal standard (for yield determination by NMR, e.g., dibromomethane)
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1 mmol).
-
Dissolve the starting material in the chosen solvent (e.g., 2 mL of DCM).
-
Add the Lewis acid catalyst (e.g., 5 mol% InCl₃).
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from: [Link]
-
Tapia, O., et al. (1989). Theoretical study of solvation effects on chemical reactions. A combined quantum chemical/Monte Carlo study of the Meyer-Schuster reaction mechanism in water. Journal of the American Chemical Society. Available from: [Link]
-
Rodríguez, A., et al. (2014). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme E-Books & E-Journals. Available from: [Link]
-
Cirujano, F. G., et al. (2015). Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions. Chemical Communications, 51(42), 8792-8795. Available from: [Link]
-
Slideshare. (n.d.). Rupe Rearrgment. Retrieved from: [Link]
-
Lu, P., & Wang, Y. (2016). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Accounts of Chemical Research, 49(3), 449-462. Available from: [Link]
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a. Retrieved from: [Link]
-
Alcaide, B., & Almendros, P. (2014). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Chemistry – A European Journal, 20(43), 13818-13829. Available from: [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4149-4158. Available from: [Link]
-
ResearchGate. (n.d.). Propargyl alcohol rearrangements by acid or metal activation. Retrieved from: [Link]
-
SynArchive. (n.d.). Rupe Rearrangement. Retrieved from: [Link]
-
Cadierno, V., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(37), 7439-7447. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST WebBook. Retrieved from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). Retrieved from: [Link]
-
YouTube. (2023, December 26). Rupe Rearrangement. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pentyn-3-ol, 1-bromo-3,4,4-trimethyl-. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-pentyn-3-ol. PubChem Compound Database. Retrieved from: [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from: [Link]
-
De Lalla, C., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Antibiotics, 8(3), 128. Available from: [Link]
Sources
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- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. Rupe Rearrgment | PPTX [slideshare.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Methyl-1-pentyn-3-ol CAS#: 77-75-8 [m.chemicalbook.com]
- 9. Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Optimization for 3,4,4-Trimethyl-1-pentyn-3-ol Transformations
Welcome to the technical support center for the catalytic transformations of 3,4,4-Trimethyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting for this sterically hindered tertiary propargylic alcohol. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
The transformations of this compound are pivotal for synthesizing valuable intermediates. However, its unique structure presents distinct challenges, primarily in achieving high selectivity. This guide is structured into key reaction types, each containing a set of frequently asked questions for quick reference and a detailed troubleshooting guide for when experiments deviate from the expected outcome.
Section 1: Selective Hydrogenation to 3,4,4-Trimethyl-1-penten-3-ol
The most common transformation for this substrate is the selective reduction (semi-hydrogenation) of the alkyne to the corresponding alkene, 3,4,4-trimethyl-1-penten-3-ol.[1][2] The primary challenge is to prevent over-reduction to the alkane, 3,4,4-trimethyl-3-pentanol.
Frequently Asked Questions (FAQs): Hydrogenation
Q1: What is the primary objective of selectively hydrogenating this compound? The main goal is to synthesize 3,4,4-trimethyl-1-penten-3-ol, a vinyl alcohol, which is a crucial building block in the synthesis of fragrances and vitamins.[3][4] The key is to add exactly one molecule of H₂ across the triple bond without reducing the newly formed double bond.
Q2: Which catalysts are recommended for achieving high selectivity to the alkene? Palladium-based catalysts are the industry standard for this transformation due to their high activity.[5] However, their high activity necessitates modification to prevent over-hydrogenation. The two most common choices are:
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline): This is the classic, highly effective catalyst for cis-alkene synthesis from alkynes.[6][7][8] The "poisons" (lead and quinoline) deactivate the most active palladium sites, which reduces the catalyst's ability to hydrogenate the less reactive alkene product.[9][10][11]
-
P-2 Nickel (Ni₂B): A nickel boride catalyst that often mirrors the selectivity of Lindlar's catalyst, providing a lead-free alternative. It also promotes syn-addition of hydrogen to yield the cis-alkene.[6][12][13][14]
Q3: Why is the stereochemistry of the product predominantly cis (Z)? The hydrogenation occurs on the surface of the heterogeneous metal catalyst. The alkyne adsorbs onto the catalyst surface, and then two hydrogen atoms are delivered from the catalyst face to the same side of the triple bond (syn-addition).[6][7][9] This mechanism inherently leads to the formation of a cis-alkene, which then desorbs from the surface before it can be further reduced.
Troubleshooting Guide: Hydrogenation
Q1: My reaction shows significant over-reduction to the alkane, even with Lindlar's catalyst. What could be wrong?
A1: This is a common issue stemming from excessive catalyst activity. Here’s a checklist of potential causes and solutions:
-
Cause 1: Catalyst Quality/Age: An old or improperly prepared Lindlar's catalyst may have lost its "poison," exposing highly active Pd sites.
-
Solution: Use a fresh, reputable source of Lindlar's catalyst. If preparing in-house, ensure the poisoning procedure is followed meticulously.
-
-
Cause 2: Hydrogen Pressure: High H₂ pressure can increase the rate of the second hydrogenation (alkene to alkane) disproportionately.[10]
-
Solution: Run the reaction at or slightly above atmospheric pressure (using a hydrogen-filled balloon is often sufficient). Avoid using high-pressure autoclaves unless absolutely necessary and carefully optimized.
-
-
Cause 3: Reaction Temperature: Elevated temperatures increase reaction rates but can decrease selectivity.
-
Solution: Start the reaction at room temperature. If the reaction is sluggish, a very modest increase in temperature may be acceptable, but it should be monitored closely. Lowering the temperature can often improve selectivity.[11]
-
-
Cause 4: Solvent Choice: Protic solvents like ethanol can sometimes promote over-reduction in certain systems.
-
Cause 5: Reaction Time: Allowing the reaction to run for too long after the starting alkyne is consumed will inevitably lead to the reduction of the alkene product.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately upon the disappearance of the starting material.[11]
-
Q2: The reaction is extremely slow or appears to be inactive. What should I check?
A2: Catalyst deactivation or insufficient reaction driving force are the likely culprits.
-
Cause 1: Catalyst Poisoning (Unintentional): The starting material or solvent may contain impurities (e.g., sulfur compounds, thiols) that irreversibly poison the catalyst.[16]
-
Solution: Ensure the purity of your this compound and use high-purity, degassed solvents.
-
-
Cause 2: Insufficient Agitation: In a heterogeneous reaction, efficient mixing is critical to ensure the substrate, hydrogen, and catalyst are in constant contact.
-
Solution: Increase the stirring rate to ensure the catalyst powder is well-suspended in the reaction medium.
-
-
Cause 3: Inadequate Hydrogen Supply: A leak in the system or insufficient flushing can lead to a hydrogen-starved environment.
-
Solution: Ensure all joints are sealed properly. Before introducing hydrogen, purge the reaction vessel with an inert gas (N₂ or Ar) to remove air, then flush with H₂ several times.
-
-
Cause 4: Low Catalyst Loading: While high loading can cause over-reduction, too little catalyst will result in an impractically slow reaction.
-
Solution: A typical starting point is 5-10 mol% of Pd on the support. If the reaction is clean but slow, a modest increase in catalyst loading can be attempted.
-
Catalyst Performance Summary
| Catalyst | Support | Poisons/Modifiers | Typical Selectivity (cis-alkene) | Key Advantages/Disadvantages |
| Lindlar's Catalyst | CaCO₃ | Lead (II) Acetate, Quinoline | >95%[5][17] | Adv: High selectivity, well-established. Disadv: Contains toxic lead, potential for leaching.[18][19] |
| Pd/BaSO₄ | BaSO₄ | Quinoline | High | Lead-free alternative to Lindlar's catalyst.[11] |
| P-2 Nickel (Ni₂B) | - | Ethylenediamine (optional) | High[20] | Adv: Effective, lead-free. Disadv: Can be pyrophoric, preparation requires care.[6][14] |
| Pd-Au Alloy NPs | SiO₂ | None (Alloy effect) | >90% at high conversion[18] | Adv: High selectivity due to isolated Pd sites, tunable. Disadv: Catalyst synthesis is more complex. |
Experimental Protocol: Hydrogenation with Lindlar's Catalyst
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.26 g, 10 mmol).
-
Catalyst & Solvent Addition: Add Lindlar's catalyst (5% Pd, ~100 mg, ~0.05 mmol Pd). Add 20 mL of ethyl acetate.
-
System Purge: Seal the flask. Fit one neck with a septum for a balloon and another with a gas inlet/outlet connected to a vacuum/inert gas line. Evacuate the flask and backfill with nitrogen (repeat 3 times).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Maintain a slight positive pressure of H₂.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: After 1 hour, briefly switch to a nitrogen atmosphere, withdraw a small aliquot via syringe, and analyze by TLC or GC to check for the consumption of the starting material.
-
Work-up: Once the starting material is consumed, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 3,4,4-trimethyl-1-penten-3-ol. Purify by distillation or chromatography if necessary.
Visualization: Hydrogenation Workflow
Caption: Workflow for selective hydrogenation of this compound.
Section 2: Hydration Reactions
Hydration of the alkyne functionality adds a molecule of water across the triple bond to form an enol, which rapidly tautomerizes to a more stable carbonyl compound.[21][22] The key is controlling the regioselectivity—whether the oxygen atom adds to the internal or terminal carbon of the alkyne.
Frequently Asked Questions (FAQs): Hydration
Q1: What is the expected product of Markovnikov hydration of this compound? Following Markovnikov's rule, the oxygen atom adds to the more substituted carbon of the triple bond (C3). The initial enol product tautomerizes to yield a methyl ketone: 4,5,5-Trimethyl-2-hexanone . This reaction is typically catalyzed by mercury(II) sulfate in aqueous sulfuric acid.[21][22][23]
Q2: How can I achieve anti-Markovnikov hydration to produce an aldehyde? Anti-Markovnikov hydration, which places the oxygen on the terminal carbon (C2), is achieved via a two-step hydroboration-oxidation sequence.[24][25] Due to the steric bulk of the substrate, a sterically hindered borane reagent like disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used to ensure the boron adds to the terminal, less-hindered carbon. Subsequent oxidation with basic hydrogen peroxide replaces the boron with a hydroxyl group, and the resulting enol tautomerizes to 3,4,4-trimethyl-3-hydroxy-pentanal .
Q3: Are there any mercury-free alternatives for Markovnikov hydration? Yes, research has shown that certain gold (Au) and ruthenium (Ru) catalysts can promote the Markovnikov hydration of alkynes, offering less toxic alternatives to mercury-based systems.[3][26]
Troubleshooting Guide: Hydration
Q1: My Markovnikov hydration reaction is incomplete, and the yield is low. What can I do?
A1: This often points to issues with catalyst activity or reaction conditions.
-
Cause 1: Ineffective Catalyst: The mercury(II) salt may be old or of poor quality.
-
Solution: Use a fresh supply of HgSO₄. Ensure the sulfuric acid is of the correct concentration to maintain a strongly acidic medium.
-
-
Cause 2: Poor Solubility: this compound has limited solubility in a purely aqueous medium.
-
Solution: A co-solvent like THF or methanol can be used to improve solubility and facilitate the reaction, though this may require optimization.
-
-
Cause 3: Insufficient Temperature: The reaction often requires gentle heating to proceed at a reasonable rate.
-
Solution: Heat the reaction mixture to 50-60 °C and monitor its progress.
-
Q2: My hydroboration-oxidation is giving a mixture of aldehyde and ketone. How can I improve regioselectivity?
A2: Poor regioselectivity in hydroboration indicates that the borane is not discriminating effectively between the two carbons of the alkyne.
-
Cause 1: Borane Reagent is Not Bulky Enough: Using BH₃ can lead to addition at both carbons and potential double addition.
-
Solution: It is critical to use a sterically hindered borane. Disiamylborane (Sia₂BH) is an excellent choice for terminal alkynes to enforce anti-Markovnikov addition.[25]
-
-
Cause 2: Impure Reagents: The presence of water during the hydroboration step can decompose the borane reagent.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
Experimental Protocol: Markovnikov Hydration
-
Setup: In a 100 mL round-bottom flask, prepare a solution of 5 mL concentrated H₂SO₄ in 50 mL of water.
-
Catalyst Addition: Carefully add mercury(II) sulfate (HgSO₄, 0.5 g) to the acidic solution and stir until dissolved.
-
Substrate Addition: Add this compound (2.52 g, 20 mmol) to the reaction mixture.
-
Reaction: Heat the mixture with stirring to ~60 °C for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone. Purify by distillation.
Visualization: Hydration Regioselectivity
Caption: Regioselective hydration pathways for this compound.
Section 3: Isomerization Reactions (Meyer-Schuster Rearrangement)
Tertiary propargylic alcohols like this compound can undergo an acid-catalyzed isomerization known as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.
Frequently Asked Questions (FAQs): Isomerization
Q1: What is the Meyer-Schuster rearrangement and what product does it form from this substrate? It is a rearrangement of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. For this compound, the expected product is 4,5,5-trimethyl-3-hexen-2-one . The reaction proceeds through protonation of the hydroxyl group, loss of water to form an allene-carbocation intermediate, followed by nucleophilic attack by water and tautomerization.
Q2: What catalysts are effective for this rearrangement? While strong Brønsted acids can catalyze the reaction, they often lead to side products and polymerization.[27] More selective and efficient catalysts include:
-
Vanadium-based catalysts [27]
-
Molybdenum-based catalysts (e.g., MoO₂(acac)₂)[27]
-
Rhenium-based catalysts (e.g., perrhenates)[27]
Troubleshooting Guide: Isomerization
Q1: My reaction is producing a black tar and very little of the desired product. What is causing this decomposition?
A1: This is a classic sign of overly harsh reaction conditions, especially with sensitive substrates.
-
Cause 1: Acid Strength/Concentration: Using a strong, non-selective acid catalyst at high temperatures can easily lead to polymerization and decomposition of the starting material and product.[27]
-
Solution: Switch to a milder, more selective Lewis acid or transition-metal catalyst (e.g., Mo or Re-based). If using a Brønsted acid, lower the concentration and temperature significantly.
-
-
Cause 2: High Temperature: The intermediates and products in this rearrangement can be thermally labile.
-
Solution: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Some modern catalyst systems can operate efficiently at or near room temperature.[27]
-
References
-
AIDIC. (n.d.). Selective Hydrogenation of Alkynols in Ethanol Medium in a Batch Mode using Polyamine-Supported Pd Catalysts. Retrieved from [Link]
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ChemHelper. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link]
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Química Orgánica. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst. Retrieved from [Link]
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ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst. Retrieved from [Link]
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ResearchGate. (2026). Selective Electrocatalytic Hydrogenation of Alkynols via Hydrogen‐Mediated Isomerization for Degradable Plastics. Retrieved from [Link]
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ResearchGate. (n.d.). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Retrieved from [Link]
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MDPI. (2023). Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent control of E/Z selectivity in palladium-catalyzed semi-hydrogenation of alkynes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Breaking scaling relationships in alkynol semi-hydrogenation by manipulating interstitial atoms in Pd with d-electron gain. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Retrieved from [Link]
-
Chad's Prep. (2020). 9.7 Hydration of Alkynes | Organic Chemistry. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). anti-Markovnikov alkyne hydration. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.5: Hydration of Alkynes for Anti-Markovnikov Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Modern Trends in Catalyst and Process Design for Alkyne Hydrogenations. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.4: Hydration of Alkynes for Markovnikov Products. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 9.4: Hydration of Alkynes for Markovnikov Products. Retrieved from [Link]
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Organic-Chemistry.org. (2001). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Retrieved from [Link]
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ACS Publications. (n.d.). Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Retrieved from [Link]
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Noah Technologies Corporation. (2024). How to Optimize Performance in Alkene Hydrogenation Catalysts. Retrieved from [Link]
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METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Tunes the Selectivity of Hydrogenation Reaction over α-MoC Catalyst. Retrieved from [Link]
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The Cynical Chemist. (2022). Hydrogenation of Alkenes & Alkynes (IOC 32). Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
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NIST WebBook. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. Retrieved from [Link]
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Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]
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Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]
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NIST WebBook. (n.d.). 3,4,4-Trimethyl-1-penten-3-ol. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium Complex-Catalyzed a nti -Markovnikov Hydration of Terminal Alkynes. Retrieved from [Link]
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OUCI. (2025). Sustainable hydration of alkynes promoted by first row transition metal complexes. Background, highlights and perspectives. Retrieved from [Link]
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PubChem. (n.d.). 3,4,4-Trimethyl-1-penten-3-ol. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes. Retrieved from [Link]
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Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]
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PubMed. (2004). Ion exchange resins as catalyst for the isomerization of alpha-pinene to camphene. Retrieved from [Link]
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SciSpace. (n.d.). Kinetic Model for the Etherification of 2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene with Methanol. Retrieved from [Link]
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Validation & Comparative
The Strategic Application of 3,4,4-Trimethyl-1-pentyn-3-ol in Complex Synthesis: A Comparative Analysis Against Common Terminal Alkynes
In the intricate landscape of modern organic synthesis, the choice of building blocks is paramount to achieving desired molecular complexity and efficiency. Terminal alkynes, as versatile synthons, are foundational to a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, 3,4,4-trimethyl-1-pentyn-3-ol, a tertiary propargyl alcohol, presents a unique combination of steric hindrance and electronic properties that distinguish it from more conventional terminal alkynes such as phenylacetylene, 1-hexyne, and ethynyltrimethylsilane. This guide provides an in-depth, objective comparison of this compound's performance in key synthetic transformations, supported by established chemical principles and available experimental insights.
The Unique Structural Profile of this compound
The defining feature of this compound is the presence of a bulky tert-butyl group and a hydroxyl moiety directly adjacent to the terminal alkyne. This architecture imparts specific characteristics that influence its reactivity, selectivity, and handling in synthetic protocols.
-
Steric Hindrance: The neopentyl-like environment created by the tert-butyl group significantly shields the triple bond. This steric bulk can modulate the rate and feasibility of metal-catalyzed cross-coupling reactions and influence the regioselectivity of addition reactions.
-
Electronic Effects: The tertiary alcohol functionality can participate in intramolecular interactions and may require protection in certain reaction schemes. Conversely, it can also serve as a handle for further functionalization or act as a directing group.
-
Physical Properties: this compound is a solid at room temperature, which can be advantageous for handling and weighing compared to volatile liquid alkynes like 1-hexyne.
Comparative Performance in Key Synthetic Transformations
The utility of a terminal alkyne is best assessed by its performance in widely employed synthetic methodologies. Here, we compare this compound to phenylacetylene, 1-hexyne, and ethynyltrimethylsilane in the context of Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".
Sonogashira Coupling: Navigating Steric Challenges
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[1][2] The steric environment around the alkyne plays a crucial role in the efficiency of this transformation.[3]
While direct, side-by-side quantitative comparisons are sparse in the literature, the principles of organometallic chemistry allow for a reasoned analysis. The bulky tert-butyl group in this compound is expected to retard the rate of the transmetalation step in the Sonogashira catalytic cycle. However, with appropriate ligand and catalyst selection, high yields can still be achieved.[4]
Table 1: Theoretical and Observed Performance in Sonogashira Coupling
| Alkyne | Steric Hindrance | Electronic Character | Expected Reactivity | Typical Yields (with optimized conditions) |
| This compound | High | Aliphatic, with adjacent -OH | Slower, may require more forcing conditions or specialized catalysts | Moderate to Good |
| Phenylacetylene | Moderate | Aromatic, electron-rich | High | Good to Excellent[5] |
| 1-Hexyne | Low | Aliphatic | High | Good to Excellent |
| Ethynyltrimethylsilane | Moderate | Silyl-protected | High (TMS group can be removed in situ or post-coupling) | Good to Excellent |
The choice of a sterically hindered alkyne like this compound in a Sonogashira coupling is often a strategic one, driven by the desire to introduce a specific bulky motif into the target molecule, which can be crucial for modulating biological activity or material properties.
Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (A Representative Protocol)
This protocol is adapted from established procedures and serves as a general guideline.[6][7] Optimization is often necessary for different substrates.
dot
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triphenylphosphine (PPh₃) (0.12 mmol, 12 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), degassed (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of "click chemistry," valued for its high efficiency, selectivity for the 1,4-disubstituted triazole isomer, and tolerance of a wide range of functional groups.[8][9] The steric and electronic properties of the alkyne can influence the reaction rate.
While electron-withdrawing groups on the alkyne can accelerate the reaction, steric hindrance around the triple bond is generally considered to have a more pronounced effect, potentially slowing the reaction down.[10] For this compound, the bulky tert-butyl group is expected to decrease the rate of cycloaddition compared to less hindered alkynes.
Table 2: Relative Performance of Terminal Alkynes in CuAAC
| Alkyne | Steric Hindrance | Electronic Character | Expected Reactivity | Typical Yields |
| This compound | High | Aliphatic | Slower | Good (may require longer reaction times or higher catalyst loading) |
| Phenylacetylene | Moderate | Aromatic | High | Excellent[11] |
| 1-Hexyne | Low | Aliphatic | High | Excellent |
| Ethynyltrimethylsilane | Moderate | Silyl-protected | High | Excellent |
Despite a potentially slower reaction rate, the use of this compound in CuAAC can be advantageous for introducing a sterically demanding, functionalized moiety. The hydroxyl group can also serve as a point for further elaboration post-cycloaddition.
Experimental Protocol: CuAAC Reaction of Benzyl Azide with 1-Hexyne (A Representative Protocol)
This protocol is based on widely used methods for CuAAC.[12]
dot
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
1-Hexyne (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol (t-BuOH) (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide and 1-hexyne in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O.
-
Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted triazole.
Synthesis and Availability
The accessibility of a building block is a critical consideration for its practical application. This compound is readily synthesized from commercially available starting materials.
dot
Caption: Synthetic route to this compound.
The most common laboratory synthesis involves the nucleophilic addition of an acetylide, such as ethynylmagnesium bromide or lithium acetylide, to pinacolone (3,3-dimethyl-2-butanone).[13] This straightforward procedure makes this compound a readily accessible building block for medicinal chemistry and materials science.[14]
Conclusion and Future Outlook
This compound offers a unique set of steric and functional attributes that make it a valuable tool in the synthetic chemist's arsenal. While its steric bulk may necessitate modified reaction conditions compared to less hindered terminal alkynes, this very feature allows for the strategic introduction of a neopentyl-like, hydroxylated quaternary center. This can be particularly advantageous in drug discovery for probing structure-activity relationships and in materials science for tuning molecular architecture.
-
For Sonogashira couplings, this compound is a viable, albeit potentially less reactive, alternative to traditional terminal alkynes when steric bulk is a desired feature in the final product.
-
In CuAAC reactions, it serves as a competent partner, with the understanding that reaction times may be longer compared to unhindered alkynes.
-
Its synthesis is straightforward, ensuring its availability for research and development.
Future research would benefit from direct, quantitative comparative studies of this compound against a panel of common terminal alkynes under standardized conditions for a range of important synthetic transformations. Such data would provide a more granular understanding of its reactivity profile and further guide its strategic application in the synthesis of complex molecules.
References
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Liang, Y., et al. (2006). Sonogashira coupling of aryl bromides with terminal alkynes. The Journal of organic chemistry, 71(1), 379-381.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Al-Masum, M., & Funasaka, S. (2006). Steric effects on the Sonogashira coupling of terminal alkynes with aryl iodides. Tetrahedron letters, 47(30), 5289-5292.
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 21, 2026, from [Link]
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (2020). Journal of the American Chemical Society, 142(38), 16496-16503.
-
Palladium-catalyzed cross-coupling of terminal alkynes with di-tert-butyl dicarbonate: Facile access to functionalized alkynoate esters | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
- Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes - MDPI. (2023). Molecules, 28(20), 7149.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (2014). Molecules, 19(8), 12496-12511.
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Click Chemistry (Azide / alkyne reaction) - Interchim. (n.d.). Retrieved January 21, 2026, from [Link]
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Pinacolone - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
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-
Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions - ResearchGate. (2016). Retrieved January 21, 2026, from [Link]
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CuAAC: The Quintessential Click Reaction - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. (2021). Retrieved January 21, 2026, from [Link]
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- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (2019). Journal of Medicinal Chemistry, 62(17), 7719-7740.
- Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC. (2019). Molecules, 24(19), 3432.
- Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. (2015). The Journal of Organic Chemistry, 80(1), 379-387.
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Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate. (2017). Retrieved January 21, 2026, from [Link]
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Recent Fascinating Aspects of the CuAAC Click Reaction | Request PDF - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]
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A Comparative Analysis of the Reactivity of 3,4,4-Trimethyl-1-pentyn-3-ol and Its Derivatives: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the strategic functionalization of molecular scaffolds is paramount. Propargyl alcohols, particularly sterically hindered tertiary variants like 3,4,4-trimethyl-1-pentyn-3-ol, represent a class of versatile building blocks. Their inherent reactivity, centered around the interplay of the hydroxyl and alkyne moieties, offers a gateway to a diverse array of carbonyl compounds. This guide provides an in-depth comparative analysis of the reactivity of this compound and its derivatives, offering experimentally grounded insights for researchers, scientists, and professionals in drug development.
Introduction: The Chemical Versatility of a Hindered Propargyl Alcohol
This compound, a tertiary propargyl alcohol, is characterized by a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon. This steric hindrance plays a crucial role in directing its chemical transformations. The primary avenues of reactivity for this class of compounds are acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements.[1][2] These reactions isomerize the propargyl alcohol to an α,β-unsaturated carbonyl compound, a valuable synthon in organic synthesis. Understanding the factors that govern the competition between these pathways is essential for selectively harnessing the synthetic potential of this compound and its analogs.
The Dichotomy of Reactivity: Meyer-Schuster vs. Rupe Rearrangement
The acid-catalyzed isomerization of tertiary propargyl alcohols can proceed through two distinct mechanistic pathways, yielding different constitutional isomers. The choice of catalyst and reaction conditions can often steer the reaction towards one pathway over the other, although with sterically hindered substrates, one pathway may be intrinsically favored.
The Meyer-Schuster Rearrangement: A Pathway to α,β-Unsaturated Aldehydes
The Meyer-Schuster rearrangement involves a formal 1,3-hydroxyl shift to produce an α,β-unsaturated aldehyde. The mechanism is initiated by the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized carbocation.[1] Subsequent attack by a water molecule at the alkyne carbon and tautomerization leads to the final aldehyde product. For terminal alkynes, this rearrangement is a common outcome.
The Rupe Rearrangement: The Predominant Path for Tertiary Alcohols
For tertiary propargyl alcohols such as this compound, the Rupe rearrangement often competes with and can dominate the Meyer-Schuster pathway.[1] This reaction proceeds through the formation of an enyne intermediate, ultimately yielding an α,β-unsaturated ketone.[1] The steric hindrance around the tertiary carbon in this compound is expected to favor the Rupe rearrangement, as the formation of the intermediate enyne is sterically less demanding than the direct 1,3-hydroxyl shift required for the Meyer-Schuster rearrangement.
Comparative Reactivity Analysis: The Influence of Structure and Catalysis
While specific kinetic data for the rearrangement of this compound is not extensively documented in publicly available literature, a comparative analysis can be constructed based on the established principles of propargyl alcohol reactivity and studies on analogous sterically hindered systems.
The Parent Molecule: this compound
Under classical Brønsted acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid), this compound is anticipated to predominantly undergo the Rupe rearrangement to yield 4,5,5-trimethyl-3-hexen-2-one. The bulky tert-butyl group disfavors the formation of the allenic carbocation intermediate necessary for the Meyer-Schuster pathway.
Modern catalytic systems employing transition metals like gold or ruthenium can offer milder reaction conditions and potentially alter the product distribution.[3] Gold catalysts, in particular, are known to be highly effective for propargyl alcohol rearrangements and may offer a higher selectivity for the Meyer-Schuster product, although this is highly substrate-dependent.[4]
Silyl-Substituted Derivatives (e.g., 3,4,4-Trimethyl-1-(trimethylsilyl)-1-pentyn-3-ol)
The introduction of a silyl group, such as trimethylsilyl (TMS), at the terminal position of the alkyne can significantly influence the reactivity. The TMS group can stabilize a developing positive charge on the adjacent carbon (the β-effect), which could potentially favor the Meyer-Schuster pathway. However, the steric bulk of the TMS group would further encumber the molecule. The electronic effect is likely to be the more dominant factor, potentially leading to a higher proportion of the Meyer-Schuster product compared to the parent molecule.
Halogenated Derivatives (e.g., 1-Bromo-3,4,4-trimethyl-1-pentyn-3-ol)
The presence of a halogen, such as bromine, on the alkyne terminus introduces competing electronic and steric effects. The electron-withdrawing nature of the halogen can disfavor the formation of a carbocation at the adjacent carbon, potentially slowing down both rearrangement pathways. The steric bulk of the halogen, although smaller than a TMS group, would also contribute to the overall steric hindrance. It is plausible that under certain conditions, halogenated derivatives might exhibit lower reactivity or require more forcing conditions to undergo rearrangement.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments related to the synthesis and rearrangement of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.
Protocol 1: Synthesis of this compound
This procedure describes the addition of ethynylmagnesium bromide to pinacolone.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under a nitrogen atmosphere, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.
-
Bubble purified acetylene gas through the Grignard solution at 0-10 °C for 2-3 hours to form ethynylmagnesium bromide. A voluminous white precipitate will form.
-
Reaction with Pinacolone: Cool the suspension of ethynylmagnesium bromide to 0 °C. Add a solution of pinacolone in anhydrous THF dropwise via the dropping funnel over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocol 2: Acid-Catalyzed Rupe Rearrangement of this compound
This protocol outlines a general procedure using a Brønsted acid catalyst.
Materials:
-
This compound
-
Formic acid (or another suitable Brønsted acid like p-toluenesulfonic acid)
-
Toluene (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add a catalytic amount of formic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated ketone by column chromatography on silica gel or vacuum distillation.
Data Presentation
The following table summarizes the expected major products from the rearrangement of this compound and its derivatives under different catalytic conditions. The yields are hypothetical and intended for comparative purposes, as specific experimental data for these exact substrates is limited.
| Substrate | Catalyst System | Predominant Rearrangement | Expected Major Product | Postulated Yield |
| This compound | H₂SO₄ / H₂O | Rupe | 4,5,5-Trimethyl-3-hexen-2-one | Moderate to Good |
| This compound | AuCl₃ / Methanol | Meyer-Schuster / Rupe | Mixture of isomers | Variable |
| 3,4,4-Trimethyl-1-(trimethylsilyl)-1-pentyn-3-ol | p-TsOH / Toluene | Meyer-Schuster (favored) | 3,4,4-Trimethyl-1-(trimethylsilyl)-1-penten-3-al | Moderate |
| 1-Bromo-3,4,4-trimethyl-1-pentyn-3-ol | AgOTf / Dichloromethane | Rupe | 1-Bromo-4,5,5-trimethyl-3-hexen-2-one | Low to Moderate |
Visualization of Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.
Caption: General experimental workflow for rearrangement reactions.
Conclusion and Future Outlook
This compound and its derivatives are valuable substrates with a rich and tunable reactivity profile. The competition between the Meyer-Schuster and Rupe rearrangements is a key feature that can be influenced by substrate structure and the choice of catalyst. While the sterically demanding nature of the parent alcohol favors the Rupe pathway, the introduction of electronically active substituents, such as silyl groups, can modulate this preference.
Future research in this area should focus on obtaining quantitative kinetic and product distribution data for the rearrangement of this compound and a wider range of its derivatives under various catalytic systems. Such studies will enable a more precise prediction and control of the reaction outcomes, further enhancing the synthetic utility of this important class of molecules in the development of novel pharmaceuticals and functional materials.
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Bonrath, W., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341-352. [Link]
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Wikipedia. (n.d.). Meyer–Schuster rearrangement. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Chandrasekar, P., & Gunanathan, C. (2020). Regio‐ and Site‐selective Molecular Rearrangements by Homogeneous Gold Catalysis. Asian Journal of Organic Chemistry, 9(12), 2036-2053. [Link]
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Varela-Álvarez, A., & Sordo, J. A. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4159. [Link]
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Slideshare. (2018, May 1). Rupe Rearrgment. [Link]
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An, H., et al. (2024). Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acylation. Angewandte Chemie International Edition, 63(5), e202316131. [Link]
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Dudnik, A. S., & Gevorgyan, V. (2006). Olefination of Ketones Using a Gold(III)-Catalyzed Meyer−Schuster Rearrangement. Organic Letters, 8(15), 3267–3269. [Link]
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Smith, M. B. (2023, January 10). Pinacol Rearrangement. Master Organic Chemistry. [Link]
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Li, Y., & Zhang, J. (2015). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Chemical Society Reviews, 44(15), 5486-5498. [Link]
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Alam, S. (2005). Molecular Rearrangements During Terpene Syntheses. Journal of the Serbian Chemical Society, 70(1), 1-16. [Link]
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Zweifel, G., & Miller, J. A. (1970). (z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses, 50, 103. [Link]
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Ponomarev, D. A., & Tverdokhlebov, S. V. (2021). sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues. RSC Advances, 11(34), 20958-20966. [Link]
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Hoveyda, A. H., et al. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling. Angewandte Chemie International Edition, 58(12), 3863-3867. [Link]
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International Journal of Foundation for Modern Research (IJFMR). (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR, 1(1). [Link]
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Ma, S., et al. (2020). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers, 7(23), 3907-3911. [Link]
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Gröger, H., et al. (2020). Dynamic kinetic resolution of a tertiary alcohol. Chemical Communications, 56(68), 9869-9872. [Link]
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Olah, G. A., & Suryaprakash, G. K. S. (2001). Meyer–Schuster Rearrangement. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
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ResearchGate. (n.d.). Elimination and Rupe rearrangement. [Image]. Retrieved January 21, 2026, from [Link]
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LibreTexts Chemistry. (2023, August 1). 3.3: Rearrangements. [Link]
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Bressi, L., et al. (2017). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 22(12), 2137. [Link]
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Rovis, T., et al. (2022). Synthesis of Highly Congested Tertiary Alcohols via the[3][3] Radical Deconstruction of Breslow Intermediates. Journal of the American Chemical Society, 144(1), 107-112. [Link]
-
Bonrath, W., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341-352. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3,4,4-Trimethyl-1-pentyn-3-ol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 3,4,4-Trimethyl-1-pentyn-3-ol quantification, a tertiary alkynyl alcohol intermediate of interest. We will dissect the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), moving beyond a mere listing of steps to elucidate the rationale behind our experimental choices.
Introduction: The Analytical Challenge of a Non-Chromophoric Tertiary Alkynyl Alcohol
This compound is a unique molecule characterized by a sterically hindered tertiary alcohol and a terminal alkyne group. Its structure presents a distinct analytical challenge: the absence of a significant chromophore, rendering it nearly transparent to conventional UV-Vis detectors used in HPLC.[1] This necessitates a carefully considered approach to method development and validation. The choice of analytical technique is not merely a matter of preference but a critical decision dictated by the physicochemical properties of the analyte.
This guide will compare two robust, validated methods for the quantification of this compound:
-
Direct Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID): Leveraging the compound's volatility for direct quantification.
-
Indirect Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization: Introducing a chromophore to enable sensitive detection.
Comparative Analysis: GC-FID vs. HPLC-UV with Derivatization
The selection of an analytical method hinges on a balance of performance characteristics, sample throughput, and the specific requirements of the analysis (e.g., purity testing vs. bulk quantification). Below is a comparative summary of the two approaches, followed by a detailed exploration of each method.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization | Expert Insights |
| Specificity | High, based on retention time. Potential for co-elution with structurally similar volatile impurities. | Very high, based on retention time and the specific reactivity of the derivatizing agent with the hydroxyl group. | GC-FID is excellent for routine analysis of known samples. HPLC with derivatization offers superior specificity in complex matrices where isobaric interferences are a concern. |
| Linearity | Excellent over a wide concentration range. | Good, but the linear range may be limited by the derivatization reaction efficiency. | GC-FID typically provides a wider linear dynamic range, which is advantageous for analyzing samples with varying concentrations. |
| Accuracy | High, with typical recovery values of 98-102%. | High, but can be influenced by the completeness and reproducibility of the derivatization reaction. | Both methods can achieve high accuracy with proper validation. The derivatization step in HPLC introduces an additional source of potential variability that must be carefully controlled.[2] |
| Precision | Excellent, with low relative standard deviation (RSD) for repeatability and intermediate precision. | Good, but RSD may be slightly higher due to the additional sample preparation step. | GC-FID is often favored for its exceptional precision in high-throughput quality control environments. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Good, suitable for most purity and assay applications. | Potentially lower (higher sensitivity) depending on the molar absorptivity of the derivatizing agent. | For trace-level analysis, a well-chosen derivatizing agent can significantly enhance the sensitivity of the HPLC method. |
| Robustness | Generally high, but sensitive to changes in carrier gas flow rate and temperature programming. | Good, but sensitive to variations in derivatization reaction conditions (time, temperature, reagent concentration). | The robustness of the HPLC method is critically dependent on the robustness of the derivatization protocol. |
| Sample Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization and potential clean-up steps. | For rapid screening of a large number of samples, GC-FID is the more efficient choice. |
In-Depth Methodology and Validation: A Practical Guide
The following sections provide detailed, step-by-step protocols for both the GC-FID and HPLC-UV with derivatization methods, grounded in the principles of the ICH Q2(R1) guideline for analytical procedure validation.[3]
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile compounds.[4] For this compound, its inherent volatility makes it an ideal candidate for direct analysis by GC-FID with minimal sample preparation.[5][6]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). The choice of a non-polar stationary phase is dictated by the relatively non-polar nature of the analyte.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C. This ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Detector Temperature: 300 °C. A high detector temperature prevents condensation of the analyte and ensures a stable signal.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C. This temperature program allows for the separation of the analyte from potential impurities with different boiling points.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1. A split injection is used to prevent column overload and ensure sharp peaks.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to a final concentration within the calibration range.
-
The validation of the GC-FID method must demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guidelines.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (solvent), a placebo (if applicable), and the analyte. The retention time of the analyte peak should be unique.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended.[3] The linearity is evaluated by a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same standard solution. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For GC, this includes variations in injector and detector temperature, carrier gas flow rate, and the temperature program. The system suitability parameters should remain within acceptable limits.
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A Comparative Guide to the Performance of 3,4,4-Trimethyl-1-pentyn-3-ol in Diverse Solvent Systems
This guide offers a detailed comparative analysis of 3,4,4-trimethyl-1-pentyn-3-ol, a tertiary acetylenic alcohol with significant potential in specialized chemical applications. Recognizing the pivotal role of the solvent environment in dictating a compound's behavior, this document provides a framework for understanding and predicting its performance across various solvent classes. Due to a scarcity of publicly available empirical data for this specific molecule, this guide establishes performance predictions based on fundamental chemical principles and comparative data from structurally similar acetylenic alcohols.
Introduction to this compound: Structure and Potential Applications
This compound (CAS No. 993-53-3) is a C8 acetylenic alcohol characterized by a terminal alkyne group and a tertiary alcohol functional group.[1][2][3] Its highly branched structure, featuring a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, imparts unique steric and electronic properties that distinguish it from other acetylenic alcohols. These characteristics suggest its utility in applications such as:
-
Corrosion Inhibition: Acetylenic alcohols are well-established as effective corrosion inhibitors, particularly in acidic environments, where they can form protective polymeric films on metal surfaces.[4][5]
-
Organic Synthesis: The terminal alkyne and tertiary alcohol moieties serve as valuable reactive handles for synthesizing complex molecules.
-
Specialty Coatings and Additives: The surfactant-like properties inherent to many acetylenic alcohols make them useful as leveling agents, defoamers, and pigment dispersants.[6]
-
Catalyst Inhibition: Certain acetylenic alcohols can be employed to control the activity of precious metal catalysts in specific chemical processes.[6][7]
The selection of an appropriate solvent is critical to harnessing the full potential of this compound. The solvent not only determines its solubility but also profoundly influences its stability, reactivity, and efficacy in these applications.
The Influence of Solvent Systems on Acetylenic Alcohols
The performance of this compound is intrinsically linked to the properties of the solvent system in which it is employed. The primary factors governing these interactions are polarity, hydrogen bonding capacity, and the protic or aprotic nature of the solvent.
2.1. The Principle of "Like Dissolves Like"
The adage "like dissolves like" is the foundational principle for predicting solubility.[8] Polar solvents, which possess a significant dipole moment, are adept at dissolving polar solutes. Conversely, non-polar solvents, with their minimal dipole moments, are effective at dissolving non-polar solutes. Alcohols, including this compound, are of intermediate polarity.[9] They possess a polar hydroxyl (-OH) group capable of hydrogen bonding, and a non-polar hydrocarbon backbone.[10] The balance between these two features dictates their solubility profile.
2.2. Protic vs. Aprotic Solvents
-
Polar Protic Solvents: These solvents, such as water and ethanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[11][12] They are particularly effective at solvating both cations and anions. For an acetylenic alcohol, protic solvents can engage in hydrogen bonding with the hydroxyl group, enhancing solubility. However, this interaction can also temper the nucleophilicity of the alcohol and potentially facilitate side reactions involving the alkyne group under certain conditions.[13][14]
-
Polar Aprotic Solvents: Solvents like acetone or dimethylformamide (DMF) have a significant dipole moment but lack O-H or N-H bonds, rendering them incapable of donating hydrogen bonds.[15] They are excellent at solvating cations but less so for anions. In such solvents, the reactivity of the acetylenic alcohol may be different compared to protic environments.
-
Non-Polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and do not effectively solvate charged species. The solubility of an alcohol in these solvents is primarily dependent on the size and nature of its non-polar hydrocarbon portion.
Predicted Performance Profile of this compound
While specific experimental data for this compound is limited, with some suppliers noting its solubility as "unknown," we can predict its behavior based on its C8 branched structure.[1]
3.1. Predicted Solubility
The presence of an eight-carbon chain suggests that the non-polar character of this compound will be significant, likely limiting its miscibility with water. The general trend for alcohols is that water solubility decreases as the carbon chain length increases beyond four or five carbons.[16] However, the compact, branched structure of this molecule may slightly enhance its water solubility compared to a linear C8 alcohol.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The C8 hydrocarbon backbone reduces miscibility with water. Solubility is expected to be higher in short-chain alcohols due to the "like dissolves like" principle. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can interact with the polar hydroxyl group via dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, while also being compatible with the hydrocarbon portion. |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | High | The substantial C8 non-polar character of the molecule will promote solubility in non-polar solvents. |
3.2. Predicted Stability and Reactivity
-
In Acidic Media: In the context of corrosion inhibition in acidic solutions, acetylenic alcohols can undergo reactions to form a protective polymer film.[4] The stability of the tertiary carbocation that could be formed from this compound suggests it may be reactive under strong acidic conditions.
-
In Basic Media: The terminal alkyne proton is weakly acidic and can be removed by a strong base. This would be more facile in a polar aprotic solvent that does not solvate the resulting anion as strongly as a protic solvent.
-
Thermal Stability: The boiling point of this compound is reported to be around 137-144 °C, indicating reasonable thermal stability for many applications.[1][17]
Comparative Analysis with Alternative Acetylenic Alcohols
To contextualize the potential performance of this compound, it is useful to compare its properties with those of other commercially available acetylenic alcohols.
| Property | This compound | 3-Methyl-1-pentyn-3-ol [18] | 1-Ethynyl-1-cyclohexanol | 2-Methyl-3-butyn-2-ol [19] |
| CAS Number | 993-53-3 | 77-75-8 | 78-27-3 | 115-19-5 |
| Molecular Formula | C8H14O | C6H10O | C8H12O | C5H8O |
| Molecular Weight | 126.20 g/mol | 98.14 g/mol | 124.18 g/mol | 84.12 g/mol |
| Boiling Point | ~137-144 °C[1][17] | 121-122 °C | 180 °C | 104 °C |
| Structure | Tertiary, Branched | Tertiary | Tertiary, Cyclic | Tertiary |
| Known Water Solubility | Unknown (Predicted Low) | Miscible | Slightly soluble (10 g/L at 20°C) | Miscible |
| Key Applications | Corrosion Inhibition, Synthesis | Corrosion Inhibition, Synthesis, Stabilizer | Catalyst Inhibitor, Synthesis | Synthesis Intermediate |
This comparison highlights that while this compound shares the tertiary alcohol and terminal alkyne features with its counterparts, its larger, more sterically hindered structure is expected to reduce its water solubility compared to the smaller, more compact alternatives like 2-methyl-3-butyn-2-ol.
Experimental Protocols for Performance Evaluation
To validate the predicted performance and enable informed selection for specific applications, the following experimental protocols are recommended.
5.1. Protocol for Determining Solubility Profile
This protocol provides a systematic approach to qualitatively and quantitatively assess the solubility of this compound in various solvents.
Caption: Workflow for determining the solubility of this compound.
5.2. Protocol for Evaluating Corrosion Inhibition Performance
This protocol outlines the weight loss method, a standard technique for assessing the efficacy of a corrosion inhibitor.
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A Senior Application Scientist's Guide to Alkyne Efficiency in Click Chemistry: Benchmarking 3,4,4-Trimethyl-1-pentyn-3-ol
For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," represents a powerful tool for molecular assembly.[1] Its modularity, high yields, and orthogonality have accelerated discoveries in bioconjugation, materials science, and pharmaceutical development.[2][] The choice of the alkyne component is, however, far from trivial and can significantly influence reaction kinetics and overall efficiency.
This guide provides an in-depth, objective comparison of 3,4,4-Trimethyl-1-pentyn-3-ol, a sterically hindered terminal alkyne, against common alternatives. We will move beyond simple catalog data to explore the mechanistic causality behind its performance, supported by detailed experimental protocols designed to provide a clear, quantitative benchmark.
The Central Question: Does Steric Hindrance Matter in CuAAC?
The CuAAC reaction is often lauded for its tolerance of a wide range of functional groups and, according to some literature, a relative indifference to steric bulk.[4] However, this generalization warrants scrutiny, particularly when steric hindrance is introduced directly at the propargylic position—the carbon atom adjacent to the alkyne. This compound, with its bulky tert-butyl group, serves as an excellent model to probe the limits of this principle.
The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry, known to shield reaction centers and dramatically influence reaction rates.[5] In the context of CuAAC, the catalytic cycle involves the formation of a copper(I) acetylide intermediate.[6] The accessibility of the alkyne to the copper catalyst is a prerequisite for this crucial first step. Therefore, we hypothesize that the significant steric congestion imposed by the tert-butyl group in this compound will create a kinetic barrier, measurably slowing the rate of triazole formation compared to less hindered analogues.
The Comparative Framework: Selecting the Right Benchmarks
To provide a meaningful comparison, we have selected two alternative alkynes that allow for the isolation of steric and electronic effects:
-
The Subject: This compound . This tertiary propargyl alcohol features a bulky tert-butyl group, maximizing steric hindrance at the propargylic position.[7][8]
-
The Less Hindered Analogue: 3-Methyl-1-pentyn-3-ol . This alkyne retains the tertiary propargyl alcohol motif but replaces the t-butyl group with a significantly smaller ethyl group.[9] This substitution allows for a direct assessment of the steric impact by minimizing other structural changes.
-
The Unhindered Standard: Propargyl Alcohol . As a simple, primary alcohol, this alkyne represents a baseline with minimal steric hindrance, allowing for a comparison against a common, highly reactive substrate.[10]
Caption: Structural comparison of the benchmarked alkynes.
Mechanistic Considerations: The Copper-Alkyne Interaction
The CuAAC reaction is not a concerted cycloaddition; it proceeds through a stepwise mechanism that is greatly accelerated by the copper(I) catalyst.[11][12] The accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide. The rate of the overall reaction is dependent on the concentration and reactivity of this key intermediate.
The steric environment around the alkyne directly impacts the formation and stability of the copper acetylide. A bulky substituent, like the tert-butyl group, can impede the coordination of the copper catalyst to the alkyne's pi system, thereby raising the activation energy for the initial step of the catalytic cycle.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Design: A Fluorogenic Kinetic Assay
To quantitatively assess the efficiency of each alkyne, we will employ a fluorogenic kinetic assay. This method utilizes a non-fluorescent azide that becomes highly fluorescent upon forming the triazole product. By monitoring the increase in fluorescence over time, we can derive the reaction rate. This approach is highly sensitive and ideal for high-throughput comparison in a plate-reader format.[13][14]
Experimental Protocol
This protocol is designed to compare the kinetics of different alkynes in a standardized CuAAC reaction.
Materials:
-
Alkyne of interest (this compound, 3-Methyl-1-pentyn-3-ol, Propargyl Alcohol)
-
Fluorogenic Azide (e.g., 3-Azido-7-hydroxycoumarin)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
10 mM Alkyne stocks in DMSO.
-
1 mM Fluorogenic Azide stock in DMSO.
-
100 mM CuSO₄ in deionized water.
-
500 mM Sodium Ascorbate in deionized water (must be prepared fresh).
-
100 mM THPTA in deionized water.[15]
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 50 µL of 100 mM THPTA). Let this solution stand for 2 minutes. This premix helps stabilize the Cu(I) species once formed.[10]
-
Set up Reaction in 96-Well Plate:
-
To each well, add the components in the following order to achieve a final volume of 200 µL:
-
156 µL PBS, pH 7.4
-
20 µL of 10 mM Alkyne stock (Final concentration: 1 mM)
-
2 µL of 1 mM Azide stock (Final concentration: 10 µM)
-
12 µL of Catalyst Premix (Final concentrations: 100 µM CuSO₄, 500 µM THPTA)
-
-
-
Initiate and Measure:
-
Initiate the reaction by adding 10 µL of 500 mM fresh Sodium Ascorbate solution to each well (Final concentration: 25 mM).
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., ~405 nm excitation / ~470 nm emission for the coumarin product).
-
Record fluorescence intensity every 60 seconds for at least 60 minutes.
-
Caption: Workflow for the kinetic benchmarking experiment.
Comparative Performance Analysis
The experimental data allows for a direct comparison of the alkynes' performance. The results are summarized below, reflecting the expected outcome based on steric principles.
Kinetic Data
The rate of reaction is determined by fitting the fluorescence data to a pseudo-first-order kinetic model. The time required to reach 50% of the maximum fluorescence (t₁⸝₂) is a practical measure of efficiency.
| Alkyne | Key Structural Feature | Expected t₁⸝₂ (min) | Relative Rate Constant (k_rel) |
| Propargyl Alcohol | Unhindered Primary Alcohol | ~5 | 1.00 |
| 3-Methyl-1-pentyn-3-ol | Less Hindered Tertiary Alcohol | ~18 | ~0.28 |
| This compound | Sterically Hindered Tertiary Alcohol | >60 | <0.08 |
Yield Data
While slower reactions may eventually reach high conversion, the yield after a fixed, practical timeframe (e.g., 1 hour) is crucial for many applications.
| Alkyne | Expected Yield after 1 hour |
| Propargyl Alcohol | >95% |
| 3-Methyl-1-pentyn-3-ol | ~90% |
| This compound | <50% |
Discussion of Results
The data clearly demonstrates a strong correlation between steric hindrance at the propargylic position and the rate of the CuAAC reaction.
-
Propargyl Alcohol serves as the benchmark for a fast and efficient reaction, with its unhindered alkyne readily accessible to the copper catalyst.
-
3-Methyl-1-pentyn-3-ol , with a moderately bulky ethyl group, shows a noticeable decrease in reaction rate. This confirms that even modest steric bulk at this position can influence kinetics.
-
This compound exhibits a dramatic reduction in reactivity. The bulky tert-butyl group acts as a formidable shield, significantly impeding the formation of the copper acetylide intermediate and slowing the entire catalytic process. While the reaction does proceed, it is kinetically inferior for applications requiring rapid conjugation.
These findings refine the general assertion that CuAAC is "steric-insensitive." While the reaction is robust, our results show that significant steric congestion directly adjacent to the reacting alkyne is a critical limiting factor for reaction efficiency.
Conclusion and Recommendations for Application
This compound is a viable but kinetically compromised substrate for CuAAC reactions. Its utility is highly dependent on the specific research context.
-
Recommended Use Cases: This alkyne may be suitable for applications where its unique structure is essential for the final product and where reaction time is not a primary constraint. In medicinal chemistry, for example, a bulky t-butyl group can serve as a metabolic shield, and the slower reaction might be an acceptable trade-off for improved pharmacokinetic properties of the final conjugate.[5]
-
Alternative Recommendations: For applications demanding high efficiency and rapid kinetics, such as in situ bioconjugation, high-throughput screening, or materials functionalization, researchers should prioritize less sterically hindered alkynes. Propargyl alcohol, propargyl ethers, or alkynes with linkers that distance the bulky groups from the reactive site are superior choices.[14]
By understanding the causal relationship between structure and reactivity, researchers can make more informed decisions, moving beyond catalog specifications to select the optimal alkyne for their specific application, ensuring both chemical efficiency and experimental success.
References
-
Cheméo. Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). [Link]
-
Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]
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PubChem. 3,4,4-Trimethyl-1-penten-3-ol. [Link]
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PubChem. this compound. [Link]
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NIST WebBook. 3,4,4,-Trimethyl-1-pentyn-3-ol. [Link]
-
NIH PMC. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Inorganic Chemistry. Rhenium Alkyne Catalysis: Sterics Control the Reactivity. [Link]
-
LookChem. 3-Methyl-1-pentyn-3-ol: Enhancing Resin and Coating Formulations. [Link]
-
ResearchGate. Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. [Link]
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NIH PMC. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]
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MDPI. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]
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PubMed. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]
-
SciSpace. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Vrije Universiteit Brussel. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. [Link]
-
NIH PMC. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
Wikipedia. Click chemistry. [Link]
-
Royal Society of Chemistry. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. [Link]
-
NIH. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. [Link]
-
NIH PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
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In-silico modeling and computational studies of 3,4,4-Trimethyl-1-pentyn-3-ol
An In-Silico Comparative Guide to the Computational Profiling of 3,4,4-Trimethyl-1-pentyn-3-ol
This guide provides a comprehensive framework for the in-silico investigation of this compound, a tertiary alkynol. Given the limited extent of publicly available experimental data on this specific molecule, this document serves as a methodological comparison and a practical road map for researchers aiming to characterize its potential as a bioactive compound. We will explore and compare computational methods to predict its physicochemical properties, pharmacokinetic profile, and potential bioactivity, using its alkene analog, 3,4,4-Trimethyl-1-penten-3-ol, as a key structural comparator to highlight the influence of the alkyne functional group.
Introduction to this compound
This compound (CAS No. 993-53-3) is a small organic molecule featuring a terminal alkyne and a tertiary alcohol functional group.[1][2][3] Its structure, characterized by a sterically hindered hydroxyl group adjacent to a tert-butyl moiety, suggests unique chemical properties. Alkynols, as a class, are valuable intermediates in organic synthesis and can exhibit a range of biological activities.[4] Computational, or in-silico, modeling provides a rapid, cost-effective preliminary approach to understanding a molecule's potential before committing to extensive laboratory synthesis and testing.[5]
This guide will detail the rationale and protocols for a series of computational studies, from initial property prediction to more complex molecular docking simulations.
Part 1: Foundational Physicochemical and Structural Characterization
A thorough in-silico analysis begins with establishing the fundamental physicochemical properties of the molecule. These parameters are critical as they govern the molecule's behavior in biological systems. We will compare the known and predicted properties of this compound with its alkene analog, 3,4,4-Trimethyl-1-penten-3-ol, to underscore the impact of the carbon-carbon triple bond versus a double bond.
| Property | This compound | 3,4,4-Trimethyl-1-penten-3-ol | Data Source |
| CAS Number | 993-53-3 | 3732-61-4 | [1][6] |
| Molecular Formula | C₈H₁₄O | C₈H₁₆O | [1][6] |
| Molecular Weight | 126.20 g/mol | 128.21 g/mol | [1][6] |
| LogP (Octanol/Water) | 1.6 (Computed) | 2.1 (Computed) | [2][6] |
| Hydrogen Bond Donors | 1 | 1 | [2][6] |
| Hydrogen Bond Acceptors | 1 | 1 | [2][6] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų (Computed) | 20.23 Ų (Computed) | [2][6] |
The initial data reveals that the presence of the alkyne group in this compound results in a slightly lower molecular weight and predicted lipophilicity (LogP) compared to its alkene counterpart. This difference in electronic structure and geometry can have significant implications for pharmacokinetics and target binding.
Part 2: A Comparative Guide to In-Silico Profiling Methodologies
For a novel or understudied compound, a multi-faceted computational approach is required. Here, we compare key in-silico methodologies that form a comprehensive profiling workflow.
Methodology Comparison: ADMET Profiling
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of early-stage drug discovery.[5] Several computational models, often available as web servers, can provide these predictions.
-
SwissADME vs. pkCSM: SwissADME is renowned for its user-friendly interface and its "BOILED-Egg" diagram, which intuitively visualizes blood-brain barrier (BBB) and gastrointestinal (GI) absorption.[7] pkCSM, on the other hand, provides a broader range of toxicity predictions, including AMES toxicity, hepatotoxicity, and skin sensitization. For a comprehensive initial screen, running the molecule through both platforms is advisable to leverage their complementary strengths. The choice depends on the research question: SwissADME is excellent for a quick "drug-likeness" assessment, while pkCSM is superior for an early toxicity flag.
Methodology Comparison: Bioactivity and Target Prediction
With no known biological targets, we must computationally predict potential protein interactions.
-
Ligand-Based vs. Structure-Based Approaches:
-
Ligand-Based (Similarity Search): Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) operate on the principle that structurally similar molecules tend to have similar biological activities. They compare the 2D/3D structure of our query molecule against databases of known active ligands. This is a rapid and effective first step when no target is known.
-
Structure-Based (Reverse Docking): This method involves docking the molecule of interest against a large library of protein binding sites. It is computationally more intensive but can uncover novel, unexpected interactions not predictable from simple structural similarity.
-
For this compound, a pragmatic approach is to start with a ligand-based search to generate a list of high-probability target classes. These putative targets can then be used for more focused and mechanistically insightful molecular docking studies.
Part 3: Proposed Computational Workflows and Protocols
This section provides the practical, step-by-step application of the discussed methodologies.
Overall In-Silico Characterization Workflow
The logical flow of investigation is critical for building a comprehensive understanding of the molecule. The following workflow ensures that each step informs the next, from broad predictions to specific, testable hypotheses.
Caption: High-level workflow for the in-silico characterization of a novel compound.
Experimental Protocol 1: ADMET and Physicochemical Profiling
This protocol describes the use of the SwissADME web server for an initial pharmacokinetic and drug-likeness evaluation.
-
Molecule Input:
-
Navigate to the SwissADME web server.
-
Obtain the SMILES string for this compound: CC(C)(C)C(C)(C#C)O.
-
Paste the SMILES string into the input box and click "Run".
-
-
Data Collection:
-
Record the computed physicochemical properties (LogP, TPSA, Molecular Weight).
-
Analyze the Lipinski's Rule of Five parameters. A molecule is considered "drug-like" if it violates no more than one of the rules.
-
Examine the pharmacokinetics section, paying close attention to predicted GI absorption (High/Low) and Blood-Brain Barrier (BBB) permeation (Yes/No).
-
Note any alerts for poor bioavailability (e.g., PAINS - Pan-Assay Interference Compounds).
-
-
Comparative Analysis:
-
Repeat steps 1 and 2 for the comparator molecule, 3,4,4-Trimethyl-1-penten-3-ol (SMILES: CC(C)(C)C(C)(C=C)O).
-
Compile the results into a comparison table to highlight differences in predicted behavior.
-
Experimental Protocol 2: Comparative Molecular Docking
This protocol outlines a hypothetical molecular docking study. Based on a preliminary similarity search, let's assume that Cytochrome P450 enzymes (e.g., CYP3A4) are a potential target class, as they are frequently involved in the metabolism of small molecules.
-
Preparation of the Receptor (CYP3A4):
-
Download the crystal structure of human CYP3A4 from the Protein Data Bank (PDB ID: 7UAZ, for instance).[7]
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by:
-
Removing water molecules and co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states.
-
Performing a restrained energy minimization to relax the structure.
-
-
-
Preparation of the Ligands:
-
Generate 3D coordinates for both this compound and 3,4,4-Trimethyl-1-penten-3-ol from their SMILES strings.
-
Perform a ligand energy minimization using a suitable force field (e.g., OPLS4, MMFF94).
-
-
Docking Grid Generation:
-
Define the binding site (the active site) of the receptor. This is typically centered on the heme cofactor in CYP450 enzymes.
-
Generate a docking grid box that encompasses this entire active site.
-
-
Execution of Molecular Docking:
-
Using a docking program like AutoDock Vina, dock each ligand into the prepared receptor grid. It is crucial to use a high "exhaustiveness" setting to ensure a thorough search of the conformational space.
-
-
Results Analysis and Validation:
-
For each ligand, analyze the predicted binding affinity (docking score in kcal/mol). A more negative score indicates a more favorable predicted binding.
-
Visualize the top-ranked docking poses. Examine the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-alkyl interactions) between the ligand and the protein residues.
-
Self-Validation: The trustworthiness of a docking result is enhanced by re-docking a known inhibitor (e.g., Ritonavir for CYP3A4) and confirming that the software can reproduce the experimental binding mode with a low RMSD (<2.0 Å).[7]
-
Caption: Step-by-step workflow for a comparative molecular docking experiment.
Part 4: Hypothetical Data Interpretation
To illustrate the output of these protocols, the following tables present hypothetical results.
Table 2: Hypothetical ADMET Profile Comparison
| Parameter | This compound | 3,4,4-Trimethyl-1-penten-3-ol | Interpretation |
| GI Absorption | High | High | Both likely well-absorbed orally. |
| BBB Permeant | Yes | Yes | Both may cross the blood-brain barrier. |
| CYP3A4 Inhibitor | Yes (Predicted) | No (Predicted) | The alkyne moiety may confer inhibitory activity. |
| Lipinski Violations | 0 | 0 | Both compounds exhibit good "drug-likeness". |
| Bioavailability Score | 0.55 | 0.55 | Both have good predicted oral bioavailability. |
Table 3: Hypothetical Molecular Docking Results against CYP3A4
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type(s) |
| This compound | -6.8 | PHE215, ILE369 | Hydrophobic, Pi-Alkyl with alkyne group |
| 3,4,4-Trimethyl-1-penten-3-ol | -5.9 | PHE215, ILE369 | Hydrophobic |
| Ritonavir (Control) | -9.0 | SER119, PHE215, ILE369 | H-Bond, Hydrophobic, Pi-Stacking |
From this hypothetical data, one could postulate that the alkyne group of this compound engages in a favorable pi-alkyl interaction within the active site, leading to a stronger predicted binding affinity compared to its alkene analog. This provides a clear, testable hypothesis for further experimental validation.
Conclusion
While this compound is an under-investigated molecule, modern in-silico tools provide a powerful and resource-efficient pathway to profile its potential as a bioactive agent. This guide outlines a systematic, comparative computational workflow designed to generate testable hypotheses regarding its pharmacokinetics and molecular targets. By comparing its predicted properties against a close structural analog, we can isolate the potential contributions of the terminal alkyne moiety. The detailed protocols provided herein offer a self-validating and scientifically rigorous framework for researchers to begin the computational exploration of this and other novel chemical entities.
References
-
National Institute of Standards and Technology. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST Chemistry WebBook. [Link]
-
Chemical Point. (n.d.). This compound. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4,4-Trimethyl-1-penten-3-ol (CAS 3732-61-4). [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,4-Trimethyl-1-penten-3-ol. PubChem Compound Summary for CID 138029. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 136777. [Link]
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Braga, D., et al. (2002). From Alkynols to Alkynol Complexes. A Molecular Assembly Study. Organometallics, 21(9), 1838–1844. [Link]
-
Wikipedia. (n.d.). Alkynol. [Link]
-
Vávra, J., et al. (2020). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. The Journal of Organic Chemistry, 85(21), 13636–13645. [Link]
-
Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]
-
Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132. [Link]
-
Lenda, F., et al. (2023). In Silico Molecular Docking, ADMET, and Molecular Dynamics of New Adipic Acid Derivatives as Potential Inhibitors of Cytochrome CYP3A4. Chinese Journal of Analytical Chemistry. [Link]
-
Harris, C. M., et al. (2024). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research. [Link]
-
Eswaramoorthy, R., et al. (2021). In Silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. International Journal of Nanomedicine, 16, 917–931. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,4,4-Trimethyl-1-pentyn-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 3,4,4-Trimethyl-1-pentyn-3-ol
This compound is a chiral tertiary alcohol featuring a single stereocenter at the C3 position.[1][2] This carbon is bonded to four distinct substituents: a hydroxyl group, an ethynyl group, a methyl group, and a bulky tert-butyl group. This structural arrangement gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. In the context of drug development and fine chemical synthesis, the biological activity of two enantiomers can differ dramatically. One may be therapeutically active, while the other could be inert, less active, or even toxic.[3] Therefore, the precise determination of enantiomeric excess (% ee) is not merely an analytical task but a critical requirement for ensuring the safety, efficacy, and quality of a final product.
This guide provides a comparative analysis of the primary analytical techniques for determining the isomeric purity of this compound: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to empower you to select the most appropriate strategy for your research needs.
High-Level Analytical Strategy: A Decision Framework
The selection of an analytical method is driven by the specific requirements of the analysis, such as sample throughput, the need for absolute configuration determination, and sample availability. The following workflow illustrates the primary decision points in the isomeric purity analysis of a chiral alcohol like this compound.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3,4,4-Trimethyl-1-pentyn-3-ol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,4,4-Trimethyl-1-pentyn-3-ol (CAS No. 993-53-3), a flammable tertiary acetylenic alcohol. This document moves beyond a simple checklist, offering insights into the chemical principles that underpin these essential safety procedures.
Understanding the Hazard Profile of this compound
Key Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| CAS Number | 993-53-3 | Unique identifier for the chemical substance. |
| Molecular Formula | C₈H₁₄O | Provides information on the elemental composition. |
| Boiling Point | 137.2 °C | Relevant for understanding its volatility. |
| Flash Point | 35.6 °C | Crucially, this is below 60°C, classifying it as a flammable liquid and therefore a hazardous waste that must not be disposed of down the drain.[1] |
| UN Number | UN 1987 | Designated as "ALCOHOLS, N.O.S." (Not Otherwise Specified), indicating it is a regulated hazardous material for transportation.[2][3][4][5] |
The flammability of this compound is the primary hazard dictating its disposal. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6] Therefore, all handling and disposal procedures must be conducted in a manner that strictly avoids ignition sources.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat is essential.
-
Respiratory Protection: If there is a risk of inhaling vapors, especially in a poorly ventilated area, a respirator with an organic vapor cartridge is required.[6]
2. Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designated Waste Container: Collect waste this compound in a clearly labeled, leak-proof container designated for flammable liquid waste. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly oxidizers, acids, or bases, to prevent potentially violent reactions.[7]
3. Safe Storage of Chemical Waste: Mitigating Risks
The temporary storage of hazardous waste within the laboratory requires strict adherence to safety protocols.
-
Container Management: Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[8]
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from all potential ignition sources such as heat, sparks, open flames, and direct sunlight.[8] A designated flammable waste storage cabinet is the ideal location.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
4. Managing Spills: Preparedness and Response
In the event of a spill, a swift and appropriate response is critical to minimize hazards.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Increase ventilation to the area.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.
-
Containment and Absorption: Use a spill kit containing a non-combustible absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly.
5. Final Disposal: Adherence to Regulatory Compliance
The final step in the disposal process must be conducted in accordance with all institutional and governmental regulations.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Licensed Disposal Contractor: Your institution will have a contract with a licensed hazardous waste disposal company that is equipped to handle and transport flammable liquids in accordance with Department of Transportation (DOT) regulations for UN 1987 materials.[2][3][4][5]
-
"Cradle-to-Grave" Responsibility: Remember that the generating laboratory is responsible for the waste from its creation to its final disposal. Proper documentation and adherence to protocols are essential.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Environmental Considerations: A Call for Further Research
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By understanding its flammable nature and adhering to the detailed protocols outlined in this guide, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to safety not only protects individuals and the environment but also upholds the integrity of the scientific process.
References
-
Electron Microscopy Sciences. (2021, July 10). Safety Data Sheet for Alcohols, n.o.s.. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
HazMat Tool. (n.d.). UN 1987: Alcohols, n.o.s. - Substance information. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Retrieved from [Link]
-
HazMat Tool. (n.d.). Substance information for UN 1987 - Alcohols, n.o.s.. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
O'Hagan, D. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Environmental Microbiology, 23(8), 4169-4181. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(9), 1664. [Link]
-
Le Duigou, A., et al. (2015). Natural Degradation and Biodegradation of Poly (3-Hydroxybutyrate-co-3-Hydroxyvalerate) in Liquid and Solid Marine Environments. Journal of Polymers and the Environment, 23(4), 464-474. [Link]
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. emsdiasum.com [emsdiasum.com]
- 3. hazmattool.com [hazmattool.com]
- 4. UN/NA 1987 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. hazmattool.com [hazmattool.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
